Product packaging for Dimethyl butylmalonate(Cat. No.:CAS No. 39520-22-4)

Dimethyl butylmalonate

Cat. No.: B1596313
CAS No.: 39520-22-4
M. Wt: 188.22 g/mol
InChI Key: UVCBPUQNMGFVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl butylmalonate is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O4 B1596313 Dimethyl butylmalonate CAS No. 39520-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-butylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCBPUQNMGFVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960141
Record name Dimethyl butylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39520-22-4
Record name 1,3-Dimethyl 2-butylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39520-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl butylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039520224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39520-22-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl butylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl butylmalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Dimethyl butylmalonate CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethyl Butylmalonate for Researchers and Drug Development Professionals

Introduction

This compound is a dialkyl malonate ester that serves as a versatile intermediate in organic synthesis. While its close analog, diethyl butylmalonate, is more commonly cited in literature, this compound offers distinct advantages in specific applications, particularly where its methyl ester groups influence reactivity or downstream processing. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and handling, offering field-proven insights for its effective use in research and development.

Part 1: Chemical Identity and Properties

Accurate identification and understanding of a reagent's physical and chemical properties are foundational to its successful application in synthesis.

Chemical Identifiers
  • Compound Name: this compound

  • IUPAC Name: dimethyl 2-butylpropanedioate[1]

  • CAS Number: 39520-22-4[1][2]

  • Molecular Formula: C₉H₁₆O₄[1][2]

  • Molecular Weight: 188.22 g/mol [1][2]

  • InChI Key: UVCBPUQNMGFVAA-UHFFFAOYSA-N[1]

Physicochemical Properties

The properties of this compound make it suitable for a variety of reaction conditions. Its higher boiling point compared to its starting material, dimethyl malonate, facilitates purification by distillation.

PropertyValueSource
Appearance Colorless liquid with a fruity aroma[3]
Boiling Point 219.6 °C at 760 mmHg[3]
Density ~1.02 g/mL[3]
Refractive Index 1.425[3]
Solubility Soluble in methanol, ethanol, ether; insoluble in water[3]

Part 2: Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the alkylation of dimethyl malonate. This reaction is a classic example of malonic ester synthesis, which relies on the acidity of the α-hydrogen on the methylene group flanked by two carbonyls.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism. The key steps are:

  • Enolate Formation: Dimethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) and is deprotonated by a strong base, such as sodium hydride (NaH) or a metal alkoxide, to form a resonance-stabilized enolate ion. The choice of base is critical; sodium hydride offers the advantage of an irreversible deprotonation, driving the reaction to completion.

  • Alkylation: The resulting nucleophilic enolate ion attacks an alkyl halide, in this case, a butyl halide (e.g., 1-bromobutane or 1-iodobutane), in an Sₙ2 reaction. Iodobutane is often a superior alkylating agent due to iodide being an excellent leaving group, though bromobutane is also effective and more economical.

Experimental Workflow: Synthesis via Alkylation

The following diagram illustrates the typical laboratory workflow for the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation & Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Extraction cluster_purification Purification reagents 1. Charge RBF with NaH and purge with Argon solvent 2. Add anhydrous DMF and cool to 0°C reagents->solvent Inert atmosphere malonate_add 3. Add Dimethyl Malonate dropwise (forms enolate) solvent->malonate_add Maintain 0°C halide_add 4. Add Butyl Halide dropwise (alkylation) malonate_add->halide_add Stir 15 min warm_stir 5. Warm to RT and stir for 2h halide_add->warm_stir Allow to warm quench 6. Quench with aq. NH4Cl warm_stir->quench Reaction complete extract 7. Extract with Diethyl Ether quench->extract wash 8. Wash organic layers with water and brine extract->wash dry 9. Dry with Na2SO4 wash->dry evaporate 10. Evaporate solvent dry->evaporate purify 11. Purify by Flash Chromatography or Distillation evaporate->purify

Caption: Experimental workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol is adapted from established procedures for the alkylation of malonic esters.[2]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dimethyl malonate (≥99%)

  • 1-Iodobutane or 1-Bromobutane (≥99%)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (1.0 equivalent). The flask is sealed and purged with argon to establish an inert atmosphere.

  • Solvent Addition: Anhydrous DMF is added via syringe, and the resulting suspension is cooled to 0 °C using an ice/water bath.

  • Enolate Formation: Dimethyl malonate (1.1 equivalents) is added dropwise via syringe. The mixture is stirred at 0 °C for 15 minutes. Effervescence (H₂ gas evolution) should be observed.

  • Alkylation: The butyl halide (1.0 equivalent) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for approximately 2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Work-up: The reaction is carefully quenched by pouring it into a beaker containing a saturated aqueous solution of NH₄Cl.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

  • Washing: The combined organic layers are washed sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation or flash column chromatography to yield pure this compound. A patent suggests a boiling point of 110°C at 8 mmHg for purification.[3]

Part 3: Applications and Strategic Advantages

This compound is an important intermediate in the synthesis of more complex molecules.[3]

  • Pharmaceuticals and Agrochemicals: Like its diethyl counterpart, it is a precursor for synthesizing substituted carboxylic acids and barbiturates. The malonic ester synthesis pathway allows for the introduction of a butyl group and another customizable substituent, followed by hydrolysis and decarboxylation.

  • Specialty Chemicals: It is used in the production of spices and other fine chemicals.[3]

Comparative Advantage: Dimethyl vs. Diethyl Butylmalonate

The choice between dimethyl and diethyl butylmalonate often depends on the specific requirements of the subsequent reaction steps.

FeatureThis compoundDiethyl ButylmalonateRationale & Insight
Steric Hindrance LowerHigherThe smaller methyl groups of this compound may lead to faster reaction rates in some sterically sensitive reactions.[4]
Hydrolysis Generally fasterSlowerMethyl esters are typically more susceptible to hydrolysis than ethyl esters. This can be an advantage if the ester is intended as a temporary protecting group, but a disadvantage if it is meant to be stable.
Boiling Point 219.6 °C235-240 °C[5]The lower boiling point may be advantageous for purification by distillation, requiring less energy.
Byproducts MethanolEthanolThe choice may be influenced by the ease of removal or compatibility of the alcohol byproduct in downstream processes.

Part 4: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, safe handling practices can be inferred from data on its precursors and close analogs, such as dimethyl malonate and diethyl butylmalonate.

  • General Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system, similar to other malonic esters.[6][7][8]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9]

    • Avoid inhalation of vapors.[6]

    • Keep away from strong bases, oxidizing agents, and sources of ignition.[9]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[7][9]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[7][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]

References

Dimethyl butylmalonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethyl Butylmalonate for Advanced Research and Pharmaceutical Development

Authored by: A Senior Application Scientist

This compound is a pivotal diester intermediate in modern organic synthesis, valued for its role as a versatile C4 building block. Its structure, featuring a reactive α-carbon flanked by two methyl ester groups, facilitates efficient carbon-carbon bond formation through the classic malonic ester synthesis pathway. This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, detailed synthesis and purification protocols, comprehensive spectroscopic characterization, and critical applications in pharmaceutical and fine chemical development. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in optimizing reaction conditions and ensuring product integrity.

Core Chemical Identity and Properties

This compound, systematically named dimethyl 2-butylpropanedioate, is a colorless liquid with a characteristically fruity odor.[1] Its utility in synthesis stems from the acidity of the α-hydrogen, enabling facile deprotonation to form a resonance-stabilized carbanion—a potent nucleophile for alkylation reactions.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction setup, purification, and stoichiometric calculations.

PropertyValueSource
Molecular Formula C₉H₁₆O₄PubChem[2]
Molecular Weight 188.22 g/mol PubChem[2][3][4]
IUPAC Name dimethyl 2-butylpropanedioatePubChem[2]
CAS Number 39520-22-4PubChem[2]
Appearance Colorless LiquidGoogle Patents[1]
Boiling Point 110 °C at 8 mmHgGoogle Patents[1]
Solubility Soluble in organic solvents (methanol, ethanol, ether); insoluble in water.Google Patents[1]

Synthesis Pathway: The Malonic Ester Alkylation

The primary and most reliable method for preparing this compound is the alkylation of dimethyl malonate. This reaction is a cornerstone of synthetic organic chemistry, valued for its high yield and predictability.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism. The choice of a strong, non-nucleophilic base is critical. Sodium hydride (NaH) is often preferred as it irreversibly deprotonates the α-carbon of dimethyl malonate to form a stable enolate. The resulting sodium salt of dimethyl malonate is a potent nucleophile that readily attacks an appropriate butyl electrophile, such as 1-bromobutane or 1-iodobutane, to form the new carbon-carbon bond. The use of an aprotic polar solvent like N,N-dimethylformamide (DMF) is advantageous as it effectively solvates the sodium cation without interfering with the nucleophilicity of the enolate.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow reactant reactant reagent reagent intermediate intermediate product product sub_dm Dimethyl Malonate int_enolate Resonance-Stabilized Enolate Intermediate sub_dm->int_enolate Deprotonation sub_na 1. NaH in DMF sub_bu 2. 1-Bromobutane prod_dmbm This compound int_enolate->prod_dmbm Sₙ2 Alkylation

Caption: Sₙ2 alkylation pathway for this compound synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high-yield synthesis and purification.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dimethyl malonate (≥99%)

  • 1-Iodobutane or 1-Bromobutane (≥99%)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [3]

  • Reaction Setup: Charge a round-bottom flask, equipped with a magnetic stir bar and purged with argon, with sodium hydride (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF (approx. 5 mL per gram of NaH) and cool the flask to 0 °C using an ice/water bath. Rationale: Cooling is essential to control the exothermic reaction between the base and the malonate.

  • Enolate Formation: Add dimethyl malonate (1.1 equivalents) dropwise via syringe. Stir the mixture at 0 °C for 15-20 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the enolate.

  • Alkylation: Add the alkyl halide (1.0 equivalent, e.g., 1-iodobutane) dropwise to the cooled solution. Rationale: A slow addition prevents undesirable side reactions and controls the exothermic nature of the alkylation.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by carefully pouring the mixture into a beaker containing saturated aqueous NH₄Cl. Transfer the solution to a separatory funnel and extract the aqueous layer with diethyl ether (3x volume of DMF).

  • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography to afford the pure this compound. A Chinese patent suggests collecting the fraction at 110°C under 8 mmHg vacuum can yield a product with over 99% purity.[1]

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized product is paramount. The following spectroscopic data provides a reliable fingerprint for this compound.[5]

Technique Expected Observations
¹H NMR α-CH (methine): A triplet around 3.3-3.4 ppm. -OCH₃ (methyl esters): A sharp singlet for the 6 equivalent protons around 3.7 ppm. Butyl Chain: Multiplets corresponding to the -CH₂- and -CH₃ groups between ~0.9 and 1.9 ppm.
¹³C NMR C=O (carbonyls): A peak in the range of 168-172 ppm. -OCH₃ (methyls): A peak around 52 ppm. α-C (methine): A peak around 50-55 ppm. Butyl Chain Carbons: Peaks in the aliphatic region (~13-35 ppm).
IR Spectroscopy C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹. This is the most prominent feature.[5] C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹. C-O Stretch: Bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (EI-MS) Molecular Ion (M⁺): A peak at m/z = 188, corresponding to the molecular weight. Fragmentation: Characteristic loss of a methoxy group (-OCH₃) to give a peak at m/z = 157, or loss of a methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 129.[2][5]

Applications in Drug Development and Research

This compound is more than a simple intermediate; it is an enabling tool for constructing complex molecular architectures. Its bifunctional nature allows for the introduction of a butyl group and a subsequent, versatile elaboration of the core structure.

Synthesis of Barbiturates and NSAIDs

Malonate esters are classical precursors in the synthesis of barbiturates, a class of central nervous system depressants.[6][7] The synthesis involves the condensation of a dialkylated malonate ester with urea. Although diethyl butylmalonate is more commonly cited in older literature for this purpose, the dimethyl ester serves as an analogous and sometimes more reactive starting material.[6][7]

Furthermore, malonic ester synthesis is a key strategy for producing arylpropionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] The process involves alkylating the malonate, followed by hydrolysis and decarboxylation to yield the final carboxylic acid product.

A Versatile Building Block

The true power of this compound in drug discovery lies in its role as a scaffold for creating compound libraries. After the initial butylation, the remaining acidic α-hydrogen can be removed by a second equivalent of base, allowing for a second, different alkyl group to be introduced. This sequential dialkylation is invaluable for systematically exploring chemical space and optimizing structure-activity relationships (SAR) in a drug development campaign.

Safety, Handling, and Storage

Proper handling of this compound and its precursors is essential for laboratory safety.

  • Handling Precautions: Always work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, nitrile gloves, and a lab coat.[10][11]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[10][12]

    • Inhalation: Move the person to fresh air.[10]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[12] In all cases of significant exposure, seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture contamination.[9]

References

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Butylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl butylmalonate (CAS No. 39520-22-4), with the IUPAC name dimethyl 2-butylpropanedioate, is a diester of significant interest in organic synthesis.[1][2] Its utility primarily lies in its role as a versatile building block, particularly in the malonic ester synthesis, for the introduction of a butyl group and further functionalization. This guide provides a comprehensive overview of two of its key physical properties: boiling point and density. Understanding these fundamental characteristics is paramount for its purification, handling, and application in various synthetic protocols, including those in the pharmaceutical and fine chemical industries. This document will delve into the experimentally determined values for these properties and provide detailed, field-proven methodologies for their determination, grounded in authoritative standards.

Core Physicochemical Properties of this compound

The boiling point and density are critical parameters that define the physical state and behavior of a liquid. For this compound, these properties dictate the appropriate conditions for distillation, a primary method of its purification, and are essential for accurate measurements and reaction setup.

Quantitative Data Summary

For clarity and ease of comparison, the key physicochemical data for this compound are summarized in the table below.

PropertyValueUnitsConditionsSource
Boiling Point 219.6°C760 mmHg[3]
Density 1.02g/mLNot Specified[3]
Molecular Formula C₉H₁₆O₄--[1]
Molecular Weight 188.22 g/mol -[1]

Synthesis of this compound: A Brief Overview

The common route for synthesizing this compound is through the alkylation of dimethyl malonate. This reaction is a classic example of a carbon-carbon bond-forming reaction, where the acidic α-hydrogen of the malonic ester is deprotonated by a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with an appropriate butyl halide.

The logical workflow for this synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification DimethylMalonate Dimethyl Malonate Deprotonation Deprotonation to form Enolate DimethylMalonate->Deprotonation ButylHalide Butyl Halide (e.g., Bromobutane) Alkylation SN2 Alkylation ButylHalide->Alkylation Base Base (e.g., Sodium Methoxide) Base->Deprotonation Deprotonation->Alkylation Nucleophilic Attack CrudeProduct Crude this compound Alkylation->CrudeProduct Purification Purification (e.g., Distillation) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a crucial indicator of purity.

Causality Behind Experimental Choices

The choice of method for boiling point determination often depends on the sample volume. For larger volumes, distillation is a suitable method as it also serves for purification. For smaller, precious samples, micro-methods are preferred to minimize waste. The principle behind these methods is to accurately measure the temperature at which the liquid and vapor phases are in equilibrium.

Authoritative Grounding

The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the determination of boiling points in its Guideline 103.[4][5][6][7] These methods are internationally recognized for their reliability.

Experimental Protocol: Micro-Boiling Point Determination (Siwoloboff Method)

This method is advantageous for its use of small sample volumes.

Methodology:

  • Preparation: A small amount of the liquid sample (a few drops) is placed into a small-diameter test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus.

  • Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary.

  • Determination: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Measurement Procedure Sample Place sample in test tube Capillary Insert inverted capillary tube Sample->Capillary Thermometer Attach to thermometer Capillary->Thermometer Heating_Bath Place in heating bath Thermometer->Heating_Bath Heat Heat the bath gently Heating_Bath->Heat Observe_Bubbles Observe stream of bubbles Heat->Observe_Bubbles Remove_Heat Remove heat at rapid bubbling Observe_Bubbles->Remove_Heat Cool Allow to cool Remove_Heat->Cool Record_Temp Record temperature when liquid enters capillary Cool->Record_Temp

Caption: Workflow for micro-boiling point determination.

Experimental Determination of Density

Density is the mass of a substance per unit volume. It is an intrinsic property that is useful for substance identification and for converting mass to volume.

Causality Behind Experimental Choices

The accurate determination of density relies on precise measurements of both mass and volume. The pycnometer method is widely used for liquids as it allows for a very precise determination of the volume of the liquid. The oscillating U-tube densitometer, as described in ASTM D4052, offers a rapid and highly accurate automated alternative.[8][9][10][11][12] The choice between these methods often depends on the available equipment and the required level of precision.

Authoritative Grounding

The OECD Guideline 109 outlines several methods for determining the density of liquids and solids.[13][14][15][16][17] For industrial applications, particularly in the petroleum sector, the ASTM D4052 standard is highly relevant and provides a detailed procedure for using digital density meters.[8][9][10][11][12]

Experimental Protocol: Density Determination using a Pycnometer

This method is a classic and highly accurate way to determine the density of a liquid.[18][19]

Methodology:

  • Preparation: A pycnometer, a glass flask with a specific volume, is thoroughly cleaned and dried.

  • Mass of Empty Pycnometer: The mass of the empty, dry pycnometer with its stopper is accurately measured using an analytical balance.

  • Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature, ensuring no air bubbles are trapped. The stopper is inserted, and any excess water is carefully wiped from the outside. The mass of the water-filled pycnometer is then measured.

  • Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with the this compound sample at the same temperature as the water. The mass of the sample-filled pycnometer is measured.

  • Calculation:

    • The mass of the water is calculated by subtracting the mass of the empty pycnometer from the mass of the water-filled pycnometer.

    • The volume of the pycnometer is determined by dividing the mass of the water by the known density of water at that temperature.

    • The mass of the this compound sample is calculated by subtracting the mass of the empty pycnometer from the mass of the sample-filled pycnometer.

    • The density of the this compound is then calculated by dividing its mass by the determined volume of the pycnometer.

Density_Determination cluster_measurements Mass Measurements cluster_calculations Calculations M_empty Weigh empty, dry pycnometer (m_empty) Calc_mass_water Calculate mass of water (m_water - m_empty) M_empty->Calc_mass_water Calc_mass_sample Calculate mass of sample (m_sample - m_empty) M_empty->Calc_mass_sample M_water Weigh pycnometer filled with water (m_water) M_water->Calc_mass_water M_sample Weigh pycnometer filled with sample (m_sample) M_sample->Calc_mass_sample Calc_volume Calculate volume of pycnometer (mass_water / density_water) Calc_mass_water->Calc_volume Calc_density Calculate density of sample (mass_sample / volume) Calc_volume->Calc_density Calc_mass_sample->Calc_density

Caption: Workflow for density determination using a pycnometer.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Dimethyl Butylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of dimethyl butylmalonate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical principles of NMR, a detailed interpretation of the predicted spectra of this compound, and a standard protocol for acquiring such data.

Introduction to NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2][3][4] The principle of NMR is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in the presence of a strong external magnetic field.[4] The two most commonly used nuclei in organic chemistry are ¹H (proton) and ¹³C (carbon-13), which are fundamental to the structural analysis of organic compounds like this compound.[2]

Key information derived from NMR spectra includes:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. The position of a signal in the NMR spectrum is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): This arises from the interaction of neighboring non-equivalent nuclei (spin-spin coupling) and provides information about the number of adjacent protons.

  • Coupling Constant (J): The distance between the individual peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds.

Molecular Structure of this compound

This compound, with the IUPAC name dimethyl 2-butylpropanedioate and the molecular formula C₉H₁₆O₄, is a diester derivative of malonic acid.[1] Its structure consists of a central methylene carbon (the α-carbon) bonded to a butyl group and two methoxycarbonyl groups.

Molecular Structure of this compound

Caption: Chemical structure of this compound with carbon and proton labeling.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data for this compound are predicted based on established chemical shift correlations and spectral data of analogous compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
3.35t1H7.5CH
Hε, Hζ3.73s6H-2 x OCH₃
1.95m2H-CH₂
1.30m2H-CH₂
0.90t3H7.3CH₃
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)Assignment
C⁶, C⁷169.52 x C=O
C⁸, C⁹52.52 x OCH₃
C⁵51.0CH
C⁴30.0CH₂
28.5CH₂
22.5CH₂
13.8CH₃

Interpretation of the NMR Spectra

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals:

  • Hδ (0.90 ppm, triplet): This upfield signal corresponds to the terminal methyl group (C¹H₃) of the butyl chain. It is split into a triplet by the two adjacent protons on C², with a typical coupling constant of approximately 7.3 Hz. The integration of this signal corresponds to three protons.

  • Hγ (1.30 ppm, multiplet): This signal is assigned to the methylene protons on C³ of the butyl chain. It appears as a multiplet due to coupling with the protons on both C² and C⁴.

  • Hβ (1.95 ppm, multiplet): This downfield-shifted multiplet corresponds to the methylene protons on C⁴, which are adjacent to the electron-withdrawing methoxycarbonyl groups.

  • Hα (3.35 ppm, triplet): This signal is attributed to the single proton on the α-carbon (C⁵). It is deshielded by the two adjacent carbonyl groups and appears as a triplet due to coupling with the two protons on C⁴, with an expected coupling constant of around 7.5 Hz.

  • Hε, Hζ (3.73 ppm, singlet): This sharp singlet with an integration of six protons is characteristic of the two equivalent methyl groups of the methoxycarbonyl functions. The absence of splitting indicates no adjacent protons.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum of this compound is expected to display seven signals, corresponding to the seven chemically non-equivalent carbon atoms in the molecule:

  • C¹ (13.8 ppm): The most upfield signal is assigned to the terminal methyl carbon of the butyl group.

  • C², C³, C⁴ (22.5 - 30.0 ppm): These signals in the aliphatic region correspond to the three methylene carbons of the butyl chain. The C⁴ carbon, being closer to the electron-withdrawing ester groups, is expected to be the most downfield of the three.

  • C⁵ (51.0 ppm): This signal is attributed to the α-carbon, which is significantly deshielded by the two adjacent carbonyl groups.

  • C⁸, C⁹ (52.5 ppm): This signal corresponds to the two equivalent methyl carbons of the ester groups.

  • C⁶, C⁷ (169.5 ppm): These downfield signals are characteristic of the carbonyl carbons of the ester functional groups.

NMR-Based Structural Elucidation Workflow

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Sample Dissolve ~10-20 mg of This compound in ~0.6 mL CDCl₃ TMS Add TMS as internal standard Sample->TMS Tube Transfer to NMR tube TMS->Tube Acquire_1H Acquire ¹H NMR Spectrum (e.g., 500 MHz) Tube->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum (e.g., 125 MHz) Tube->Acquire_13C Process Fourier Transform, Phase Correction, Baseline Correction Acquire_1H->Process Acquire_13C->Process Integrate Integrate ¹H Signals Process->Integrate Analyze_Shifts Analyze Chemical Shifts (δ) Integrate->Analyze_Shifts Analyze_Splitting Analyze Multiplicity (J) Analyze_Shifts->Analyze_Splitting Correlate Correlate ¹H and ¹³C Data Analyze_Splitting->Correlate Structure Structure Elucidation Correlate->Structure

Caption: A typical workflow for the acquisition and analysis of NMR data.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like this compound.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. If an internal standard is desired, a small amount of tetramethylsilane (TMS) can be added.

  • Transfer: Gently swirl the vial to ensure complete dissolution. Transfer the solution to a standard 5 mm NMR tube using a clean Pasteur pipette.

  • Capping: Securely cap the NMR tube.

Instrument Parameters

The following are typical parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

  • Spectral Width: 12-16 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans (or more, depending on concentration).

  • Spectral Width: 200-240 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectra to obtain pure absorption lineshapes. Apply an automatic baseline correction algorithm.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integration: For the ¹H spectrum, integrate all signals to determine the relative number of protons for each resonance.

Conclusion

This technical guide has provided a detailed overview of the predicted ¹H and ¹³C NMR spectral data of this compound. The interpretation of these spectra, based on fundamental NMR principles, allows for the unambiguous assignment of all proton and carbon signals to the molecular structure. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data for this and similar small organic molecules. A thorough understanding of NMR spectroscopy is indispensable for researchers in organic synthesis, medicinal chemistry, and drug development for the structural verification and purity assessment of their compounds.

References

An In-depth Technical Guide to the Infrared Spectroscopy and Peak Analysis of Dimethyl Butylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the infrared (IR) spectroscopy of dimethyl butylmalonate, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its IR spectrum, provide a detailed analysis of its characteristic absorption peaks, and present a robust experimental protocol for acquiring high-quality spectral data.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its covalent bonds can absorb energy and vibrate at specific frequencies.[1] This absorption is quantized, meaning that only specific frequencies of IR radiation are absorbed, corresponding to the energy required to excite a particular vibrational mode (e.g., stretching, bending, or rotating).[1] The resulting IR spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present in a compound.[1]

For a molecule like this compound, which possesses a combination of ester and alkyl functionalities, IR spectroscopy serves as a rapid and non-destructive method to confirm its identity, assess its purity, and investigate intermolecular interactions.

Molecular Structure of this compound

To effectively interpret the IR spectrum of this compound, a clear understanding of its molecular structure is paramount. This compound is a diester of malonic acid, featuring two methyl ester groups and a butyl group attached to the alpha-carbon (the carbon atom adjacent to both carbonyl groups).

  • Ester Groups (-COOCH₃): These are the most prominent functional groups and will give rise to strong, characteristic absorption bands.

  • Alkyl Chains (-CH₂, -CH₃): The butyl and methyl groups will produce characteristic C-H stretching and bending vibrations.

  • Alpha-Carbon: The substitution pattern on this carbon influences the electronic environment of the carbonyl groups.

Figure 1: Molecular Structure of this compound.

Theoretical IR Spectrum Analysis: Key Vibrational Modes

The IR spectrum of this compound is dominated by the characteristic absorptions of its ester and alkyl groups. Based on established correlation tables and the analysis of similar compounds, we can predict the approximate positions of its major absorption bands.

Table 1: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensityNotes
~2960-2850C-H (Alkyl)StretchingMedium to StrongMultiple peaks corresponding to symmetric and asymmetric stretching of CH₃ and CH₂ groups.[2][3]
~1750-1735C=O (Ester)StretchingStrongThis is one of the most intense and diagnostic peaks in the spectrum.[2][4][5] The presence of two ester groups may lead to a single, slightly broadened peak or two very closely spaced peaks.
~1470-1450C-H (Alkyl)Bending (Scissoring)MediumCharacteristic of CH₂ groups.[3]
~1370-1350C-H (Alkyl)Bending (Rocking)MediumCharacteristic of CH₃ groups.[3]
~1300-1000C-O (Ester)StretchingStrongEsters typically show two distinct C-O stretching bands, often referred to as the "Rule of Three" along with the C=O stretch.[4][6] One band arises from the C-C-O asymmetric stretch and the other from the O-C-C symmetric stretch.[6]

In-depth Peak Analysis:

  • C-H Stretching (2960-2850 cm⁻¹): You will observe a cluster of peaks in this region. The absorptions around 2960 cm⁻¹ are typically due to the asymmetric stretching of the methyl (CH₃) groups, while the peaks around 2870 cm⁻¹ correspond to their symmetric stretching. The methylene (CH₂) groups of the butyl chain will also contribute with asymmetric and symmetric stretches around 2930 cm⁻¹ and 2860 cm⁻¹, respectively.[2][3]

  • C=O Carbonyl Stretching (1750-1735 cm⁻¹): This is the most prominent peak in the spectrum and is a definitive indicator of the ester functional group.[2][5] For saturated aliphatic esters like this compound, this peak is expected in the 1750-1735 cm⁻¹ range.[4] The electronic environment of the carbonyl group, including inductive effects from the adjacent alkyl groups, influences the exact position of this absorption.[7] The presence of two ester groups attached to the same carbon can sometimes lead to vibrational coupling, potentially resulting in two closely spaced carbonyl absorption bands.

  • C-O Stretching (1300-1000 cm⁻¹): Esters characteristically exhibit two strong C-O stretching vibrations.[4][6] The first, typically found between 1300 cm⁻¹ and 1150 cm⁻¹, is associated with the stretching of the C-O bond adjacent to the carbonyl group. The second, usually appearing between 1150 cm⁻¹ and 1000 cm⁻¹, is attributed to the stretching of the O-alkyl bond.[6] This pair of strong absorptions, in conjunction with the intense C=O stretch, is highly diagnostic for the ester functionality.

  • Fingerprint Region (< 1500 cm⁻¹): The region below 1500 cm⁻¹ is known as the fingerprint region.[1] It contains a complex series of absorptions arising from C-C single bond stretching, C-H bending, and other skeletal vibrations. While individual peak assignments in this region can be challenging, the overall pattern is unique to the molecule and serves as a valuable tool for confirming its identity by comparison with a reference spectrum.[1]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable and reproducible IR spectrum of this compound, a systematic experimental approach is crucial. As this compound is a liquid at room temperature, several sampling techniques are applicable.

4.1. Sample Preparation

The choice of sample preparation method depends on the available instrumentation. The two most common techniques for liquid samples are the neat liquid film method and Attenuated Total Reflectance (ATR).

  • Neat Liquid Film (Salt Plate Method):

    • Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8][9]

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[8][9]

    • Mount the sandwiched plates in the spectrometer's sample holder.[9]

    • Causality: This method is straightforward and provides a direct transmission spectrum of the pure liquid. The path length is determined by the thickness of the liquid film, which can be adjusted to optimize the signal intensity.

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

    • Place a small drop of this compound directly onto the crystal surface.[10][11]

    • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.[10]

    • Causality: ATR is a rapid and convenient technique that requires minimal sample preparation.[12] The IR beam interacts with the sample at the surface of the crystal, making it ideal for both liquids and solids.

4.2. Instrument Parameters and Data Acquisition

For optimal results, the following instrument parameters are recommended:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for high-quality IR spectroscopy.

  • Detector: A deuterated triglycine sulfate (DTGS) detector is suitable for routine analysis.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for identifying functional groups in a liquid sample.

  • Scan Range: The typical mid-IR range of 4000 to 400 cm⁻¹ should be scanned.

  • Number of Scans: Co-adding 16 to 32 scans will improve the signal-to-noise ratio.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) must be collected immediately prior to running the sample spectrum.[11] This is essential to correct for atmospheric water and carbon dioxide absorptions, as well as any instrumental artifacts.

4.3. Data Processing and Analysis

Once the spectrum is acquired, it should be processed and analyzed as follows:

  • Baseline Correction: Apply a baseline correction to ensure that the absorption peaks originate from a flat baseline.

  • Peak Picking: Identify the wavenumbers of the major absorption peaks.

  • Peak Assignment: Correlate the observed peaks with the expected vibrational modes of this compound as outlined in Table 1.

  • Comparison with Reference Spectra: If available, compare the acquired spectrum with a reference spectrum from a spectral library or database to confirm the compound's identity.

Figure 2: Workflow for IR Spectroscopic Analysis.

Interpreting the Spectrum: A Self-Validating Approach

A trustworthy interpretation of an IR spectrum relies on a self-validating system where multiple pieces of evidence converge to support the proposed structure.

  • Presence of Key Functional Groups: The strong C=O stretch around 1740 cm⁻¹ and the two prominent C-O stretches between 1300 and 1000 cm⁻¹ are primary evidence for the ester functionalities.[4][6]

  • Absence of Other Functional Groups: The lack of a broad absorption band in the 3500-3200 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups from starting materials like malonic acid or any residual alcohol.[13] Similarly, the absence of peaks characteristic of other functional groups (e.g., C=C, C≡C, N-H) provides further confidence in the sample's purity.

  • Consistency of the Alkyl Region: The presence of C-H stretching and bending vibrations in the expected regions for saturated alkyl groups corroborates the presence of the butyl and methyl moieties.[2][3]

By systematically evaluating the presence of expected peaks and the absence of unexpected ones, a high degree of confidence in the structural assignment can be achieved.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of this compound. By understanding the fundamental principles of molecular vibrations and following a rigorous experimental protocol, researchers can obtain high-quality IR spectra that provide a wealth of structural information. The key diagnostic features for this compound are the intense C=O stretching vibration of the ester groups, the characteristic pair of C-O stretching bands, and the C-H stretching and bending modes of the alkyl chains. This guide provides the foundational knowledge and practical insights necessary for the successful application of IR spectroscopy in the analysis of this and similar compounds.

References

Introduction: Elucidating the Structure of Dimethyl Butylmalonate through Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Dimethyl Butylmalonate

This compound (C9H16O4, Mol. Wt.: 188.22 g/mol ) is a substituted malonic acid ester with applications in organic synthesis.[1][2] Mass spectrometry stands as a pivotal analytical technique for the structural confirmation and purity assessment of such compounds. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of this compound, offering researchers and drug development professionals a comprehensive understanding of its gas-phase ion chemistry. By dissecting the fragmentation mechanisms, we can confidently identify characteristic ions, enabling unambiguous compound identification.

Core Fragmentation Pathways: A Mechanistic Perspective

Under electron ionization (70 eV), this compound will undergo a series of predictable fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M•+), which is often unstable and rapidly decomposes into smaller, more stable fragment ions. The primary fragmentation routes for esters like this compound include alpha-cleavage and the McLafferty rearrangement.[3][4][5]

Alpha-Cleavage: The Initial Scission

Alpha-cleavage is a common fragmentation pathway for esters, involving the cleavage of a bond adjacent to the carbonyl group.[4][6] For this compound, two primary alpha-cleavage events are anticipated:

  • Loss of a Methoxy Radical (•OCH3): Cleavage of the C-O bond results in the formation of a stable acylium ion. This is a highly favorable process.

    • M•+ → [M - 31]+

  • Loss of a Butyl Radical (•C4H9): Cleavage of the C-C bond between the alpha-carbon and the butyl group.

    • M•+ → [M - 57]+

The McLafferty Rearrangement: A Signature Fragmentation

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen.[3][4][7] In this compound, the butyl chain provides accessible γ-hydrogens. This rearrangement involves a six-membered transition state, leading to the elimination of a neutral alkene (in this case, butene) and the formation of a resonance-stabilized enol radical cation.[4][8]

  • M•+ → [M - 56]•+ + C4H8

This rearrangement is a key diagnostic tool for identifying the presence of the butyl group and its attachment to the malonate core.

Secondary Fragmentation and Other Notable Ions

The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions observed in the mass spectrum. These can include:

  • Loss of Methanol (CH3OH) from fragment ions.

  • Loss of Carbon Monoxide (CO) from acylium ions.

  • Rearrangements involving the ester groups.

Visualizing the Fragmentation Cascade

The following diagrams illustrate the core fragmentation pathways of this compound.

fragmentation_pathways M This compound (m/z 188) M_ion Molecular Ion (M•+) (m/z 188) M->M_ion Ionization frag1 [M - OCH3]+ (m/z 157) Acylium Ion M_ion->frag1 α-cleavage frag2 [M - C4H9]+ (m/z 131) M_ion->frag2 α-cleavage frag3 McLafferty Rearrangement Ion [M - C4H8]•+ (m/z 132) M_ion->frag3 McLafferty Rearrangement butene Butene (neutral loss) frag3->butene neutral loss

Caption: Primary fragmentation pathways of this compound.

Interpreting the Mass Spectrum: A Data-Driven Approach

While a publicly available, fully annotated mass spectrum for this compound is not readily found, we can predict the major ions based on established fragmentation principles and data from analogous compounds like diethyl butylmalonate.[9][10][11]

m/z Proposed Ion Structure Formation Mechanism Expected Relative Intensity
188[C9H16O4]•+Molecular IonLow to Moderate
157[M - •OCH3]+Alpha-cleavageModerate to High
132[M - C4H8]•+McLafferty RearrangementHigh (often the base peak)
131[M - •C4H9]+Alpha-cleavageModerate
101[C4H5O3]+Secondary fragmentationModerate
59[COOCH3]+Alpha-cleavageHigh

Table 1: Predicted major fragment ions in the EI mass spectrum of this compound.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

To obtain a reliable mass spectrum of this compound, a gas chromatography-mass spectrometry (GC-MS) system is recommended.

Step-by-Step Methodology
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Set to 250 °C with a split ratio of 50:1.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve this compound in Volatile Solvent inject Inject into GC prep->inject separate Separation on Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret

References

Physical and chemical properties of dimethyl butylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Dimethyl Butylmalonate

Introduction

This compound (CAS No. 39520-22-4) is a diester of significant interest in modern organic synthesis. As a derivative of malonic acid, its core value lies in the reactive alpha-carbon, which is activated by two flanking ester groups. This structural motif makes it a powerful C2 synthon and a cornerstone of the malonic ester synthesis, enabling the construction of a wide array of substituted carboxylic acids and complex molecular architectures. For researchers and professionals in drug development, fine chemicals, and materials science, a comprehensive understanding of its properties is paramount for its effective application. This guide provides a detailed examination of the physical, chemical, and spectroscopic properties of this compound, complete with field-proven experimental protocols and safety considerations.

Section 1: Compound Identification and Core Physical Properties

Accurate identification and knowledge of fundamental physical constants are essential for the safe handling, storage, and application of any chemical reagent.

IdentifierValueSource(s)
IUPAC Name dimethyl 2-butylpropanedioate[1]
CAS Number 39520-22-4[1]
Molecular Formula C₉H₁₆O₄[1]
Molecular Weight 188.22 g/mol [1]
Appearance Colorless liquid with a fruity aroma[2]
InChIKey UVCBPUQNMGFVAA-UHFFFAOYSA-N[1]
Canonical SMILES CCCCC(C(=O)OC)C(=O)OC[1]

Section 2: In-Depth Physicochemical Data

The physicochemical properties of this compound dictate its behavior in various solvents and reaction conditions, influencing everything from reaction kinetics to purification strategies.

PropertyValueComments and Experimental ContextSource(s)
Density 1.02 g/cm³Measured at standard conditions. This value is important for mass-to-volume conversions in the laboratory.[2][3][4][5]
Boiling Point 219.6 °CAt atmospheric pressure (760 mmHg). The relatively high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition.[2][3][4]
110 °CAt reduced pressure (8 mmHg). This is the preferred condition for laboratory-scale purification.[2]
Refractive Index 1.425 (n20/D)A useful parameter for quickly assessing the purity of a liquid sample.[2][3][4]
Solubility InsolubleIn water.[2]
SolubleIn common organic solvents such as methanol, ethanol, ether, and N,N-dimethylformamide (DMF).[2]
Flash Point 97.3 °CIndicates the compound is a combustible liquid but not highly flammable under standard laboratory conditions.[6]

Section 3: Chemical Properties and Reactivity

The synthetic utility of this compound is dominated by the chemistry of its active methylene group.

The Active Methylene Group: A Hub of Reactivity

The two hydrogen atoms on the carbon alpha to both carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 13 in DMSO for the parent dimethyl malonate). This acidity is a consequence of the powerful electron-withdrawing inductive effect of the two ester functionalities and, more importantly, the ability of the resulting conjugate base—the enolate—to be stabilized by resonance. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, making the enolate a soft, carbon-centered nucleophile.

The Malonic Ester Synthesis: Alkylation

The primary reaction of this compound's parent, dimethyl malonate, is alkylation, which is used to synthesize it. The same principle applies if one wishes to further alkylate this compound itself. The process is a classic example of a two-step sequence involving deprotonation followed by nucleophilic substitution.

  • Enolate Formation: A strong base is required to quantitatively deprotonate the α-carbon. Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly used. The choice of base is critical; a non-nucleophilic base like NaH is often preferred as it avoids potential side reactions like transesterification or saponification. The reaction produces a resonance-stabilized enolate.

  • Nucleophilic Attack (Sₙ2): The resulting enolate anion acts as a potent nucleophile, attacking an electrophilic alkyl halide (e.g., butyl bromide) in a bimolecular nucleophilic substitution (Sₙ2) reaction.[7] This step forms a new carbon-carbon bond, attaching the alkyl group to the α-carbon. Primary and methyl halides are the best electrophiles for this reaction due to the steric sensitivity of the Sₙ2 mechanism.

Decarboxylation_Workflow Figure 2: Post-Alkylation Hydrolysis and Decarboxylation Pathway Start This compound Step1 1. NaOH, H₂O 2. H₃O⁺ Start->Step1 Intermediate Butylmalonic Acid (β-Dicarboxylic Acid) Step1->Intermediate Step2 Heat (Δ) - CO₂ Intermediate->Step2 End Hexanoic Acid Step2->End Synthesis_Workflow Figure 3: Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup & Purification Charge Charge reactor with: - Dimethyl Malonate - n-Chlorobutane - K₂CO₃ (Base) - DMF (Solvent) Heat Heat to 110-120 °C with stirring Charge->Heat React1 React for ~2.5 hours Heat->React1 Add Add Phase Transfer Catalyst (e.g., TBAB) React1->Add React2 Continue reflux for 2-4 hours Add->React2 Monitor Monitor reaction progress by GC until >90% conversion React2->Monitor Cool Cool reaction mixture Monitor->Cool Filter Filter to remove inorganic salts Cool->Filter Distill1 Distill filtrate under vacuum to remove solvent (DMF) and unreacted starting material Filter->Distill1 Distill2 Fractional vacuum distillation Collect product at ~110 °C / 8 mmHg Distill1->Distill2 Product Pure this compound Distill2->Product

References

An In-depth Technical Guide to the Solubility Characteristics of Dimethyl Butylmalonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of dimethyl butylmalonate, a significant intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and a predictive assessment of this compound's behavior in a range of common organic solvents.

Introduction: The Synthetic Versatility and Physicochemical Profile of this compound

This compound (DMBM) is a diester derivative of malonic acid, valued for its role as a versatile building block in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. Its utility stems from the reactivity of the α-hydrogens located on the methylene group flanked by two carbonyl moieties, making it a key component in malonic ester synthesis for the formation of substituted carboxylic acids.

Understanding the solubility of DMBM in various organic solvents is paramount for its effective use in chemical reactions, purification processes, and formulation development. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide a detailed understanding of these solubility characteristics, grounded in both theoretical principles and practical experimental guidance.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. These properties dictate the intermolecular forces at play between the solute (DMBM) and the solvent.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₄[1]
Molecular Weight 188.22 g/mol [1]
Appearance Colorless liquid
Boiling Point ~219.6 °C at 760 mmHg
Density ~1.02 g/mL
Refractive Index ~1.425
Water Solubility Insoluble

Note: Precise values for boiling point, density, and refractive index can vary slightly based on experimental conditions. The provided values are based on available data.

The structure of this compound, with its butyl chain and two methyl ester groups, imparts a degree of both nonpolar and polar character. The butyl group is hydrophobic, while the ester functionalities can participate in dipole-dipole interactions and act as hydrogen bond acceptors. This dual nature is key to its solubility profile.

Theoretical Framework for Solubility

The age-old adage of "like dissolves like" provides a fundamental, qualitative understanding of solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions.

G Conceptual Energy Balance in Dissolution cluster_solute Solute (this compound) cluster_solvent Solvent cluster_solution Solution Solute Solute-Solute Interactions Solution Solute-Solvent Interactions Solute->Solution Overcome Solvent Solvent-Solvent Interactions Solvent->Solution Overcome

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is offered by the Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy density of a substance into three components:

  • δD (Dispersion): Arising from London dispersion forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Accounting for hydrogen bond formation.

The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [2]

Qualitative and Predictive Solubility of this compound

Based on its chemical structure and available literature, this compound is described as being soluble in a range of common organic solvents while being insoluble in water.

General Solubility Profile
  • Soluble in: Methanol, ethanol, diethyl ether, and other common organic solvents.

  • Insoluble in: Water.

This profile is consistent with the "like dissolves like" principle. The ester groups of this compound can interact favorably with polar solvents like alcohols and ethers, while the butyl chain contributes to its affinity for less polar organic environments. Its insolubility in water is due to the dominance of the hydrophobic butyl group and the inability of the ester to disrupt the strong hydrogen-bonding network of water.

Predictive Solubility in a Range of Organic Solvents

To provide a more detailed predictive overview, we can categorize solvents based on their polarity and functional groups and anticipate the solubility of this compound.

Solvent ClassRepresentative SolventsPredicted Solubility of DMBMRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe hydroxyl group of alcohols can act as a hydrogen bond donor to the carbonyl oxygen of the ester in DMBM. The alkyl chains of the alcohols also interact favorably with the butyl group of DMBM.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighEthers are good hydrogen bond acceptors and can interact with the partially positive carbons of the carbonyl groups in DMBM. Their overall lower polarity compared to alcohols is also compatible with the butyl chain.
Ketones Acetone, Methyl ethyl ketone (MEK)HighThe carbonyl group of ketones can engage in dipole-dipole interactions with the ester groups of DMBM.
Aromatic Hydrocarbons Toluene, XyleneModerate to HighThe nonpolar aromatic rings of these solvents will interact favorably with the butyl group of DMBM through dispersion forces. The ester groups may limit miscibility in all proportions.
Halogenated Hydrocarbons Dichloromethane, ChloroformHighThese solvents are of intermediate polarity and are effective at dissolving a wide range of organic compounds.
Nonpolar Hydrocarbons Hexane, HeptaneModerateThe primary interaction will be dispersion forces between the alkyl chains of the solvent and the butyl group of DMBM. The polar ester groups will disfavor solubility compared to more polar solvents.

Experimental Determination of Solubility

For research and development purposes, a precise, quantitative determination of solubility is often required. The following section provides a detailed, step-by-step protocol for determining the solubility of a liquid solute like this compound in an organic solvent.

Equilibrium Solubility Determination by the Shake-Flask Method

This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[3]

G Workflow for Equilibrium Solubility Determination A 1. Preparation of Supersaturated Solution B 2. Equilibration A->B Incubate with agitation at constant temperature C 3. Phase Separation B->C Centrifugation/ Filtration D 4. Quantification of Solute in Supernatant C->D Analytical Technique (e.g., GC, HPLC) E 5. Calculation of Solubility D->E Use of a calibration curve

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Screw-capped vials or flasks

  • Constant temperature incubator/shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a screw-capped vial. "Excess" means that undissolved solute should be visible.

    • Prepare triplicate samples for each solvent.

  • Equilibration:

    • Place the vials in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution is at equilibrium when the concentration of the solute in the solvent no longer changes over time.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solute to settle.

    • To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the standard solutions and the diluted sample solutions using an appropriate analytical method (GC or HPLC).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[4][5]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling vapors or mists.[6]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound exhibits good solubility in a wide range of common organic solvents, a characteristic that underpins its utility in organic synthesis. Its solubility is governed by a combination of its nonpolar butyl group and its polar ester functionalities. While precise quantitative solubility data is not extensively available in the public domain, this guide provides a robust framework for predicting its solubility and a detailed experimental protocol for its accurate determination. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is essential for optimizing reaction conditions, purification strategies, and the development of effective formulations.

References

An In-depth Technical Guide to the Synthesis of Dimethyl Butylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of dimethyl butylmalonate, a valuable intermediate in organic synthesis, particularly for the preparation of substituted carboxylic acids and barbiturates.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and analytical characterization of the final product.

Introduction: The Significance of Malonic Ester Synthesis

The alkylation of dimethyl malonate is a classic and highly versatile C-C bond-forming reaction known as the malonic ester synthesis.[3][4] This method's reliability stems from the enhanced acidity of the α-protons of the malonate ester (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[3][5] This acidity facilitates deprotonation by a moderately strong base to generate a resonance-stabilized enolate. This enolate then serves as a potent nucleophile, readily attacking an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the alkylated product.[3][5][6]

The synthesis of this compound is a prime example of this methodology, where a butyl group is introduced onto the α-carbon of dimethyl malonate. The resulting product is a key precursor for various more complex molecules.

Reaction Mechanism and Scientific Principles

The synthesis of this compound from dimethyl malonate proceeds through a two-step mechanism: enolate formation and nucleophilic substitution.

Step 1: Enolate Formation

A suitable base, such as sodium methoxide (NaOCH₃), is used to deprotonate the dimethyl malonate at the α-carbon. The choice of base is critical; using an alkoxide that matches the alkyl group of the ester (in this case, methoxide for a methyl ester) prevents transesterification, a potential side reaction.[2] The resulting enolate is stabilized by resonance, delocalizing the negative charge onto the two oxygen atoms of the carbonyl groups.

Step 2: Nucleophilic Substitution (SN2)

The resonance-stabilized enolate acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, such as 1-bromobutane or 1-iodobutane.[7] This step proceeds via an SN2 mechanism, leading to the formation of a new carbon-carbon bond and the desired product, this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DimethylMalonate Dimethyl Malonate Enolate Resonance-Stabilized Enolate DimethylMalonate->Enolate Deprotonation (Step 1) Base Sodium Methoxide (NaOCH₃) Base->Enolate Methanol Methanol (CH₃OH) Base->Methanol AlkylHalide 1-Bromobutane (CH₃CH₂CH₂CH₂Br) DimethylButylmalonate This compound AlkylHalide->DimethylButylmalonate Salt Sodium Bromide (NaBr) AlkylHalide->Salt Enolate->DimethylButylmalonate SN2 Attack (Step 2)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
Dimethyl malonate1.1 equivalentsStarting material
Sodium methoxide (solid) or 25% solution in methanol1.0 equivalentBase for deprotonation
1-Bromobutane1.0 equivalentAlkylating agent
Anhydrous MethanolSufficient to dissolve reagentsSolvent
Diethyl etherFor extractionExtraction solvent
Saturated aqueous NH₄ClFor quenchingQuenching agent
BrineFor washingWashing agent
Anhydrous Na₂SO₄ or MgSO₄For dryingDrying agent
Round-bottom flaskFlame-dried, appropriately sizedReaction vessel
Reflux condenserTo prevent solvent loss
Magnetic stirrer and stir barFor mixing
Dropping funnelFor controlled addition of reagents
Heating mantleFor heating the reaction
Separatory funnelFor extraction
Rotary evaporatorFor solvent removal
Vacuum distillation apparatusFor purification

Step-by-Step Procedure

Experimental_Workflow A 1. Setup and Inert Atmosphere (Flame-dried flask, N₂ or Ar) B 2. Base Preparation (Dissolve NaOCH₃ in anhydrous methanol) A->B C 3. Enolate Formation (Add dimethyl malonate dropwise at 0°C) B->C D 4. Alkylation (Add 1-bromobutane dropwise, warm to RT, then reflux) C->D E 5. Reaction Monitoring (TLC or GC) D->E F 6. Work-up (Quench with NH₄Cl, extract with ether) E->F G 7. Washing and Drying (Wash with brine, dry with Na₂SO₄) F->G H 8. Solvent Removal (Rotary evaporation) G->H I 9. Purification (Vacuum distillation) H->I J 10. Characterization (NMR, IR, GC-MS) I->J

Caption: Experimental workflow for this compound synthesis.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.0 eq) in anhydrous methanol.[8]

  • Enolate Formation: Cool the solution to 0 °C using an ice bath. Add dimethyl malonate (1.1 eq) dropwise to the cooled solution while stirring. Continue stirring for 15-30 minutes at this temperature to ensure complete formation of the enolate.[7]

  • Alkylation: Add 1-bromobutane (1.0 eq) dropwise to the reaction mixture. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[8] Add saturated aqueous ammonium chloride solution to the residue to quench the reaction.[7]

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether (3 x volume of the aqueous layer).[7]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7][8]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[8][9] A typical boiling point for dimethyl n-butylmalonate is 110 °C at 8 mmHg.[10]

Safety and Handling Precautions

  • Sodium Methoxide: This reagent is highly corrosive, flammable, and reacts violently with water.[11][12][13] It should be handled in a fume hood, away from ignition sources, and under an inert atmosphere.[12][13][14] Personal protective equipment (PPE), including safety goggles, a face shield, and appropriate gloves, is mandatory.[11][12][14]

  • Alkyl Halides: 1-Bromobutane is a flammable liquid and is harmful if inhaled or absorbed through the skin. Handle with care in a well-ventilated area.

  • Solvents: Methanol and diethyl ether are flammable. Ensure all heating is done using a heating mantle and that there are no open flames in the laboratory.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl group (triplet for the terminal methyl, multiplets for the methylene groups) and the methyl ester groups (singlet). The methine proton on the α-carbon will appear as a triplet.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons, the α-carbon, the carbons of the butyl group, and the methyl ester carbons.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester groups.[16][17]

  • Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the product, confirming its structure.[15]

Troubleshooting and Optimization

A potential side-product in this reaction is dimethyl dibutylmalonate, which arises from a second alkylation of the mono-alkylated product.[18] To minimize the formation of this di-alkylated product, it is crucial to use a strict 1:1 stoichiometry of the enolate to the alkylating agent.[8] Using a slight excess of dimethyl malonate can also help to favor mono-alkylation. If di-alkylation is desired, a second equivalent of base and alkylating agent would be added after the initial mono-alkylation is complete.[8]

Low yields can often be attributed to incomplete reaction or loss of product during work-up and purification.[9] Ensuring an anhydrous reaction environment is critical, as water can quench the enolate. Proper technique during extraction and vacuum distillation is essential to maximize product recovery.

Conclusion

The synthesis of this compound via the malonic ester synthesis is a robust and well-established method for creating a versatile chemical intermediate. By understanding the underlying mechanistic principles, adhering to a detailed experimental protocol, and observing stringent safety precautions, researchers can reliably produce this compound in high yield and purity. The analytical techniques outlined provide the necessary tools for comprehensive characterization, ensuring the quality of the final product for subsequent applications in research and development.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Malonic Ester Synthesis of Dimethyl Butylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The malonic ester synthesis is a versatile and foundational method in organic chemistry for the synthesis of carboxylic acids from alkyl halides.[1] This powerful carbon-carbon bond-forming reaction utilizes a malonic ester, such as dimethyl malonate or diethyl malonate, as a synthetic equivalent for the carboxymethyl anion synthon (−CH₂COOH).[2] The core principle of this synthesis lies in the remarkable acidity of the α-protons of the malonic ester (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups.[3] This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate.[3] This nucleophilic enolate can then readily undergo an SN2 reaction with a primary or secondary alkyl halide to form a monoalkylated malonic ester.[1][4] Subsequent hydrolysis of the ester groups followed by decarboxylation affords the desired substituted carboxylic acid.[5][6]

This application note provides a comprehensive, step-by-step guide for the synthesis of dimethyl butylmalonate, a key intermediate in the preparation of various more complex molecules. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical considerations for a successful synthesis.

Chemical Principles and Mechanism

The synthesis of this compound via the malonic ester synthesis proceeds through two primary stages: deprotonation and alkylation.

Step 1: Deprotonation to Form the Enolate

The first step involves the deprotonation of dimethyl malonate at the α-carbon.[5] A strong base, typically sodium methoxide (NaOMe) when using dimethyl malonate, is used to abstract one of the acidic α-protons.[7] The use of a corresponding alkoxide base (methoxide for a methyl ester) is crucial to prevent transesterification, a side reaction that could lead to a mixture of ester products.[1] The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two carbonyl oxygen atoms.[3] This resonance stabilization is the driving force for the acidity of the α-protons.

Step 2: Nucleophilic Alkylation

The generated enolate is a potent nucleophile and will readily attack an electrophilic carbon.[4] In this synthesis, the electrophile is 1-bromobutane (or another suitable butyl halide). The enolate attacks the carbon atom bearing the bromine in an SN2 fashion, displacing the bromide leaving group and forming a new carbon-carbon bond.[5] This step results in the formation of the desired product, this compound. It is important to note that the use of primary and secondary alkyl halides is preferred, as tertiary halides are prone to elimination reactions under these basic conditions.[8]

Overall Reaction

The overall transformation can be summarized as follows:

G cluster_reactants Reactants cluster_products Products Dimethyl Malonate Dimethyl Malonate This compound This compound Dimethyl Malonate->this compound + 1-Bromobutane Sodium Methoxide Sodium Methoxide Methanol Methanol Sodium Methoxide->Methanol Deprotonation 1-Bromobutane 1-Bromobutane Sodium Bromide Sodium Bromide 1-Bromobutane->Sodium Bromide Displacement

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Dimethyl malonateReagentSigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)ReagentSigma-AldrichHandle with care under inert atmosphere.
1-Iodobutane or 1-BromobutaneReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichUse dry solvent.
Diethyl ether (Et₂O)AnhydrousSigma-AldrichUse dry solvent.
Saturated aqueous ammonium chloride (NH₄Cl)
Brine (Saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Syringes
Septa
Argon or Nitrogen gas supply
Ice/water bath
Separatory funnel
Rotary evaporator
Flash chromatography system
Reaction Parameters
ParameterValue
Stoichiometry (Dimethyl Malonate:NaH:Butyl Halide)1.1 : 1.0 : 1.0
SolventAnhydrous N,N-Dimethylformamide (DMF)
Reaction Temperature0 °C to Room Temperature
Reaction Time~2.5 hours
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in a dry round-bottom flask and seal it with a septum.

    • Purge the flask with an inert gas (argon or nitrogen) for several minutes.

    • Under a positive pressure of inert gas, add sodium hydride (60% dispersion in mineral oil, 1.0 equivalent) to the flask.[9]

  • Solvent and Reagent Addition:

    • Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.[9]

    • Cool the flask to 0 °C using an ice/water bath.

    • Slowly add dimethyl malonate (1.1 equivalents) dropwise via syringe to the stirred suspension of sodium hydride in DMF.[9]

    • Stir the mixture at 0 °C for 15 minutes. During this time, the evolution of hydrogen gas should be observed as the enolate is formed.

  • Alkylation:

    • While maintaining the temperature at 0 °C, add 1-iodobutane or 1-bromobutane (1.0 equivalent) dropwise to the reaction mixture via syringe.[9]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[9]

  • Workup:

    • Upon completion of the reaction (monitored by TLC if desired), carefully pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride solution.[9]

    • Extract the aqueous layer with diethyl ether (3 x volume of DMF).[9]

    • Combine the organic layers and wash sequentially with water and then brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate.[9]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.[9]

Visualization of the Experimental Workflow

G A Reaction Setup (Flask, Stir Bar, Inert Gas) B Add Sodium Hydride A->B C Add Anhydrous DMF B->C D Cool to 0 °C C->D E Add Dimethyl Malonate D->E F Stir for 15 min at 0 °C (Enolate Formation) E->F G Add Butyl Halide F->G H Warm to RT and Stir for 2h (Alkylation) G->H I Quench with aq. NH₄Cl H->I J Extract with Diethyl Ether I->J K Wash with Water and Brine J->K L Dry over Na₂SO₄ K->L M Concentrate in vacuo L->M N Purify by Flash Chromatography M->N O This compound N->O

References

Application Notes & Protocols: The Synthesis of 5-Substituted Barbiturates Utilizing Dimethyl Butylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of dimethyl butylmalonate in the synthesis of barbiturates.

Introduction: The Enduring Relevance of Barbiturate Synthesis

Barbiturates represent one of the earliest triumphs in medicinal chemistry, a class of drugs derived from barbituric acid that function as central nervous system (CNS) depressants.[1] First synthesized in 1864 by Adolf von Baeyer, the parent compound, barbituric acid, is not pharmacologically active.[2][3] However, its derivatives, characterized by substitutions at the C-5 position of the pyrimidine ring, have been extensively used as sedatives, hypnotics, anesthetics, and anticonvulsants for over a century.[1][4]

The pharmacological profile of a barbiturate—its potency, duration of action, and therapeutic application—is critically determined by the nature of the two substituents at the C-5 position.[5] This structure-activity relationship makes the synthesis of 5,5-disubstituted barbiturates a cornerstone of medicinal chemistry. The classical and most prevalent synthetic route involves a condensation reaction between a disubstituted malonic ester and urea.[1][4]

This document provides a detailed technical guide on the use of this compound as a key intermediate in this synthesis. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The focus is on explaining the causality behind experimental choices to provide a self-validating and robust methodology.

The Core Synthetic Strategy: A Two-Stage Approach

The synthesis of a 5-butyl-substituted barbiturate from a malonate precursor is fundamentally a two-stage process. This modularity is what has allowed for the creation of over 2,500 different barbiturate analogs.[4][6]

  • Stage 1: Alkylation of Dimethyl Malonate. The first stage involves the sequential alkylation of dimethyl malonate to introduce the desired substituents at the α-carbon. To synthesize a precursor like dimethyl ethylbutylmalonate, one would first react dimethyl malonate with an ethyl halide, followed by a second reaction with a butyl halide (or vice-versa). The high acidity of the α-hydrogens (pKa ≈ 13) makes deprotonation with a suitable base, like sodium ethoxide or sodium methoxide, highly efficient, forming a nucleophilic enolate that readily attacks the alkyl halide.[4]

  • Stage 2: Condensation and Cyclization. The second, and defining, stage is the base-catalyzed condensation of the disubstituted dimethyl malonate (in this case, a butyl-substituted variant) with urea.[1] This reaction, a twofold nucleophilic acyl substitution, forms the stable six-membered heterocyclic pyrimidine ring that defines the barbiturate core.[1][4]

Reaction Mechanism: Base-Catalyzed Condensation

The formation of the barbiturate ring is a classic example of a Claisen-type condensation reaction.[7][8] The process is driven by the formation of a highly stable final product.

Causality of the Mechanism:

  • Base-Catalyzed Deprotonation: A strong base, typically sodium ethoxide or methoxide prepared in situ from sodium metal and the corresponding alcohol, is essential. Its primary role is to deprotonate urea, transforming it from a weak nucleophile into a much more potent anionic nucleophile (ureide).[1] This is a critical step; without a sufficiently strong base, the reaction proceeds very slowly, if at all.

  • Nucleophilic Acyl Substitution: The resulting ureide anion sequentially attacks the two electrophilic carbonyl carbons of the this compound. Each attack forms a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating a methoxide (–OCH₃) leaving group. This process occurs twice.

  • Cyclization and Protonation: The second intramolecular nucleophilic attack results in the formation of the cyclized product. The reaction mixture contains the sodium salt of the barbiturate, which is a white solid that often precipitates during the reaction.[9] A final acidification step during work-up protonates this salt to yield the neutral barbituric acid derivative.[9]

Reaction_Mechanism Fig. 1: Condensation Mechanism for Barbiturate Synthesis cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Key Steps cluster_product Product Urea Urea (H₂N-CO-NH₂) Ureide Ureide Anion (H₂N-CO-NH⁻) Urea->Ureide Deprotonation NaOCH₃ Malonate Dimethyl R-butylmalonate Tetrahedral1 Tetrahedral Intermediate 1 Base Sodium Methoxide (NaOCH₃) Ureide->Tetrahedral1 Nucleophilic Attack 1 Acyclic Acyclic Intermediate Tetrahedral1->Acyclic Elimination of CH₃OH Tetrahedral2 Tetrahedral Intermediate 2 Acyclic->Tetrahedral2 Intramolecular Attack 2 Salt Sodium Barbiturate Salt Tetrahedral2->Salt Elimination of CH₃OH Barbiturate 5-R-5-butylbarbituric Acid Salt->Barbiturate Protonation HCl HCl (Work-up)

Caption: Fig. 1: Condensation Mechanism for Barbiturate Synthesis.

Experimental Protocols

The following protocols are adapted from well-established procedures for barbiturate synthesis and should be performed by personnel with appropriate training in experimental organic chemistry.[9][10]

Mandatory Safety Precautions:

  • All operations must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is required.[11]

  • Sodium metal reacts violently with water. Handle with extreme care under anhydrous conditions.[12]

  • Absolute (anhydrous) ethanol/methanol is crucial as water will quench the base and inhibit the reaction.

  • Barbiturates are potent CNS depressants. Handle the final product with care, avoiding inhalation of dust or skin contact.[13]

Protocol 1: Synthesis of Dimethyl ethylbutylmalonate (Precursor)

This protocol details the synthesis of a specific disubstituted malonate required for producing Butobarbital.

ReagentMolar Mass ( g/mol )Amount (moles)Volume (mL)Mass (g)
Dimethyl malonate132.120.505666.1
Sodium Metal22.991.05-24.1
Absolute Ethanol46.07-500-
1-Bromobutane137.020.505468.5
Bromoethane108.970.554859.9

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser (protected by a calcium chloride guard tube), carefully add 12.1 g (0.525 gram-atom) of finely cut sodium metal to 250 mL of absolute ethanol in portions. The reaction is exothermic; cool the flask in an ice bath if the reaction becomes too vigorous.

  • First Alkylation (Butylation): Once all the sodium has dissolved, add 66.1 g (0.50 mol) of dimethyl malonate to the sodium ethoxide solution. Then, add 68.5 g (0.50 mol) of 1-bromobutane dropwise through the condenser over 30 minutes.

  • Reaction 1: Heat the mixture to reflux for 2-3 hours until the reaction mixture is neutral to litmus paper, indicating the consumption of the base.

  • Second Alkylation (Ethylation): Prepare a fresh solution of sodium ethoxide using 12.0 g (0.525 gram-atom) of sodium in 250 mL of absolute ethanol. Add this to the cooled reaction mixture.

  • Reaction 2: Add 59.9 g (0.55 mol) of bromoethane dropwise and reflux for another 4-6 hours until the reaction is complete (monitor by TLC).

  • Work-up and Isolation: Cool the reaction mixture, add 500 mL of water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude dimethyl ethylbutylmalonate can be purified by vacuum distillation.

Protocol 2: Synthesis of 5-Ethyl-5-butylbarbituric Acid (Butobarbital)

This protocol details the condensation of the prepared dimethyl ethylbutylmalonate with urea.

ReagentMolar Mass ( g/mol )Amount (moles)Volume (mL)Mass (g)
Dimethyl ethylbutylmalonate216.280.255754.1
Urea (dry)60.060.25-15.0
Sodium Metal22.990.25-5.75
Absolute Ethanol46.07-250-
Conc. Hydrochloric Acid36.46-~25-

Procedure:

  • Preparation of Sodium Ethoxide: In a 1 L round-bottom flask fitted with a reflux condenser and guard tube, dissolve 5.75 g (0.25 gram-atom) of finely cut sodium in 125 mL of absolute ethanol.[9]

  • Addition of Reactants: To the resulting sodium ethoxide solution, add 54.1 g (0.25 mol) of dimethyl ethylbutylmalonate.[10] Separately, dissolve 15.0 g (0.25 mol) of dry urea in 125 mL of hot (~70°C) absolute ethanol. Add this hot urea solution to the reaction flask.[9]

  • Condensation Reaction: Shake the mixture well and heat it to reflux using an oil bath set to ~110°C for 7 hours. A white solid, the sodium salt of the barbiturate, should precipitate during this time.[9][10]

  • Work-up and Isolation: After the reflux is complete, cool the mixture slightly and add 250 mL of hot (~50°C) water to dissolve the solid precipitate.[9]

  • Acidification: While stirring vigorously, carefully add concentrated hydrochloric acid dropwise until the solution is acidic to litmus paper (approx. 25 mL). This protonates the salt, causing the barbituric acid derivative to precipitate.[1][9]

  • Crystallization and Collection: Cool the clear, acidified solution in an ice bath overnight to maximize crystallization.[9] Collect the white crystalline product on a Büchner funnel, wash with a small amount of cold water (25-50 mL), and press dry.

  • Drying: Dry the product in an oven at 100-110°C for 3-4 hours. The expected yield is typically in the range of 70-80%.[9]

Workflow and Data Management

A structured workflow is critical for reproducibility and safety.

Workflow Fig. 2: General Experimental Workflow Start Start: Assemble Anhydrous Apparatus Prep_Base Prepare Sodium Ethoxide (Na + Absolute EtOH) Start->Prep_Base Add_Malonate Add Disubstituted Dimethyl Malonate Prep_Base->Add_Malonate Ensure all Na is dissolved Add_Urea Add Hot Solution of Urea in EtOH Add_Malonate->Add_Urea Reflux Reflux for 7 hours (~110°C Oil Bath) Add_Urea->Reflux Workup Work-up: Add Hot Water Reflux->Workup Monitor for precipitation Acidify Acidify with Conc. HCl (Precipitation) Workup->Acidify Cool Cool in Ice Bath Overnight Acidify->Cool Filter Filter via Büchner Funnel Cool->Filter Wash Wash with Cold Water Filter->Wash Dry Dry in Oven (100-110°C) Wash->Dry Characterize Product Characterization (TLC, MP, Spectroscopy) Dry->Characterize End End: Store Product Characterize->End

Caption: Fig. 2: General Experimental Workflow.

Product Characterization

To ensure the integrity of the synthesized product, several analytical methods should be employed:

  • Thin-Layer Chromatography (TLC): A rapid and effective technique to monitor reaction progress and assess the purity of the final product.[13]

  • Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of purity.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as N-H stretches and the characteristic C=O stretches of the pyrimidine ring.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural elucidation and confirm the successful incorporation of the butyl and ethyl groups.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern, confirming its identity.[14][15]

A variety of chromatographic methods, including HPLC and GC, can be used for quantitative analysis and separation from impurities.[15][16]

Conclusion

The condensation of this compound derivatives with urea remains a robust, reliable, and highly versatile method for the synthesis of a wide array of barbiturates. The causality of the reaction is well-understood, hinging on the base-catalyzed generation of a potent ureide nucleophile that drives the cyclization reaction. By carefully controlling reaction parameters, particularly anhydrous conditions and the stoichiometry of the base, researchers can achieve high yields of the desired 5,5-disubstituted barbiturates. The protocols and principles outlined in this guide provide a solid foundation for professionals in drug development and medicinal chemistry to successfully synthesize and explore this historically significant class of compounds.

References

Application Notes and Protocols: The Strategic Use of Dimethyl Butylmalonate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dimethyl butylmalonate is a cornerstone C4 building block in modern medicinal chemistry, prized for its versatility in constructing complex molecular architectures. The reactivity of its central methylene group, activated by two flanking ester functionalities, provides a reliable entry point for carbon-carbon bond formation. This guide offers an in-depth exploration of this compound's application in synthesizing critical pharmaceutical intermediates. We will move beyond simple procedural lists to dissect the causality behind experimental choices, providing robust, self-validating protocols for key transformations, with a focus on the synthesis of barbiturate and non-steroidal anti-inflammatory drug (NSAID) scaffolds.

Foundational Principles: The Chemistry of this compound

This compound, the dimethyl ester of butylmalonic acid, is a derivative of malonic acid. Its utility in synthesis stems directly from the acidity of the α-carbon proton (the proton on the carbon situated between the two carbonyl groups). This proton is readily abstracted by a moderately strong base to form a resonance-stabilized enolate ion.[1] This carbanion is a potent nucleophile, serving as the workhorse for extending carbon chains, a fundamental operation in drug synthesis.[2]

The general synthetic strategy, known as the malonic ester synthesis, allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms. In our case, the butyl group is pre-installed, making this compound an ideal precursor for molecules requiring a butyl-substituted acetic acid moiety or a heterocyclic system built upon this framework.

Malonic_Ester_Reactivity DMBM This compound Enolate Resonance-Stabilized Enolate (Nucleophile) DMBM->Enolate Deprotonation Base Base (e.g., NaOMe) Product Substituted Intermediate Enolate->Product C-C Bond Formation Electrophile Electrophile (e.g., Urea, Aldehyde) FinalProduct Final Pharmaceutical Scaffold Product->FinalProduct

Caption: Core reactivity workflow of this compound.

Application I: Synthesis of Butyl-Substituted Barbiturates

Barbiturates are a class of drugs that act as central nervous system depressants and have been used as sedatives, hypnotics, and anticonvulsants.[3][4] The synthesis of these heterocyclic compounds is a classic application of malonic esters. By using this compound, a butyl group can be precisely installed at the 5-position of the barbiturate ring, a key determinant of its pharmacological activity.[1]

The core transformation is a condensation reaction between the dialkyl butylmalonate and urea, typically catalyzed by a strong base like sodium ethoxide or sodium methoxide.[4][5] The reaction proceeds via a twofold nucleophilic acyl substitution, where the nitrogen atoms of urea attack the carbonyl carbons of the malonate ester, leading to cyclization.[3]

Protocol 2.1: Synthesis of 5-Butylbarbituric Acid

This protocol details the synthesis of the barbiturate scaffold from this compound and urea. The procedure is adapted from established methods using diethyl esters.[4][5][6]

Materials:

  • Sodium metal

  • Anhydrous Methanol

  • This compound (Purity ≥ 99%)

  • Urea (dry)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser and drying tube

  • Heating mantle/oil bath

Procedure:

  • Preparation of Sodium Methoxide: In a 1-L round-bottom flask equipped with a reflux condenser protected by a calcium chloride tube, carefully dissolve 11.5 g (0.5 gram-atom) of clean, finely cut sodium in 250 mL of anhydrous methanol. The reaction is exothermic and may require cooling in a water bath to control the rate of reaction. This step is critical as moisture will quench the sodium and reduce the yield of the active base.

  • Addition of Reagents: Once all the sodium has reacted and the solution has cooled slightly, add 87.1 g (0.5 mole) of this compound. Subsequently, add a solution of 30 g (0.5 mole) of dry urea dissolved in 250 mL of hot (approx. 60-65°C) anhydrous methanol.

  • Condensation Reaction: Shake the mixture well to ensure homogeneity. Heat the mixture to reflux using an oil bath set to approximately 100-110°C. Reflux for 7-8 hours. A white solid, the sodium salt of the barbiturate, will precipitate as the reaction proceeds.[5]

  • Work-up and Isolation: After the reflux period, add 500 mL of hot water (approx. 50°C) to dissolve the solid precipitate.

  • Acidification: Carefully acidify the solution with concentrated HCl, stirring constantly, until the solution is acidic to litmus paper (approx. 45-50 mL). This step protonates the salt, causing the final product to precipitate.[4]

  • Purification: Filter the resulting clear solution to remove any insoluble impurities. Cool the filtrate in an ice bath overnight to maximize precipitation of the product.

  • Final Product Collection: Collect the white crystalline product by vacuum filtration on a Büchner funnel. Wash the crystals with 50 mL of cold water to remove residual acid and salts. Dry the product in an oven at 105-110°C for 3-4 hours. The expected yield of 5-butylbarbituric acid is typically in the range of 70-80%.

Barbiturate_Synthesis DMBM This compound O=C(OCH3) CH(Butyl) C(OCH3)=O Intermediate Cyclic Intermediate DMBM->Intermediate Condensation Urea Urea H2N C=O NH2 Urea->Intermediate Base Sodium Methoxide (Base Catalyst) Base->DMBM:f1 Deprotonation Product 5-Butylbarbituric Acid Intermediate->Product Cyclization & Acidification

Caption: Synthesis of 5-Butylbarbituric Acid.

Application II: Synthesis of Phenylbutazone Intermediate

Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of arthritis and gout.[7] The synthesis of this drug provides another excellent example of the utility of dialkyl butylmalonates. Diethyl butylmalonate is a well-documented intermediate for this process, and the same synthetic logic applies directly to its dimethyl analog.[7][8][9]

The key step involves a condensation reaction between this compound and 1,2-diphenylhydrazine (hydrazobenzene). This reaction forms the pyrazolidinedione core of the phenylbutazone molecule.

Protocol 3.1: General Synthesis of Phenylbutazone

This protocol outlines the general, established procedure for the condensation step.[8]

Materials:

  • This compound

  • 1,2-Diphenylhydrazine

  • Sodium metal

  • Anhydrous Ethanol

  • Xylene or other high-boiling point solvent

  • Apparatus for reflux and distillation

Procedure:

  • Base Preparation: Prepare a solution of sodium ethoxide by dissolving a stoichiometric equivalent of sodium metal in anhydrous ethanol. Note: Although the starting material is a methyl ester, sodium ethoxide is commonly cited in literature for this condensation and will result in some transesterification, which does not affect the final cyclized product.

  • Condensation: In a reaction vessel suitable for high temperatures, combine the sodium ethoxide solution, this compound, and 1,2-diphenylhydrazine in a high-boiling solvent like xylene.

  • Reaction: Heat the mixture to a high temperature (e.g., 150°C) to drive the condensation and cyclization, distilling off the ethanol/methanol formed during the reaction.[8]

  • Acidification and Isolation: After the reaction is complete, cool the mixture and perform an acidic work-up to precipitate the phenylbutazone product.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent like ethanol.

ParameterTypical Value/ConditionRationale
Base Sodium Ethoxide / MethoxideTo deprotonate the malonate, initiating the condensation.[8]
Solvent XyleneHigh boiling point allows for the high reaction temperature needed to drive the reaction to completion.
Temperature ~150°CTo overcome the activation energy for the cyclization and facilitate the removal of alcohol byproduct.[8]
Yield 80-92% (for diethyl ester)The reaction is generally efficient and high-yielding.[7][9]

Table 1: Summary of Reaction Parameters for Phenylbutazone Synthesis.

Phenylbutazone_Workflow cluster_synthesis Synthesis of Key Intermediate cluster_condensation Condensation and Cyclization Malonate Dimethyl Malonate Alkylation Alkylation (Base, e.g., NaOMe) Malonate->Alkylation ButylHalide n-Butyl Bromide ButylHalide->Alkylation DMBM This compound Alkylation->DMBM Condensation Condensation (Base, Heat) DMBM->Condensation DMBM->Condensation Hydrazine 1,2-Diphenylhydrazine Hydrazine->Condensation Phenylbutazone Phenylbutazone Condensation->Phenylbutazone

Caption: Overall workflow for Phenylbutazone synthesis.

Further Synthetic Transformations

Beyond these two major applications, the butylmalonate scaffold is a substrate for other fundamental organic reactions that are pivotal in pharmaceutical synthesis.

  • Knoevenagel Condensation: This involves the reaction of the active methylene group of this compound with an aldehyde or ketone, typically catalyzed by a weak base.[10] The product is an α,β-unsaturated compound, a common structural motif in pharmacologically active molecules. This reaction is a powerful tool for creating complex carbon skeletons.[11][12]

  • Michael Addition: The enolate derived from this compound can act as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound.[13] This 1,4-addition is a reliable method for forming 1,5-dicarbonyl compounds, which are themselves versatile intermediates for further elaboration.[14][15]

  • Decarboxylation: Often, the final step after a malonic ester synthesis is the hydrolysis of the ester groups to form a malonic acid, followed by heating to induce decarboxylation.[16][17] This process removes one of the carboxyl groups as carbon dioxide, yielding a butyl-substituted carboxylic acid, a common endpoint in the synthesis of many NSAIDs and other drug molecules.[18] Modern methods using photoredox catalysis can achieve this transformation under very mild conditions.[18]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Hazards: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[19][20]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21][22]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong bases and oxidizing agents.[22]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid discharge into the environment.[19][21]

Conclusion

This compound is a highly effective and versatile intermediate in pharmaceutical synthesis. Its predictable reactivity through the malonic ester pathway allows for the straightforward and efficient introduction of a butyl-substituted carbon framework. As demonstrated in the synthesis of barbiturates and NSAID precursors, it provides a reliable foundation for building complex heterocyclic and carbocyclic systems. A thorough understanding of its core reactivity, coupled with robust and well-planned protocols, enables medicinal chemists to leverage this valuable building block in the development of novel therapeutic agents.

References

Application Notes and Protocols: Dimethyl Butylmalonate as a Versatile Precursor for the Synthesis of Agrochemical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Malonic Esters in Agrochemical Synthesis

In the competitive landscape of agrochemical research and development, the efficient and versatile synthesis of novel active ingredients is of paramount importance. Substituted malonic esters are a cornerstone of synthetic organic chemistry, serving as highly valuable C3 synthons for the construction of a diverse array of carbocyclic and heterocyclic scaffolds. Among these, dimethyl butylmalonate stands out as a key precursor, offering a strategic entry point for the introduction of a butyl moiety, which can significantly influence the biological activity, selectivity, and physicochemical properties of the final agrochemical product.

The reactivity of this compound is centered on the acidity of the α-proton, flanked by two electron-withdrawing ester groups. This structural feature allows for facile deprotonation to form a resonance-stabilized enolate, a potent nucleophile that can undergo a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This inherent reactivity makes this compound an ideal starting material for the synthesis of a wide range of agrochemical classes, including herbicides, fungicides, and plant growth regulators.[1][2]

This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound as a precursor in the synthesis of agrochemical compounds. We will delve into the fundamental reaction pathways, provide a detailed, step-by-step protocol for the synthesis of a key agrochemical intermediate, and discuss the underlying chemical principles that govern these transformations.

Core Synthetic Pathways and Mechanistic Insights

The versatility of this compound as an agrochemical precursor stems from its ability to undergo several key chemical transformations:

  • Alkylation: The cornerstone of malonic ester synthesis, this reaction involves the deprotonation of the α-carbon followed by a nucleophilic substitution reaction with an alkyl halide. This allows for the introduction of a second substituent, leading to a wide range of disubstituted malonic esters.[1]

  • Condensation Reactions: this compound can react with various dinucleophiles, such as urea, thiourea, and hydrazine derivatives, to form a variety of heterocyclic compounds. These heterocycles often form the core structure of many biologically active agrochemicals.

  • Hydrolysis and Decarboxylation: The ester groups of this compound and its derivatives can be hydrolyzed to the corresponding dicarboxylic acid. Subsequent heating leads to facile decarboxylation, yielding a substituted acetic acid. This sequence is crucial for the synthesis of certain classes of herbicides and plant growth regulators.

Application Focus: Synthesis of a Butyl-Substituted Pyrazole Core for Herbicidal Applications

Pyrazole-based herbicides are a significant class of agrochemicals known for their efficacy in controlling a broad spectrum of weeds.[3][4][5][6] The following protocol outlines a representative synthesis of a 3-butyl-5-hydroxy-1H-pyrazole, a key intermediate that can be further functionalized to produce a variety of potential herbicidal compounds. This synthesis leverages the inherent reactivity of this compound.

Experimental Workflow Diagram

G cluster_0 Part A: Synthesis of this compound cluster_1 Part B: Synthesis of 3-Butyl-5-hydroxy-1H-pyrazole A Dimethyl Malonate D This compound A->D 1. NaOMe 2. CH3(CH2)3Br B Sodium Methoxide in Methanol C 1-Bromobutane E This compound H 3-Butyl-5-hydroxy-1H-pyrazole E->H NaOEt, EtOH, Reflux F Hydrazine Hydrate G Sodium Ethoxide in Ethanol

Caption: Synthetic workflow for the preparation of a butyl-substituted pyrazole core.

Detailed Step-by-Step Protocols

Part A: Synthesis of this compound

This procedure details the alkylation of dimethyl malonate to produce the key precursor, this compound.

Materials:

  • Dimethyl malonate

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • 1-Bromobutane

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.0 eq) in anhydrous methanol.

  • Enolate Formation: Cool the solution to 0 °C using an ice bath. Add dimethyl malonate (1.0 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.0 eq) dropwise over 20-30 minutes. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation.

Part B: Synthesis of 3-Butyl-5-hydroxy-1H-pyrazole

This protocol describes the cyclization of this compound with hydrazine to form the pyrazole ring.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Addition of Reactants: To the stirred solution, add this compound (1.0 eq) followed by the dropwise addition of hydrazine hydrate (1.0 eq).

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in deionized water.

  • Precipitation: Acidify the aqueous solution to pH 5-6 with 1 M hydrochloric acid. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the 3-butyl-5-hydroxy-1H-pyrazole. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Key Reaction Parameters
StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
A AlkylationNaOMe, 1-BromobutaneMethanol0 to RT80-90
B CyclizationHydrazine Hydrate, NaOEtEthanolReflux75-85

Trustworthiness and Self-Validation

The protocols provided are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored using standard analytical techniques such as TLC, GC-MS, and NMR spectroscopy. The identity and purity of the final products should be confirmed by comparing their spectral data with known literature values or through comprehensive characterization. For instance, the successful formation of this compound can be confirmed by the appearance of characteristic proton and carbon signals corresponding to the butyl group in the NMR spectrum. Similarly, the formation of the pyrazole ring can be verified by the presence of characteristic signals for the heterocyclic core and the disappearance of the ester signals.

Conclusion and Future Prospects

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of agrochemical compounds. The protocols detailed in this application note provide a solid foundation for the synthesis of a butyl-substituted pyrazole core, a key structural motif in many modern herbicides. By leveraging the fundamental principles of malonic ester chemistry, researchers can efficiently generate a diverse library of novel agrochemical candidates for further biological screening and development. The strategic introduction of the butyl group via this compound offers a powerful tool for fine-tuning the efficacy, selectivity, and environmental profile of next-generation crop protection agents.

References

The Strategic Utility of Dimethyl Butylmalonate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Dimethyl butylmalonate serves as a cornerstone C4 synthon in the architectural assembly of diverse heterocyclic frameworks. Its intrinsic chemical features—an acidic methylene bridge flanked by two methyl ester functionalities and a lipophilic butyl chain—provide a versatile platform for constructing a portfolio of pharmacologically relevant scaffolds. This technical guide delineates the strategic application of this compound in the synthesis of key heterocyclic systems, including barbiturates, coumarins, and dihydropyrimidines. We provide not only detailed, field-tested protocols but also delve into the mechanistic underpinnings and causal logic that govern these transformations. The protocols are designed to be self-validating, with clear benchmarks for success. All key claims and methodologies are substantiated by authoritative references from the peer-reviewed literature.

Introduction: The Versatility of a Substituted Malonate

The malonic ester synthesis is a classical yet enduring strategy in organic chemistry for the formation of carbon-carbon bonds. By substituting the parent dimethyl malonate with a butyl group, we introduce a key lipophilic moiety while retaining the synthetic versatility of the active methylene group. The acidity of the α-protons (pKa ≈ 13 in DMSO) allows for facile deprotonation under standard basic conditions, generating a nucleophilic carbanion that is central to a variety of condensation and addition reactions.

This guide will focus on three principal classes of heterocycles accessible from this compound:

  • Barbiturates: Through condensation with urea, forming the core pyrimidine-2,4,6(1H,3H,5H)-trione structure.

  • Coumarins: Via Knoevenagel condensation with salicylaldehyde derivatives, yielding the benzopyran-2-one framework.

  • Dihydropyrimidines: Utilizing the multicomponent Biginelli reaction to construct the dihydropyrimidine scaffold.

The choice between dimethyl and the more traditionally used diethyl butylmalonate is not arbitrary. Methyl esters often exhibit enhanced reactivity due to reduced steric hindrance and a slightly greater electrophilicity of the carbonyl carbon, which can influence reaction kinetics and yields. Furthermore, the use of dimethyl esters necessitates the use of sodium methoxide in methanol for deprotonation to prevent transesterification, a crucial consideration for reaction integrity.

General Workflow for Heterocycle Synthesis from this compound

The synthesis of heterocyclic compounds from this compound generally follows a two-stage process. The initial stage involves the preparation of the substituted malonate itself, followed by a cyclization reaction with an appropriate partner.

General_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Heterocycle Formation Dimethyl_Malonate Dimethyl Malonate Alkylation Alkylation (NaH, Butyl Halide) Dimethyl_Malonate->Alkylation 1. Dimethyl_Butylmalonate This compound Alkylation->Dimethyl_Butylmalonate 2. Cyclization_Partner Cyclization Partner (e.g., Urea, Salicylaldehyde) Condensation Condensation/ Cyclization Dimethyl_Butylmalonate->Condensation 4. Cyclization_Partner->Condensation 3. Heterocycle Target Heterocycle (e.g., Barbiturate, Coumarin) Condensation->Heterocycle 5.

General workflow for heterocyclic synthesis.

Experimental Protocols and Methodologies

Stage 1: Synthesis of this compound

The initial and crucial step is the mono-alkylation of dimethyl malonate. The use of a strong base like sodium hydride (NaH) is essential to quantitatively generate the malonate enolate for subsequent nucleophilic attack on a butyl halide.

Reaction Scheme:

Alkylation_Reaction start reagents + n-BuBr (or n-BuI) -----------> NaH, DMF start->reagents Dimethyl Malonate end reagents->end This compound

Alkylation of dimethyl malonate.

Protocol 1: Synthesis of this compound [1][2]

ParameterValue
Reactants
Dimethyl malonate1.1 eq
Sodium hydride (60% in mineral oil)1.0 eq
1-Bromobutane or 1-Iodobutane1.0 eq
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Reaction Time ~2.5 hours
Typical Yield 75-85%

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.0 eq, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous DMF and cool the suspension to 0 °C using an ice bath.

  • Enolate Formation: Add dimethyl malonate (1.1 eq) dropwise via syringe to the stirred suspension. Stir the mixture at 0 °C for 15-30 minutes. The evolution of hydrogen gas should cease, and the mixture may become a clear solution or remain a slurry.

  • Alkylation: Add 1-bromobutane or 1-iodobutane (1.0 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by carefully pouring the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography to yield pure this compound.[1][2]

Causality and Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the malonate without competing in a saponification reaction with the ester groups.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and the intermediate sodium salt of the malonate. It must be anhydrous to prevent quenching of the base and the enolate.

  • Temperature Control: The initial deprotonation is exothermic and is performed at 0 °C to control the rate of hydrogen evolution. The subsequent alkylation is also temperature-controlled to prevent side reactions.

  • Work-up: The aqueous NH₄Cl quench neutralizes any unreacted NaH and provides a proton source.

Stage 2: Synthesis of 5-Butylbarbituric Acid

The condensation of a disubstituted malonic ester with urea is the classical route to barbiturates.[3] For this compound, sodium methoxide is the base of choice to catalyze the reaction and avoid transesterification.

Reaction Scheme:

Barbiturate_Synthesis start This compound reagents + Urea -----------> NaOMe, MeOH start->reagents end 5-Butylbarbituric Acid reagents->end

Synthesis of 5-Butylbarbituric Acid.

Protocol 2: Synthesis of 5-Butylbarbituric Acid

ParameterValue
Reactants
This compound1.0 eq
Urea1.1 eq
Sodium metal2.2 eq
Solvent Anhydrous Methanol (MeOH)
Temperature Reflux (~65 °C)
Reaction Time 7-10 hours
Typical Yield 60-75%

Step-by-Step Procedure:

  • Preparation of Sodium Methoxide: In a dry round-bottom flask fitted with a reflux condenser, dissolve freshly cut sodium metal (2.2 eq) in anhydrous methanol under an inert atmosphere. This reaction is highly exothermic and should be done with caution, potentially with external cooling.

  • Addition of Reactants: Once all the sodium has reacted to form sodium methoxide, add this compound (1.0 eq) to the solution. Subsequently, add a solution of dry urea (1.1 eq) dissolved in hot anhydrous methanol.

  • Reaction: Heat the mixture to reflux and maintain for 7-10 hours. A white precipitate of the sodium salt of the barbiturate will form.

  • Work-up: After the reflux is complete, distill off the majority of the methanol. To the residue, add hot water (50 °C) to dissolve the salt.

  • Acidification and Isolation: While stirring, carefully acidify the aqueous solution with concentrated hydrochloric acid (HCl) until it is acidic to litmus paper. This will precipitate the 5-butylbarbituric acid.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the white crystalline product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an ethanol/water mixture.

Mechanism and Rationale:

The reaction proceeds via a twofold nucleophilic acyl substitution. The methoxide base deprotonates urea, making it a more potent nucleophile. The urea anion then attacks the electrophilic carbonyl carbons of the this compound in a stepwise condensation, leading to the cyclized product after the elimination of two molecules of methanol.

Barbiturate_Mechanism Urea Urea Deprotonation Deprotonation (NaOMe) Urea->Deprotonation Urea_Anion Urea Anion Deprotonation->Urea_Anion Acyl_Subst_1 Nucleophilic Acyl Substitution (1st) Urea_Anion->Acyl_Subst_1 attacks Dimethyl Butylmalonate Intermediate Acyclic Intermediate Acyl_Subst_1->Intermediate Cyclization Intramolecular Acyl Substitution (2nd) Intermediate->Cyclization Barbiturate 5-Butylbarbituric Acid Cyclization->Barbiturate

Mechanism of Barbiturate Formation.
Stage 2: Synthesis of 3-Butyl-Coumarin-4-Carboxylic Acid Methyl Ester

The Knoevenagel condensation is a powerful tool for C-C bond formation and is particularly well-suited for coumarin synthesis.[4][5] The reaction between a salicylaldehyde and an active methylene compound like this compound, typically catalyzed by a weak base, leads to a 3-substituted coumarin.

Reaction Scheme:

Coumarin_Synthesis start This compound reagents + Salicylaldehyde -----------> Piperidine, EtOH start->reagents end 3-Butyl-Coumarin Derivative reagents->end

Synthesis of a 3-Butyl-Coumarin Derivative.

Protocol 3: Synthesis of a 3-Butyl-Coumarin Derivative [6][7]

ParameterValue
Reactants
This compound1.0 eq
Salicylaldehyde1.0 eq
Piperidine (catalyst)0.1 eq
Solvent Ethanol (EtOH)
Temperature Reflux (~78 °C)
Reaction Time 4-6 hours
Typical Yield 80-95%

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be recrystallized from ethanol to yield the pure coumarin derivative.

Mechanistic Rationale:

The reaction is initiated by the piperidine-catalyzed Knoevenagel condensation between the salicylaldehyde and the enolate of this compound. This is followed by an intramolecular transesterification (lactonization) where the phenolic hydroxyl group attacks one of the methyl ester carbonyls, eliminating methanol and forming the stable benzopyrone ring of the coumarin.

Stage 2: Synthesis of 5-Butyl-Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that is highly efficient for producing dihydropyrimidines (DHPMs).[8][9][10] In this protocol, this compound serves as the β-dicarbonyl component.

Reaction Scheme:

Biginelli_Reaction start This compound reagents + Benzaldehyde + Urea -----------> Acid Catalyst, EtOH start->reagents end Dihydropyrimidine Derivative reagents->end

Biginelli three-component synthesis.

Protocol 4: Synthesis of a Dihydropyrimidine Derivative

ParameterValue
Reactants
This compound1.0 eq
Benzaldehyde (or other aldehyde)1.0 eq
Urea or Thiourea1.5 eq
Catalyst Catalytic HCl or Lewis Acid (e.g., Yb(OTf)₃)
Solvent Ethanol (EtOH) or solvent-free
Temperature Reflux
Reaction Time 3-12 hours
Typical Yield 70-90%

Step-by-Step Procedure:

  • Preparation: Combine this compound (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), and urea or thiourea (1.5 eq) in a round-bottom flask.

  • Catalyst and Solvent: Add ethanol as the solvent and a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl).

  • Reaction: Heat the mixture to reflux for 3-12 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Mechanistic Considerations:

The exact mechanism of the Biginelli reaction has been a subject of debate, but it is generally accepted to proceed through a series of bimolecular reactions, likely initiated by the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the this compound enol and subsequent cyclization and dehydration to afford the final dihydropyrimidine product.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a range of important heterocyclic compounds. Its application in the synthesis of barbiturates, coumarins, and dihydropyrimidines demonstrates its utility in generating molecular diversity from a common precursor. The protocols provided herein are robust and can be adapted for the synthesis of a wide array of analogs for applications in drug discovery and materials science. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions with Dimethyl Butylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the Knoevenagel condensation reaction utilizing dimethyl butylmalonate as the active methylene component. Designed for researchers, scientists, and professionals in drug development, this document elucidates the mechanistic nuances, provides detailed experimental protocols, and offers field-proven insights into optimizing this pivotal carbon-carbon bond-forming reaction. By explaining the causality behind experimental choices, we aim to equip the reader with the necessary knowledge to confidently apply and adapt these methodologies for the synthesis of complex molecular architectures and valuable intermediates.

Introduction: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound.[1] This reaction is a modification of the aldol condensation and is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[2][3] The products, often α,β-unsaturated dicarbonyl compounds or their derivatives, are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, functional polymers, and natural products.[4][5][6]

The reactivity of the methylene compound is conferred by the presence of two electron-withdrawing groups, which increase the acidity of the methylene protons, facilitating their removal by a mild base to form a resonance-stabilized carbanion.[7] this compound, the subject of this guide, is an excellent example of such an active methylene compound, with its methylene group flanked by two ester functionalities.[8] The presence of the butyl group introduces a degree of steric hindrance that must be considered when selecting catalysts and reaction conditions.

The Role of this compound

This compound is a derivative of malonic acid and serves as a versatile building block in organic synthesis.[9][10] Its utility in the Knoevenagel condensation stems from the acidic nature of the α-protons, which can be readily abstracted by a base to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The butyl substituent, while increasing the lipophilicity of the resulting products, can also sterically influence the approach of the reactants and the catalyst, potentially affecting reaction rates and yields.

Mechanistic Pathways: A Tale of Two Catalysts

The Knoevenagel condensation can proceed through several catalytic pathways, primarily dependent on the nature of the catalyst employed. Understanding these mechanisms is crucial for troubleshooting and optimizing reaction conditions.

Base-Catalyzed Mechanism (e.g., Piperidine)

In the presence of a secondary amine catalyst like piperidine, the reaction is believed to proceed through an iminium ion intermediate, which is more electrophilic than the starting aldehyde or ketone.[11][12][13]

The key steps are:

  • Iminium Ion Formation: The amine catalyst reacts with the carbonyl compound to form a carbinolamine, which then dehydrates to form a highly reactive iminium ion.[13]

  • Enolate Formation: The amine catalyst also acts as a base, deprotonating the this compound to form a resonance-stabilized enolate.[14]

  • Nucleophilic Attack: The enolate attacks the iminium ion.

  • Catalyst Regeneration: The resulting adduct eliminates the amine catalyst to form the final α,β-unsaturated product.[13]

Theoretical calculations have suggested that the formation of the iminium ion can be the rate-determining step.[11]

G cluster_0 Catalyst Activation cluster_1 Enolate Formation cluster_2 C-C Bond Formation & Product Release Aldehyde R-CHO Iminium Iminium Ion [R-CH=NR'₂]⁺ Aldehyde->Iminium + Piperidine - H₂O Piperidine Piperidine Adduct Adduct Iminium->Adduct + Enolate Iminium->Adduct Butylmalonate Dimethyl Butylmalonate Enolate Enolate Butylmalonate->Enolate + Piperidine - Piperidinium⁺ Product α,β-Unsaturated Product Adduct->Product - Piperidine

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Lewis Acid-Catalyzed Mechanism (e.g., TiCl₄, ZnCl₂)

Lewis acids can also catalyze the Knoevenagel condensation by activating the carbonyl group, making it more susceptible to nucleophilic attack.[4] The mechanism generally involves:

  • Carbonyl Activation: The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity.

  • Enolization: The Lewis acid can also promote the enolization of the this compound.

  • Nucleophilic Addition: The enol form of the malonate attacks the activated carbonyl group.

  • Dehydration: The resulting aldol-type adduct undergoes dehydration to yield the final product.

Experimental Protocols

The following protocols are provided as a starting point and can be optimized based on the specific substrate and desired outcome.

Protocol 1: Piperidine-Catalyzed Condensation of Benzaldehyde with this compound

This protocol is suitable for the reaction of a non-hindered aromatic aldehyde.

Materials:

  • Benzaldehyde

  • This compound

  • Piperidine

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzaldehyde (1.0 eq), this compound (1.1 eq), and toluene (to dissolve).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with dilute HCl, followed by saturated NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Lewis Acid-Catalyzed Condensation of Cyclohexanone with this compound

This protocol is more suitable for less reactive ketones where steric hindrance might be a factor.

Materials:

  • Cyclohexanone

  • This compound

  • Titanium tetrachloride (TiCl₄)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add dichloromethane (DCM) and cool the flask to 0 °C in an ice bath.

  • Slowly add TiCl₄ (1.1 eq) to the cold DCM.

  • Add cyclohexanone (1.0 eq) and this compound (1.2 eq) to the reaction mixture.

  • Slowly add triethylamine (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Quench the reaction by carefully adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

G cluster_workflow General Experimental Workflow start Reaction Setup (Reactants, Solvent, Catalyst) reaction Reaction (Heating/Stirring) start->reaction monitoring Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

References

Protocol and Application Notes for the Synthesis of Butylmalonic Acid via Hydrolysis and Decarboxylation of Dimethyl Butylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides a comprehensive guide for the synthesis of butylmalonic acid from dimethyl butylmalonate. The procedure involves a two-step, one-pot reaction sequence: the basic hydrolysis (saponification) of the diester followed by an acidic decarboxylation. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth theoretical background, a detailed experimental protocol, safety guidelines, and methods for characterization.

Scientific Principle and Rationale

The conversion of a substituted malonic ester to a carboxylic acid is a classic transformation in organic synthesis, often following the alkylation of a malonate enolate.[1][2] The overall process detailed here encompasses two fundamental organic reactions: ester hydrolysis and decarboxylation.

1.1 Hydrolysis (Saponification)

The first step is the hydrolysis of the two methyl ester groups of this compound. This reaction is typically conducted under basic conditions, a process known as saponification. A strong base, such as sodium hydroxide (NaOH), acts as a nucleophile, attacking the electrophilic carbonyl carbons of the ester groups. This leads to the formation of a tetrahedral intermediate which subsequently collapses to yield a carboxylate salt and methanol. The reaction is driven to completion by the irreversible deprotonation of the resulting carboxylic acid under the basic conditions. Two equivalents of base are required to hydrolyze both ester functionalities. Subsequent acidification protonates the disodium salt to yield the intermediate, butylmalonic acid, a dicarboxylic acid.[2]

1.2 Decarboxylation

Substituted malonic acids are β-dicarboxylic acids, which are thermally unstable and readily undergo decarboxylation upon heating.[3] The mechanism involves the formation of a cyclic, six-membered transition state, which facilitates the elimination of carbon dioxide (CO₂) and produces an enol intermediate.[2] This enol rapidly tautomerizes to the more stable keto form, which in this case is the final product, butylmalonic acid. This ease of decarboxylation is a key feature of the malonic ester synthesis, allowing for the creation of substituted acetic acids.[1]

The overall reaction scheme is as follows: Scheme 1: Overall reaction from this compound to Butylmalonic Acid.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedures for the synthesis.

2.1 Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
This compound188.2218.82 g (0.10 mol)Starting ester.
Sodium hydroxide (NaOH)40.008.80 g (0.22 mol)Corrosive solid.[4]
Deionized Water18.02~250 mL
Concentrated Hydrochloric Acid (HCl)36.46~20 mL (approx. 0.24 mol)Corrosive liquid, handle in fume hood.[5]
Diethyl Ether (or Ethyl Acetate)74.12~150 mLExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5-10 gDrying agent.
Boiling chipsN/A2-3 pieces

2.2 Equipment

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel or separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • 500 mL separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

2.3 Step-by-Step Procedure

Part A: Hydrolysis (Saponification)

  • Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the flask in a heating mantle.

  • Base Preparation: In a separate beaker, carefully dissolve 8.80 g of sodium hydroxide in 100 mL of deionized water. Caution: This process is highly exothermic. Add the NaOH pellets slowly to the water with stirring and allow the solution to cool.[6]

  • Reaction Initiation: Add 18.82 g of this compound to the round-bottom flask. Add the prepared NaOH solution to the flask along with a few boiling chips.

  • Reflux: Heat the reaction mixture to a gentle reflux using the heating mantle. Continue to stir and reflux for 2-3 hours. The reaction is complete when the oily layer of the starting ester has completely disappeared, resulting in a clear, homogeneous solution.

  • Cooling: After the reflux period, turn off the heating mantle and allow the flask to cool to room temperature.

Part B: Acidification and Decarboxylation

  • Acidification: Place the reaction flask in an ice bath to cool it thoroughly. Slowly add concentrated hydrochloric acid dropwise through the dropping funnel while stirring vigorously. Caution: This neutralization is highly exothermic. Monitor the pH of the solution using pH paper; continue adding acid until the solution is strongly acidic (pH 1-2).

  • Decarboxylation: Remove the dropping funnel and replace it with a glass stopper. Heat the acidic solution to reflux. You will observe the evolution of carbon dioxide gas. Continue heating for an additional 2-4 hours, or until the gas evolution ceases.

  • Cooling: Once decarboxylation is complete, turn off the heat and let the mixture cool to room temperature.

Part C: Product Isolation and Purification

  • Extraction: Transfer the cooled aqueous solution to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). After each extraction, collect the organic (top) layer.

  • Drying: Combine the organic extracts in an Erlenmeyer flask and dry them over anhydrous magnesium sulfate. Swirl the flask for 5-10 minutes.

  • Solvent Removal: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining substance is the crude butylmalonic acid, which should solidify upon cooling.

  • Purification (Optional): The crude product can be purified by recrystallization from a minimal amount of hot water or a toluene/hexane solvent system.

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of butylmalonic acid.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation (NaOH Solution) hydrolysis Part A: Saponification (Diester + NaOH, Reflux) prep_reagents->hydrolysis acidification Part B: Acidification (Cooling, Add HCl) hydrolysis->acidification decarboxylation Part B: Decarboxylation (Reflux until CO2 stops) acidification->decarboxylation extraction Part C: Extraction (Diethyl Ether) decarboxylation->extraction drying Part C: Drying (MgSO4) extraction->drying evaporation Part C: Solvent Removal (Rotary Evaporator) drying->evaporation purification Part C: Purification (Recrystallization) evaporation->purification characterization Product Characterization (FTIR, NMR, MP) purification->characterization

Caption: Workflow for the synthesis of butylmalonic acid.

Safety and Handling

Proper safety precautions are essential when performing this synthesis due to the hazardous nature of the reagents.

  • Sodium Hydroxide (NaOH): Extremely corrosive and can cause severe skin burns and eye damage.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] When preparing solutions, always add NaOH to cold water slowly , never the other way around, to control the exothermic reaction.[4][6]

  • Hydrochloric Acid (HCl): Highly corrosive and can cause severe burns. Concentrated HCl releases noxious vapors that are harmful if inhaled.[5] All manipulations involving concentrated HCl must be performed in a certified chemical fume hood.[5] Wear appropriate PPE at all times.

  • General Hazards: The reaction involves heating flammable solvents. Ensure no ignition sources are present. The decarboxylation step produces CO₂, so the reaction should not be performed in a sealed vessel to avoid pressure buildup.

Characterization of Butylmalonic Acid

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended.

  • Physical Properties: Butylmalonic acid is a white crystalline solid.

    • Molecular Formula: C₇H₁₂O₄[8]

    • Molar Mass: 160.17 g/mol [8][9]

  • Melting Point (MP): The literature melting point can be used as an indicator of purity.

  • Infrared (IR) Spectroscopy: An FTIR spectrum should show a very broad absorption band from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a strong, sharp absorption band around 1700 cm⁻¹ (C=O stretch).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the butyl group (triplet, sextet, quintet, triplet) and the methine proton alpha to the carboxyl group. The acidic proton will appear as a broad singlet.

    • ¹³C NMR: Expect signals for the two carbonyl carbons, the alpha-carbon, and the four distinct carbons of the butyl chain.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can be used to assess the purity of the final product and quantify any remaining starting material or intermediates.[10][11]

References

Application Note: A Robust GC-MS Method for In-Process Monitoring of Dimethyl Butylmalonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative monitoring of reactions involving dimethyl butylmalonate. As a key intermediate in malonic ester synthesis, the ability to accurately track the consumption of starting materials and the formation of this compound is critical for process optimization, yield maximization, and quality control in pharmaceutical and fine chemical development.[1] This guide provides a comprehensive protocol, from sample preparation to data analysis, explaining the scientific rationale behind each step to ensure a trustworthy, self-validating analytical system.

Introduction: The Synthetic Importance of Monitoring Malonate Reactions

The malonic ester synthesis is a cornerstone of organic chemistry, providing a versatile pathway for the formation of substituted carboxylic acids.[2][3] In this context, this compound serves as a crucial building block. The reaction typically involves the alkylation of a dimethyl malonate enolate with a butyl halide.[2][4]

Effective process control hinges on understanding reaction kinetics—knowing precisely when a reaction has reached completion or when it has stalled. Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent analytical technique for this task, offering unparalleled sensitivity and selectivity for the volatile and semi-volatile compounds characteristic of these reactions.[1][5] It physically separates each component in the gas phase before providing definitive mass-based identification, allowing researchers to unambiguously track reactants, products, and potential byproducts in a single, rapid analysis.

Reaction Principle: Alkylation of Dimethyl Malonate

The synthesis of this compound proceeds via a classic two-step nucleophilic substitution mechanism:

  • Enolate Formation: A base, such as sodium hydride (NaH), deprotonates the acidic α-hydrogen of dimethyl malonate, creating a resonance-stabilized enolate.[2][4]

  • Alkylation: The nucleophilic enolate attacks an alkyl halide (e.g., 1-bromobutane) in an SN2 reaction to form the new carbon-carbon bond, yielding this compound.[2][4]

G Reactants Dimethyl Malonate + Base (e.g., NaH) Enolate Dimethyl Malonate Enolate (Nucleophile) Reactants->Enolate Deprotonation Product This compound Enolate->Product SN2 Alkylation AlkylHalide + 1-Bromobutane (Electrophile)

Fig. 1: Malonic Ester Synthesis Pathway.

Comprehensive GC-MS Protocol

This protocol is designed to be a robust starting point, adaptable to various laboratory setups. The causality behind each parameter is explained to empower the user to troubleshoot and optimize effectively.

Part A: In-Process Sample Preparation - The Key to Accuracy

Proper sample preparation is the most critical step for reliable data. Its purpose is to immediately halt the reaction, cleanly separate the analytes from the reaction matrix (catalysts, salts, high-boiling solvents), and prepare a sample suitable for GC-MS injection.[6]

Step-by-Step Methodology:

  • Reaction Quenching (Time-Point Sampling):

    • At your desired time point, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately add it to a vial containing a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) (e.g., 1.5 mL).[4] This step neutralizes the basic catalyst and effectively stops the reaction.

  • Liquid-Liquid Extraction (LLE):

    • Rationale: LLE is used to selectively move the organic analytes (esters) from the aqueous/polar reaction solvent (like DMF) into a clean, volatile organic solvent immiscible with water.[7]

    • Add a volatile organic solvent such as diethyl ether or ethyl acetate (e.g., 1.5 mL) to the quenched sample vial.

    • Cap the vial and vortex vigorously for 30 seconds to ensure thorough mixing.

    • Allow the layers to separate. The top layer will typically be the organic extract.

  • Isolation and Drying:

    • Carefully transfer the organic layer to a new, clean vial.

    • To remove residual water, which can be harmful to the GC column, add a small amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Dilution and Internal Standard Spiking:

    • Rationale: An internal standard (IS) is crucial for accurate quantification. It corrects for variations in sample volume, injection precision, and instrument response.[8] The IS must be a compound not present in the sample, that does not co-elute with any analytes, and is chemically stable. Diethyl phthalate is often a suitable choice for this analysis.

    • Filter the dried organic extract through a 0.22 µm syringe filter into a 1.5 mL GC autosampler vial.[6][9]

    • Dilute the sample to a final concentration of approximately 1-10 µg/mL using your chosen volatile solvent (e.g., ethyl acetate).[9] This prevents detector saturation and column overload.[8]

    • Spike the final diluted sample with the internal standard to a known, consistent concentration.

G A 1. Aliquot Reaction Mixture B 2. Quench with aq. NH4Cl A->B C 3. Extract with Organic Solvent B->C D 4. Isolate & Dry Organic Layer C->D E 5. Dilute & Spike with Internal Standard D->E F 6. Filter into GC Vial E->F G Ready for GC-MS Analysis F->G

Fig. 2: Sample Preparation Workflow.
Part B: GC-MS Instrument Parameters

The following parameters are recommended for a standard capillary GC-MS system and serve as an excellent starting point for method development.

ParameterRecommended SettingRationale & Expert Insights
GC System Agilent GC-MS or equivalentStandard, robust instrumentation for this analysis.
Column HP-5ms, DB-5, or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for these moderately polar esters based primarily on boiling point differences.[9][10]
Injector Temp 250 °CEnsures rapid and complete volatilization of all analytes without thermal degradation.
Injection Mode Split (e.g., 50:1)A split injection is recommended to prevent column overload, as reaction components are often at high concentrations. For trace byproduct analysis, a splitless injection can be used.[8]
Injection Vol. 1 µLStandard volume for capillary columns.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[11]
Oven Program Start at 70°C (hold 2 min), ramp 10°C/min to 200°C, then ramp 20°C/min to 280°C (hold 2 min).The initial hold allows for solvent elution. The first ramp separates the starting material and product, while the second, faster ramp quickly elutes any higher-boiling byproducts (e.g., dialkylated species).[10][11]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.[11]
Ion Source Temp 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Impact (EI), 70 eVStandard, highly reproducible ionization technique that generates predictable and library-searchable fragmentation patterns.[11][12]
Acquisition Full Scan (m/z 45-450) & SIMFull Scan is used for initial identification and to check for unexpected byproducts. Selected Ion Monitoring (SIM) is used for accurate quantification, targeting specific, abundant ions for each compound to increase sensitivity and reduce noise.

Data Analysis, Validation, and Trustworthiness

Data Analysis and Interpretation
  • Compound Identification: Peaks are identified by a combination of their gas chromatographic retention time and their mass spectrum. The experimental mass spectrum is compared against a reference library (e.g., NIST) and confirmed with an authentic standard.

    • Dimethyl Malonate: Expected retention time will be earlier than the product.

    • This compound: Key identifying ions (m/z) include 132 (base peak) and 100.[13]

  • Quantitative Analysis: Reaction progress is monitored by plotting the concentration of reactants and products over time. Using the internal standard method, a calibration curve is first generated by plotting the peak area ratio (Analyte Area / IS Area) against known concentrations of the analyte. The concentration in the reaction sample is then determined from this curve. This ratiometric approach ensures high precision and accuracy.[11][14]

Method Validation: A Self-Validating System

For a protocol to be trustworthy, it must be validated. Adherence to principles outlined by the International Council for Harmonisation (ICH) ensures the method is reliable and fit for purpose.[5][14]

  • Specificity: The chromatographic conditions must provide baseline separation of dimethyl malonate, this compound, the internal standard, and any significant byproducts.

  • Linearity: The calibration curve must demonstrate a linear relationship (R² ≥ 0.995) between concentration and instrument response over the expected working range.[14][15]

  • Accuracy & Precision: Determined by analyzing samples of known concentration. Accuracy should be within 85-115%, and precision (as %RSD) should be less than 15%.[14][15][16]

  • Limits of Detection (LOD) and Quantification (LOQ): Essential for tracking low-level impurities or the final traces of starting material.[11]

By following the detailed steps in this guide, from meticulous sample preparation to validated data analysis, this protocol functions as a self-validating system, generating trustworthy data for critical research and development decisions.

References

Application Notes & Protocols: The Use of Dimethyl Butylmalonate in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, perfumers, and flavorists on the application of Dimethyl Butylmalonate (CAS No. 39520-22-4) in the fragrance and flavor industry. While public data on the specific organoleptic properties of this compound is limited, this guide leverages extensive data from structurally analogous compounds, such as diethyl malonate and other fruity esters, to infer its potential profile and applications. We present detailed protocols for quality control, formulation, and analysis, grounded in established industry practices, to provide a robust framework for the evaluation and utilization of this specialty material.

Introduction: The Role of Malonate Esters in Sensory Compounding

Malonic acid esters are a versatile class of molecules utilized in organic synthesis and, significantly, in the creation of flavors and fragrances.[1] Their chemical structure, characterized by a central methylene group flanked by two carbonyl groups, serves as a scaffold for producing a wide array of aromatic compounds. While materials like Diethyl Malonate are well-documented for their pleasant, apple-like fruity aroma, the specific contributions of their methyl ester counterparts, such as this compound, are less characterized in public literature.[2][3]

The purpose of these application notes is to bridge this information gap. By understanding the fundamental chemistry and drawing parallels from well-known malonates, we can establish a logical, scientifically-grounded approach to exploring this compound's potential. This guide is designed to equip the research and development professional with the necessary protocols and theoretical framework to effectively evaluate and innovate with this compound.

Chemical Profile and Physicochemical Properties

This compound is the dimethyl ester of butyl-substituted malonic acid.[4] Its identity and physical characteristics are foundational to its handling, performance, and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name dimethyl 2-butylpropanedioate[4]
CAS Number 39520-22-4[4][5]
Molecular Formula C₉H₁₆O₄[4][5]
Molecular Weight 188.22 g/mol [4][5]
Boiling Point 219.6 ± 8.0 °C (Predicted)[5]
Density 1.020 ± 0.06 g/cm³ (Predicted)[5]
Appearance Colorless Liquid (Inferred)N/A

For comparative purposes, the properties of the more widely studied Diethyl Butylmalonate are provided below. The substitution of ethyl esters with methyl esters typically results in a slight decrease in boiling point and a potential shift in odor profile towards a sharper, more volatile character.

Table 2: Comparative Properties of Diethyl Butylmalonate

PropertyValueSource(s)
CAS Number 133-08-4[6][7]
Molecular Formula C₁₁H₂₀O₄[6][8]
Molecular Weight 216.27 g/mol [6][7]
Boiling Point 235-240 °C[6]
Density 0.983 g/mL at 25 °C[6]

Inferred Olfactory & Gustatory Profile

Hypothesized Profile for this compound:

  • Odor: Likely possesses a core fruity character, with potential nuances of ripe apple, pear, and a subtle berry facet. The methyl ester group, compared to an ethyl group, may impart a slightly more volatile, diffusive, and potentially sharper top note.

  • Flavor: In flavor applications, it could contribute a juicy, non-descript fruity essence, enhancing the perception of sweetness and ripeness in fruit-flavored systems.

The primary function of such an ester in a composition is not typically as a standalone character-donating ingredient, but as a modifier . It can be used to add lift, blend other fruity notes seamlessly, and introduce a sense of juicy authenticity.

Applications in Flavor & Fragrance Formulations

This compound's utility stems from its potential to act as both a sensory modifier and a synthetic precursor.

Use as a Fragrance Modifier

In perfumery, this compound can be evaluated to:

  • Enhance Fruity Accords: Add a juicy, modern twist to apple, pear, pineapple, or red berry compositions.

  • Provide a "Wet" Effect: Impart a dewy, fresh quality to floral and green fragrances.

  • Soften Balsamic Notes: Blend and lift heavier balsamic or woody materials, providing a smoother transition in the fragrance's evolution.

G cluster_accord Apple Fragrance Accord DBM This compound (Juicy, Ripe Modifier) HexylAcetate Hexyl Acetate (Green Pear) DBM->HexylAcetate Enhances juiciness Damascone Damascone Beta (Rosy, Plum) DBM->Damascone Lifts top note Musk Galaxolide (Clean Musk) DBM->Musk Blends into base Verdox Verdox (Woody Apple) Verdox->DBM Provides body G cluster_qc Quality Control cluster_form Formulation & Evaluation RawMat Receive Raw Material (this compound) SamplePrep Prepare 1% Solution RawMat->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS SpecCheck Check vs. Specification (Purity >98%) GCMS->SpecCheck Dose Dose into Base (0.1%, 0.5%, 1.0%) SpecCheck->Dose Pass Mature Mature 24h Dose->Mature Sensory Sensory Panel Evaluation Mature->Sensory Decision Approve / Reject Sensory->Decision

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Dimethyl Butylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for the synthesis of dimethyl butylmalonate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and explanations of the underlying chemical principles to help you improve your reaction yields and product purity.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inactive Base or Alkylating Agent: Reagents, especially bases like sodium hydride (NaH) or sodium methoxide, can degrade upon exposure to moisture.[1][2] Similarly, the alkylating agent (e.g., 1-bromobutane or 1-iodobutane) may have decomposed.

  • Incomplete Deprotonation: The base may not be strong enough or used in insufficient quantity to fully deprotonate the dimethyl malonate.[1][3] The pKa of dimethyl malonate is approximately 13, so a base with a conjugate acid pKa significantly higher than this is required for complete enolate formation.[4][5][6]

  • Low Reaction Temperature: The alkylation step, an SN2 reaction, has an activation energy and often requires heating to proceed at a reasonable rate.[4][7]

  • Insufficient Reaction Time: The reaction may not have been allowed to run to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.[7][8][9]

Solutions:

  • Reagent Quality: Use freshly opened or properly stored anhydrous reagents. It is good practice to use a fresh, dry base for each reaction.[1]

  • Base Selection and Stoichiometry: Ensure at least one full equivalent of a suitable base is used for mono-alkylation.[1] Sodium hydride (NaH) in an aprotic solvent like DMF or THF, or sodium methoxide in methanol, are common choices.[10][11]

  • Temperature Optimization: While enolate formation is often done at room temperature or 0 °C, the subsequent alkylation step typically requires heating.[4][10] Refluxing the reaction mixture is a common practice.[12][13]

  • Reaction Monitoring: Actively monitor the disappearance of the starting material (dimethyl malonate) using TLC or GC to determine the optimal reaction time.[7][8][9]

Problem 2: Significant Formation of Dimethyl Dibutylmalonate (Dialkylated Product)

Possible Causes:

  • Incorrect Stoichiometry: Using an excess of the alkylating agent or base can promote a second alkylation event on the mono-alkylated product, which still possesses an acidic proton.[1][13]

  • High Local Concentration of Alkylating Agent: Adding the alkylating agent too quickly can lead to localized high concentrations, increasing the likelihood of dialkylation.[13]

  • Incomplete Initial Enolate Formation: If not all the dimethyl malonate is converted to its enolate before the alkyl halide is added, the remaining base can deprotonate the mono-alkylated product, leading to dialkylation.[13]

Solutions:

  • Stoichiometric Control: Use a slight excess of dimethyl malonate relative to the alkylating agent to favor mono-alkylation.[7][13] A 1.1 to 1.5 molar excess of dimethyl malonate is often recommended.[7]

  • Slow Addition of Alkylating Agent: Add the butyl halide dropwise to the solution of the enolate.[10][13] This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant dimethyl malonate enolate.

  • Stepwise Reagent Addition: Ensure complete formation of the dimethyl malonate enolate before adding the alkylating agent. This can be achieved by allowing sufficient time for the reaction between dimethyl malonate and the base.[10][13]

Problem 3: Presence of Unreacted Dimethyl Malonate in the Final Product

Possible Causes:

  • Insufficient Base or Alkylating Agent: Not using enough of either reagent will naturally lead to incomplete conversion.[2]

  • Short Reaction Time or Low Temperature: As mentioned previously, these factors can prevent the reaction from reaching completion.[7]

  • Deactivated Alkylating Agent: The butyl halide may have degraded, reducing its effective concentration.[2]

Solutions:

  • Verify Stoichiometry: Double-check the molar equivalents of all reactants. At least one full equivalent of the base and alkylating agent are necessary.[1][7]

  • Optimize Reaction Conditions: Increase the reaction time or temperature and monitor for the disappearance of the starting material.[7]

  • Use Fresh Reagents: Employ a fresh bottle of the alkylating agent to ensure its activity.[2]

Problem 4: Product Contamination or Discoloration after Purification

Possible Causes:

  • Thermal Degradation: this compound can decompose at high temperatures during distillation.[14]

  • Inadequate Separation of Fractions: Closely boiling impurities may co-distill with the product.[14]

  • Incomplete Work-up: Residual acidic or basic impurities from the reaction can cause degradation or side reactions during purification.

Solutions:

  • Vacuum Distillation: Purify the crude product by vacuum distillation to lower the boiling point and prevent thermal degradation.[14] The boiling point of diethyl butylmalonate (a similar compound) is reported to be 130–135°C at 20 mmHg.[15]

  • Fractional Distillation: For better separation of impurities with close boiling points, use a fractionating column during distillation.[14]

  • Thorough Work-up: After quenching the reaction, ensure the organic layer is thoroughly washed to remove all impurities. Washing with brine and drying over an anhydrous salt like sodium sulfate before distillation is standard practice.[10][13]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound synthesis?

The synthesis is a classic example of a malonic ester synthesis, which proceeds via two main steps:

  • Deprotonation: A base removes an acidic α-hydrogen from dimethyl malonate to form a resonance-stabilized enolate. This enolate is a potent nucleophile.[16][17]

  • Alkylation: The enolate attacks an alkyl halide (in this case, a butyl halide) in a nucleophilic substitution (SN2) reaction, forming a new carbon-carbon bond.[16][17]

Q2: Which base is best for this synthesis?

The choice of base is critical. It must be strong enough to completely deprotonate the dimethyl malonate.[1] Common choices include:

  • Sodium Methoxide (NaOMe): Often used in methanol. To avoid transesterification, the alkoxide of the base should match the ester group.[18]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base often used in aprotic solvents like DMF or THF.[3][10] It provides irreversible deprotonation.

  • Potassium Carbonate (K₂CO₃): A weaker base that can be effective, especially under phase-transfer catalysis (PTC) conditions or in a polar aprotic solvent like DMF at elevated temperatures.[6][7][19]

Q3: What is the best alkylating agent to use: 1-bromobutane or 1-iodobutane?

Both can be used. 1-iodobutane is more reactive than 1-bromobutane in SN2 reactions, which may lead to faster reaction times. However, 1-bromobutane is generally less expensive and often sufficiently reactive for this synthesis.[10][15] The choice may depend on desired reaction conditions and cost considerations.

Q4: Can I use a secondary or tertiary butyl halide?

It is not recommended. The alkylation step is an SN2 reaction, which is sensitive to steric hindrance.[17] Primary alkyl halides like 1-bromobutane work best. Secondary halides react poorly and are prone to a competing E2 elimination reaction, while tertiary halides are generally unsuitable.[13][17]

Q5: How can I effectively purify the final product?

Vacuum distillation is the most common and effective method for purifying this compound, as it is a high-boiling liquid.[14] This technique allows for distillation at a lower temperature, preventing thermal decomposition.[14] For challenging separations from byproducts like the dialkylated ester, fractional distillation or column chromatography may be necessary.[8][13]

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride in DMF

This protocol is adapted from a general procedure for the alkylation of dimethyl malonate.[10]

Materials:

  • Dimethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Iodobutane or 1-Bromobutane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and purge with an inert gas (e.g., argon or nitrogen).

  • Base Addition: Charge the flask with sodium hydride (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF and cool the flask to 0 °C using an ice/water bath.

  • Enolate Formation: Add dimethyl malonate (1.1 equivalents) dropwise via a syringe. Stir the mixture for 15-30 minutes at 0 °C.

  • Alkylation: Add the butyl halide (1.0 equivalent) dropwise with a syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up:

    • Carefully pour the reaction mixture into a saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Quantitative Data Summary
ReagentMolar Ratio (vs. Alkyl Halide)Notes
Dimethyl Malonate1.1 - 1.5An excess is used to minimize dialkylation.[7]
Sodium Hydride1.0Should be stoichiometric to the alkyl halide.
Butyl Halide1.0The limiting reagent.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: SN2 Alkylation Dimethyl Malonate Dimethyl Malonate (Starting Material) Enolate Resonance-Stabilized Enolate Intermediate Dimethyl Malonate->Enolate Base (e.g., NaH) This compound This compound (Product) Enolate->this compound Butyl Halide (R-X)

Caption: The two-step mechanism for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_byproducts Byproduct Formation start Low Yield of This compound check_reagents Check Reagent Quality (Base, Alkyl Halide, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Stoichiometry, Temp, Time) start->check_conditions check_byproducts Analyze for Byproducts (e.g., Dialkylation) start->check_byproducts reagent_solution Use fresh, anhydrous reagents. Ensure correct base pKa and stoichiometry. check_reagents->reagent_solution conditions_solution Optimize temperature and reaction time. Monitor with TLC/GC. check_conditions->conditions_solution byproducts_solution Use excess malonic ester. Add alkyl halide slowly. check_byproducts->byproducts_solution end_point Improved Yield reagent_solution->end_point conditions_solution->end_point byproducts_solution->end_point

References

Preventing dialkylation side reactions in dimethyl butylmalonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dimethyl Butylmalonate Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals who are utilizing malonic ester synthesis and wish to optimize their reaction for the selective production of the mono-alkylated product, this compound, while minimizing the common dialkylation side reaction. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

The alkylation of dimethyl malonate is a powerful C-C bond-forming reaction. However, a significant challenge is controlling the extent of alkylation.[1][2] The mono-alkylated product, this compound, still possesses an acidic α-hydrogen, making it susceptible to a second deprotonation and subsequent alkylation to form the undesired dialkylated byproduct.[3][4] Achieving high selectivity for the mono-alkylated product requires careful control over several key reaction parameters.

Troubleshooting Guide: Minimizing Dialkylation

This section addresses specific issues you may encounter during your synthesis, providing causal explanations and actionable protocols to resolve them.

Q: My reaction analysis (GC-MS, ¹H NMR) shows a high percentage of dimethyl dibutylmalonate. What is the primary cause and how can I fix it?

A: Observing significant dialkylation is the most common issue in this synthesis and typically points to a problem in one of four areas: stoichiometry, base selection and addition, reaction temperature, or the rate of alkylating agent addition. The mono-alkylated product, once formed, can be deprotonated again by any excess base, creating a new enolate that competes for the alkylating agent.

Let's break down the solutions:

1. Stoichiometric Control: This is the most critical factor. To favor mono-alkylation, you must control the molar ratios of your reactants precisely.

  • The Problem: Using more than one molar equivalent of base relative to the dimethyl malonate will inevitably lead to the deprotonation of the mono-alkylated product, opening the door for dialkylation.

  • The Solution: Employ a strict 1:1 molar ratio of base to dimethyl malonate.[5] To further suppress dialkylation, it is highly recommended to use a slight excess of the dimethyl malonate (e.g., 1.1 equivalents) relative to the base (1.0 equivalent) and the alkylating agent (1.0 equivalent).[5][6] This ensures that the base is the limiting reagent and increases the statistical probability of the initial enolate reacting before the mono-alkylated product's enolate can form and react.[5][7]

Table 1: Effect of Stoichiometry on Alkylation Outcome

Malonate : Base : Alkyl Halide RatioExpected Major ProductRationale
~1.1 : 1.0 : 1.0Mono-alkylationBase is the limiting reagent, and excess malonate outcompetes the mono-alkylated product for the base.[5][6]
1.0 : >2.0 : >2.0Di-alkylationSufficient base is present to deprotonate both the starting material and the mono-alkylated intermediate.[2][8]
1.0 : 1.0 : 1.0Mono-alkylation (risk of dialkylation)Precise ratio is effective, but any slight excess of base can lead to the side reaction.

2. Base Selection and Enolate Formation:

  • The Problem: Incomplete initial deprotonation means both the base and the initial enolate are present when the alkylating agent is added. If the base is strong enough, it can then deprotonate the newly formed mono-alkylated product as the reaction proceeds.

  • The Solution: Use a strong, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in mineral oil). NaH offers the advantage of an irreversible deprotonation, as the hydrogen gas byproduct evolves from the reaction.[1] Crucially, allow sufficient time for the complete formation of the initial malonate enolate before introducing the alkylating agent. A typical procedure involves adding the dimethyl malonate dropwise to a suspension of NaH in an anhydrous aprotic solvent like DMF or THF at 0 °C and stirring for 30-60 minutes until H₂ evolution ceases.[1][9]

3. Temperature and Rate of Addition (Kinetic vs. Thermodynamic Control):

  • The Problem: The initial mono-alkylation is generally the faster, or "kinetic," reaction. However, if the reaction temperature is too high or the alkylating agent is added too quickly, the concentration of the mono-alkylated product builds up, increasing the likelihood of the slower, "thermodynamic," dialkylation pathway.[10][11]

  • The Solution: Maintain a low temperature and add the alkylating agent slowly.

    • Temperature: Perform the addition of the alkylating agent (e.g., 1-bromobutane) at a low temperature, typically 0 °C.[5][6] This slows down both reactions but preferentially favors the kinetically preferred mono-alkylation.

    • Slow Addition: Add the alkylating agent dropwise over a prolonged period. This maintains a low concentration of the electrophile, ensuring it is more likely to react with the more abundant initial enolate rather than the less abundant enolate of the mono-alkylated product.[5] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[1][9]

Q: I've optimized my stoichiometry and conditions, but my yield is low. What could be the issue?

A: Low yield, even with good selectivity, can stem from several sources:

  • Reagent Quality:

    • Base: Sodium hydride is highly reactive with water. Ensure your NaH is fresh and has been handled under an inert atmosphere (Argon or Nitrogen).

    • Solvent: The solvent must be anhydrous. Water will quench the base and the enolate. Use freshly distilled or commercially available anhydrous solvents.

    • Dimethyl Malonate: Ensure your malonate is pure. Distill it if necessary.[12]

  • Incomplete Reaction:

    • Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is consumed before workup. If the reaction stalls, insufficient base or inactive reagents may be the cause.

  • Work-up and Purification Issues:

    • Quenching: The reaction must be carefully quenched at a low temperature (0 °C) by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.[1]

    • Extraction: this compound is an organic ester. Ensure you are using an appropriate extraction solvent (e.g., diethyl ether, ethyl acetate) and performing multiple extractions to maximize recovery from the aqueous layer.

    • Purification: The boiling points of dimethyl malonate, this compound, and dimethyl dibutylmalonate can be close, making purification by distillation challenging.[8] Flash column chromatography on silica gel is often a more effective method for obtaining a pure product.[1][9]

Process Visualization

To better understand the competing reaction pathways, consider the following diagram. The goal is to maximize the "Mono-alkylation Pathway" while suppressing the "Di-alkylation Pathway."

G cluster_0 Reaction Stages cluster_1 Key Control Points A Dimethyl Malonate + Base (1.0 eq) B Malonate Enolate A->B Deprotonation (Complete First) C This compound (Desired Product) B->C 1st Alkylation (Kinetic) + Butyl Halide (1.0 eq) (Low Temp, Slow Add) C1 Stoichiometry: Use ~1.1 eq Malonate D Butylmalonate Enolate (Undesired Intermediate) C->D 2nd Deprotonation (Requires Excess Base) C2 Temperature: Keep at 0°C during addition C3 Rate of Addition: Add Butyl Halide slowly E Dimethyl Dibutylmalonate (Side Product) D->E 2nd Alkylation (Thermodynamic)

Caption: Competing pathways in malonate alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best base for achieving selective mono-alkylation?

A: While several bases can be used, sodium hydride (NaH) in an aprotic solvent like DMF is often preferred for its effectiveness and the irreversibility of the deprotonation.[1][5] The classic choice, sodium ethoxide (NaOEt) in ethanol, is also effective but runs the risk of transesterification if your ester groups do not match the alkoxide (i.e., using dimethyl malonate with sodium ethoxide).[2] For milder conditions that can improve selectivity, phase-transfer catalysis (PTC) with a weaker base like potassium carbonate (K₂CO₃) is also a viable option.[5][13]

Table 2: Comparison of Common Bases for Malonate Alkylation

BaseTypical SolventProsCons / Considerations
Sodium Hydride (NaH) DMF, THFStrong, non-nucleophilic; irreversible deprotonation (H₂ evolution); excellent for high yields.[1][9]Highly reactive with water/protic solvents; requires inert atmosphere and anhydrous conditions.
Sodium Ethoxide (NaOEt) EthanolClassic, effective, and relatively inexpensive.[8][14]Reversible deprotonation; risk of transesterification; can promote dialkylation if not carefully controlled.[2]
Potassium Carbonate (K₂CO₃) Toluene/Water (PTC)Milder conditions, can lead to high selectivity for mono-alkylation; safer to handle.[5][15]Often requires a phase-transfer catalyst (e.g., TBAB); may have slower reaction rates.
Q2: How does the choice of alkylating agent affect the reaction?

A: The reaction proceeds via an Sₙ2 mechanism, so the structure and leaving group of the alkylating agent are critical.[1]

  • Reactivity: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For butylmalonate synthesis, 1-iodobutane or 1-bromobutane are excellent choices.[5][9] Using the less reactive 1-chlorobutane may require harsher conditions (higher temperatures, longer reaction times) or the use of a catalyst, which can increase the risk of side reactions.[15]

  • Structure: Only primary or methyl halides should be used. Secondary halides will give lower yields due to competing E2 elimination, and tertiary halides will result exclusively in elimination.

Q3: Can I perform a dialkylation intentionally?

A: Yes. If the dialkylated product is your target, you simply adjust the stoichiometry. The process is often done stepwise. First, perform the mono-alkylation as described above. Then, after the first alkylation is complete, a second equivalent of base is added to deprotonate the mono-alkylated product, followed by the addition of the second alkylating agent.[2][8][16]

Recommended Experimental Protocol: Selective Mono-alkylation of Dimethyl Malonate

This protocol is a general guideline for achieving high selectivity for this compound using sodium hydride.

Materials:

  • Dimethyl malonate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 eq)

  • 1-Bromobutane (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate or Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, inert gas (N₂ or Ar) supply, syringes, ice bath.

Procedure:

  • Setup: Under an inert atmosphere, add sodium hydride (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF via syringe to the flask to create a suspension. Cool the flask to 0 °C using an ice-water bath.

  • Enolate Formation: Add dimethyl malonate (1.1 eq) dropwise to the stirred NaH suspension at 0 °C. Stir the mixture at 0 °C for 30-60 minutes. Complete formation of the enolate is indicated by the cessation of hydrogen gas evolution.[1]

  • Alkylation: While maintaining the temperature at 0 °C, add 1-bromobutane (1.0 eq) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete (starting material consumed), cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract three times with ethyl acetate or diethyl ether.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[1][9]

Troubleshooting Flowchart

Use this flowchart to diagnose and solve common issues with dialkylation.

G start High Dialkylation Observed (>10% by GC/NMR) check_stoich Is Malonate:Base:Halide ratio ~1.1 : 1.0 : 1.0? start->check_stoich check_temp Was alkyl halide added slowly at 0°C? check_stoich->check_temp Yes fix_stoich Action: Adjust stoichiometry. Use slight excess of malonate. check_stoich->fix_stoich No check_enolate Was sufficient time allowed for initial enolate formation (H₂ evolution ceased)? check_temp->check_enolate Yes fix_temp Action: Improve temperature control and slow the addition rate. check_temp->fix_temp No check_reagents Are reagents (NaH, solvent) anhydrous and pure? check_enolate->check_reagents Yes fix_enolate Action: Increase stirring time after malonate addition (30-60 min). check_enolate->fix_enolate No fix_reagents Action: Use fresh NaH and anhydrous grade solvent. check_reagents->fix_reagents No end_node Problem Resolved check_reagents->end_node Yes fix_stoich->end_node fix_temp->end_node fix_enolate->end_node fix_reagents->end_node

Caption: A logical guide to troubleshooting dialkylation.

References

Technical Support Center: Purification of Dimethyl Butylmalonate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of dimethyl butylmalonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this important organic intermediate by vacuum distillation. Here, we move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the vacuum distillation of this compound. Each problem is presented with potential causes and actionable solutions to get your experiment back on track.

ProblemPotential CausesSolutions
Difficulty Achieving or Maintaining Target Vacuum Leaks in the distillation apparatus (glassware joints, tubing).Inspect all connections and glassware for cracks or improper sealing. Ensure all joints are properly greased and clamped.[1][2]
Inefficient vacuum pump performance.Check the vacuum pump oil; it may need to be changed. Ensure the pump is appropriately sized for the distillation setup.[1]
Contaminated cold trap.Ensure the cold trap is filled with a suitable cooling agent (e.g., dry ice/acetone or liquid nitrogen) and is not saturated.[1]
Bumping or Unstable Boiling Uneven heating of the distillation flask.Use a heating mantle with a magnetic stirrer to ensure even heat distribution.[1]
Lack of boiling chips or a stir bar.Always add new boiling chips or a magnetic stir bar to the distillation flask before applying vacuum.[1]
Vacuum applied too rapidly.Apply the vacuum to the system gradually to prevent sudden, vigorous boiling.[1]
Low Product Yield Incomplete initial reaction or side reactions.Ensure the preceding synthesis of crude this compound went to completion.
Distillation temperature is too low or too high.Optimize the distillation temperature based on the vacuum level. Refer to a pressure-temperature nomograph.[3][4][5][6]
Product loss during transfer.Minimize the number of transfers and ensure all product is collected from the glassware.
Product Contamination/ Discoloration Thermal degradation of the product.Lower the distillation temperature by improving the vacuum. Malonic esters can be sensitive to high temperatures.[1]
Inadequate separation of fractions.For high purity, use a fractionating column (e.g., Vigreux) for better separation of impurities with close boiling points. Collect fractions in separate receiving flasks.[1]
Carryover of non-volatile impurities ("bumping").Ensure the distillation flask is not more than two-thirds full to prevent bumping and carryover.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of this compound is highly dependent on the pressure. Its boiling point at atmospheric pressure (760 mmHg) is 219.6°C.[7] Under vacuum, the boiling point is significantly reduced. For instance, at 8 mmHg, the boiling point is approximately 110°C.[7] It is highly recommended to use a pressure-temperature nomograph to estimate the boiling point at your specific vacuum level.[3][4][5][6]

Q2: What are the common impurities in crude this compound?

A2: Common impurities often stem from the synthesis process, which is typically a malonic ester synthesis.[8][9] These can include:

  • Unreacted starting materials: Dimethyl malonate and the alkylating agent (e.g., 1-bromobutane or 1-chlorobutane).[7][10]

  • Solvent: The solvent used in the reaction (e.g., ethanol, DMF).[7]

  • Side-products: The most common side-product is the di-alkylated species, dibutyl dimethylmalonate, formed from a second alkylation of the product.[7]

Q3: My distilled this compound is yellow. What could be the cause and how can I prevent it?

A3: A yellow tint in the distilled product often indicates some level of thermal decomposition. While this compound is relatively stable, prolonged exposure to high temperatures can cause degradation. To prevent this, ensure you are using a deep enough vacuum to lower the boiling point to a safe temperature (ideally below 150°C). Also, ensure the distillation is performed as quickly as possible once the product begins to distill.

Q4: How can I effectively separate this compound from the di-alkylated side product?

A4: The boiling point of the di-alkylated product, dibutyl dimethylmalonate, will be significantly higher than that of the mono-alkylated product. A simple distillation is often sufficient for separation. However, for achieving very high purity, fractional distillation using a short Vigreux or packed column is recommended. This enhances the separation efficiency between components with different boiling points.

Part 3: Experimental Protocol and Data

Step-by-Step Methodology for Vacuum Distillation

This protocol provides a self-validating system for the purification of this compound.

  • Preparation of the Crude Material: After the synthesis of this compound, perform an aqueous workup to remove any salts and water-soluble impurities. Dry the crude organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the drying agent.

  • Initial Solvent Removal: If a high-boiling solvent like DMF was used in the synthesis, it's crucial to remove it first. This can often be done under a moderate vacuum before proceeding to the high-vacuum distillation of the product.[7]

  • Assembly of the Distillation Apparatus:

    • Select a round-bottom flask of an appropriate size (it should be no more than two-thirds full with the crude material).

    • Add a magnetic stir bar or fresh boiling chips to the flask.

    • Assemble the distillation apparatus as shown in the diagram below. A short path distillation head is suitable for many applications. For higher purity, a short Vigreux column can be inserted between the flask and the distillation head.

    • Use a minimal amount of high-vacuum grease on all ground glass joints to ensure a good seal.

    • Attach a cold trap between the distillation apparatus and the vacuum pump.

  • Distillation Procedure:

    • Begin stirring the crude this compound.

    • Gradually apply the vacuum. A sudden application of vacuum can cause vigorous bumping.[1]

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle.

    • Collect any low-boiling impurities (e.g., residual solvent or unreacted starting materials) as a forerun in the first receiving flask.

    • As the temperature rises to the expected boiling point of your product at the measured pressure, switch to a clean receiving flask to collect the pure this compound.

    • Monitor the temperature at the distillation head. A stable temperature during collection indicates a pure fraction.

    • Once the product has been collected, remove the heat source and allow the system to cool before slowly and carefully releasing the vacuum.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₉H₁₆O₄[11]
Molecular Weight 188.22 g/mol [11]
Boiling Point (760 mmHg) 219.6 °C[7]
Boiling Point (8 mmHg) 110 °C[7]
Density 1.02 g/mL[7]
Refractive Index 1.425[7]

Part 4: Visualization of Workflows

Vacuum Distillation Setup

VacuumDistillation cluster_setup Distillation Apparatus cluster_vacuum Vacuum System HeatingMantle Heating Mantle with Stirrer Flask Distillation Flask (Crude Product) HeatingMantle->Flask DistillationHead Distillation Head with Thermometer Flask->DistillationHead Condenser Condenser DistillationHead->Condenser ReceivingFlask Receiving Flask Condenser->ReceivingFlask Manometer Manometer ReceivingFlask->Manometer To Vacuum ColdTrap Cold Trap (Dry Ice/Acetone) VacuumPump Vacuum Pump ColdTrap->VacuumPump Manometer->ColdTrap

Caption: Standard setup for vacuum distillation.

Troubleshooting Logic Flow

TroubleshootingFlow Start Distillation Issue Occurs CheckVacuum Is the target vacuum achieved and stable? Start->CheckVacuum CheckBoiling Is boiling stable (no bumping)? CheckVacuum->CheckBoiling Yes InspectLeaks Inspect for leaks. Check pump oil. CheckVacuum->InspectLeaks No CheckYield Is the product yield low? CheckBoiling->CheckYield Yes StirringHeat Ensure even heating and proper stirring. CheckBoiling->StirringHeat No CheckPurity Is the product colored or impure? CheckYield->CheckPurity No OptimizeTemp Optimize distillation temperature/pressure. CheckYield->OptimizeTemp Yes Success Purification Successful CheckPurity->Success No Fractionate Improve fractionation and lower temperature. CheckPurity->Fractionate Yes InspectLeaks->CheckVacuum StirringHeat->CheckBoiling OptimizeTemp->CheckYield Fractionate->CheckPurity

Caption: A logical workflow for troubleshooting common distillation issues.

References

Navigating the Nuances of Dibutylmalonate Purity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the purity of reagents is not merely a matter of quality control; it is the bedrock of reliable and reproducible results. Dibutylmalonate, a key building block in the synthesis of a wide array of pharmaceuticals and fine chemicals, is no exception. Ensuring its purity is paramount to the success of subsequent experimental endeavors.

This technical support guide provides a comprehensive resource for identifying and removing common impurities in dibutylmalonate. Structured in a practical question-and-answer format, this guide delves into the causality behind experimental choices, offering field-proven insights to troubleshoot and resolve purity-related challenges.

Frequently Asked Questions (FAQs) on Dibutylmalonate Purity

Q1: What are the most common impurities I should expect in my crude dibutylmalonate?

The impurity profile of crude dibutylmalonate is intrinsically linked to its synthesis, which is typically a Fischer esterification of malonic acid with n-butanol, often under acidic catalysis. Consequently, the most prevalent impurities include:

  • Unreacted Starting Materials:

    • Malonic Acid: Due to incomplete esterification.

    • n-Butanol: Often used in excess to drive the reaction equilibrium.

  • Partially Esterified Byproduct:

    • Mono-butyl malonate: Formed when only one of the carboxylic acid groups of malonic acid reacts with butanol.

  • Side-Reaction Products:

    • Water: A byproduct of the esterification reaction. Its presence can facilitate unwanted hydrolysis.[1]

    • Transesterification Products: If other alcohols are present as contaminants in the reaction mixture, they can lead to the formation of mixed malonic esters.[2]

Q2: How can I detect these impurities in my sample?

A multi-pronged analytical approach is recommended for a comprehensive assessment of dibutylmalonate purity. The most effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • GC-MS is highly effective for identifying and quantifying volatile impurities like residual n-butanol and can separate dibutylmalonate from many of its byproducts based on their boiling points and fragmentation patterns.[3]

  • HPLC , particularly in a reverse-phase setup, is adept at separating compounds based on polarity. This makes it well-suited for detecting the more polar impurities such as malonic acid and mono-butyl malonate.

  • ¹H NMR Spectroscopy provides a detailed structural confirmation of the desired product and can reveal the presence of impurities through their characteristic signals. For instance, the methylene protons of the diethyl ester in diethyl butylmalonate show a distinct quartet at approximately 4.2 ppm, which would be absent in pure dibutylmalonate.[2]

Troubleshooting Guide: From Identification to Elimination

This section addresses specific issues you might encounter and provides actionable solutions grounded in chemical principles.

Issue 1: My crude product is acidic and/or contains polar impurities.

Underlying Cause: This is a strong indication of the presence of unreacted malonic acid or the partially hydrolyzed byproduct, mono-butyl malonate. These acidic impurities can interfere with subsequent reactions, particularly those that are base-sensitive.

Solution: Aqueous Basic Wash

A simple and effective first-pass purification is to perform a liquid-liquid extraction with a mild aqueous base.

Expert Insight: The choice of a weak base like sodium bicarbonate is crucial. Stronger bases, such as sodium hydroxide, can induce saponification (hydrolysis) of the desired dibutylmalonate ester, leading to product loss.

Experimental Protocol: Sodium Bicarbonate Wash

  • Dissolve the crude dibutylmalonate in an equal volume of a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Stopper the funnel and shake gently, periodically venting to release the pressure generated from the neutralization reaction (evolution of CO₂).

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the wash with deionized water to remove any residual bicarbonate and water-soluble impurities.

  • Finally, wash with brine (saturated aqueous NaCl) to facilitate the removal of dissolved water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.

Issue 2: My product is contaminated with volatile impurities like n-butanol.

Underlying Cause: Excess n-butanol from the esterification reaction is a common, low-boiling point impurity.

Solution: Vacuum Fractional Distillation

Given the significant difference in boiling points between n-butanol and dibutylmalonate, vacuum fractional distillation is the most efficient method for removal, especially on a larger scale.[4] Lowering the pressure reduces the boiling point of the compounds, mitigating the risk of thermal degradation of the desired product.[5][6]

Expert Insight: The use of a fractionating column (e.g., a Vigreux column) is recommended to increase the number of theoretical plates, thereby enhancing the separation efficiency between components with close boiling points.[5]

Experimental Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a cold trap to protect the vacuum pump, and a heating mantle with a stirrer. Ensure all glassware joints are properly sealed with vacuum grease.

  • Initial Steps: Add the crude dibutylmalonate and a magnetic stir bar to the distillation flask. Do not use boiling chips as they are ineffective under vacuum.

  • Applying Vacuum: Gradually apply the vacuum to the system. A sudden drop in pressure can cause vigorous bumping.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently.

  • Fraction Collection:

    • Collect any low-boiling forerun, which will primarily consist of residual n-butanol and other volatile impurities.

    • Monitor the head temperature closely. A sharp and stable rise in temperature indicates the distillation of the main product. Collect the fraction that distills at the expected boiling point of dibutylmalonate under the applied vacuum.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

Data Presentation: Physical Properties for Distillation

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Boiling Point (°C at Reduced Pressure)
Dibutylmalonate 216.28~251-252 [from similar compounds]~137 at 14 mmHg
n-Butanol74.12117.744 at 40 mmHg
Malonic Acid104.06Decomposes >135-
Mono-butyl malonate160.17--

Note: Boiling points at reduced pressure are approximate and can be estimated using a pressure-temperature nomograph.

Issue 3: My product contains non-volatile impurities or impurities with similar boiling points.

Underlying Cause: This situation often arises when byproducts such as mono-butyl malonate or other high-boiling point impurities are present that cannot be effectively separated by distillation alone.

Solution: Flash Column Chromatography

Flash column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[7][8]

Expert Insight: The key to a successful separation is selecting an appropriate eluent system. This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). The ideal solvent system will show good separation between the desired product and the impurities, with the product having an Rf value of approximately 0.2-0.3.[4][7] For dibutylmalonate, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.[4][9]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Spot the crude product on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1) to find the optimal eluent system.

  • Column Packing: Prepare a silica gel column by either dry packing or creating a slurry with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude dibutylmalonate in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If impurities are close in polarity, a gradient elution (gradually increasing the polarity of the eluent) can improve separation.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure dibutylmalonate and remove the solvent under reduced pressure to yield the purified product.

Visualizing the Purification Workflow

To provide a clear, high-level overview of the decision-making process in purifying dibutylmalonate, the following workflow diagram is presented.

PurificationWorkflow start Crude Dibutylmalonate acidic_check Acidic Impurities Present? (e.g., Malonic Acid, Mono-butyl malonate) start->acidic_check wash Aqueous Bicarbonate Wash acidic_check->wash Yes volatile_check Volatile Impurities Present? (e.g., n-Butanol) acidic_check->volatile_check No wash->volatile_check distillation Vacuum Fractional Distillation volatile_check->distillation Yes nonvolatile_check Non-Volatile/Similar BP Impurities? volatile_check->nonvolatile_check No distillation->nonvolatile_check chromatography Flash Column Chromatography nonvolatile_check->chromatography Yes end Pure Dibutylmalonate nonvolatile_check->end No chromatography->end

References

Managing exothermic reactions during dimethyl butylmalonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dimethyl Butylmalonate Synthesis

A Researcher's Guide to Managing Exothermic Reactions

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing the exothermic nature of this common yet potentially hazardous reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is becoming too hot, too quickly after adding the alkylating agent. What is causing this and how can I control it?

A1: This is a classic sign of an uncontrolled exothermic reaction. The alkylation of dimethyl malonate is an SN2 reaction where the malonate enolate attacks the alkyl halide.[1][2] This process is inherently exothermic. The rapid temperature increase you're observing is likely due to an excessively fast addition of the alkylating agent (e.g., butyl bromide or iodide) to a concentrated solution of the deprotonated dimethyl malonate.

Troubleshooting Steps:

  • Slow Down the Addition: The rate of heat generation is directly proportional to the rate of reaction. By adding the alkylating agent dropwise, you can control the reaction rate and thus the rate of heat evolution.[1]

  • Utilize an Ice Bath: Proactively cool the reaction vessel in an ice/water bath before and during the addition of the alkylating agent.[3] This provides an external means of removing heat as it is generated. For highly reactive alkyl halides, maintaining a temperature of 0 °C during addition is recommended.[1]

  • Ensure Adequate Stirring: Vigorous stirring is crucial for uniform heat distribution throughout the reaction mixture. Poor stirring can lead to localized "hot spots" where the reaction can accelerate uncontrollably.

  • Dilution: While it may seem counterintuitive, in some cases, using a slightly larger volume of an appropriate anhydrous solvent can help to dissipate the heat generated.

Q2: I've observed a sudden and violent reaction after an initial induction period. What could be the cause?

A2: This phenomenon, often referred to as a "runaway reaction," can occur if the initial mixing is insufficient or if there's an induction period where the reaction is slow to start. Once initiated, the accumulated reagents react rapidly, leading to a sudden and dangerous exotherm.

Preventative Measures:

  • Controlled Initiation: Ensure the reaction has started (a slight, controlled temperature rise) before adding the bulk of the alkylating agent. This can be achieved by adding a small portion of the alkyl halide and waiting for a response before continuing with the dropwise addition.

  • Reagent Purity: Ensure all reagents are of high purity. Impurities can sometimes inhibit the reaction initially, leading to the accumulation of unreacted starting materials.[4]

Q3: What are the safety implications of using sodium methoxide, and how can I handle it safely?

A3: Sodium methoxide is a strong base and is highly reactive. It is corrosive and can cause severe skin and eye burns.[5][6] It also reacts violently with water in a highly exothermic manner.[6][7]

Safe Handling Protocols:

  • Inert Atmosphere: Always handle solid sodium methoxide under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][8]

  • Quenching: When the reaction is complete, it must be quenched carefully. This is typically done by slowly adding the reaction mixture to a chilled, saturated aqueous solution of ammonium chloride.[3] This neutralizes the excess base in a controlled manner. Never add water directly to the reaction flask containing residual sodium methoxide.

Q4: Can the choice of base influence the exothermicity of the reaction?

A4: Yes, the choice of base can have an impact. While sodium methoxide is commonly used, weaker bases like potassium carbonate can also be employed, often in conjunction with a phase-transfer catalyst.[9][10] Reactions with weaker bases generally proceed more slowly and may require heating, which can offer better control over the reaction rate and heat output.[11] However, the overall heat of reaction for the alkylation step itself will remain the same.

Parameter Strong Base (e.g., NaOMe) Weaker Base (e.g., K₂CO₃)
Reaction Rate FastSlower, may require heating
Exotherm Control Requires careful cooling and slow additionGenerally easier to manage
Solvent Anhydrous polar aprotic (e.g., DMF, THF) or alcohol corresponding to the esterOften used with a phase-transfer catalyst in solvents like DMF or toluene
Q5: I am concerned about thermal runaway. What is it and how can I prevent it?

A5: Thermal runaway is a dangerous situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure.[12][13] This can result in the ejection of vessel contents, fire, or explosion. In the context of this compound synthesis, it can be triggered by adding the alkylating agent too quickly, insufficient cooling, or a failure of the cooling system.

Prevention Strategies:

  • Robust Cooling: Ensure your cooling bath has sufficient capacity to absorb the heat generated by the reaction. For larger-scale reactions, consider using a cryostat or a cooling system with a larger thermal mass.

  • Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer. An external bath temperature reading is not sufficient.

  • Emergency Plan: Have a plan in place to quickly add a large volume of a cold, inert solvent to dilute the reaction or to add a quenching agent if the temperature begins to rise uncontrollably.

Experimental Protocols

Protocol 1: Controlled Synthesis of this compound

This protocol emphasizes safety and control of the exothermic reaction.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.0 eq) and purge the flask with the inert gas.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) and cool the flask to 0 °C using an ice/water bath.

  • Enolate Formation: Slowly add dimethyl malonate (1.1 eq) dropwise to the stirred suspension of sodium hydride.[3] Stir the mixture at 0 °C for 15-30 minutes after the addition is complete.

  • Alkylation: Add 1-iodobutane or 1-bromobutane (1.0 eq) to the dropping funnel.[3] Add the alkyl halide dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. The rate of addition should be adjusted to maintain this temperature.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[3]

  • Work-up: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride (NH₄Cl) with ice.[3] Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Diagram 1: Reaction Workflow for Exotherm Management

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Assemble & Purge Apparatus add_base 2. Add Base (NaH) & Solvent (DMF) prep->add_base cool 3. Cool to 0 °C add_base->cool add_malonate 4. Add Dimethyl Malonate (Dropwise) cool->add_malonate enolate_form 5. Stir for Enolate Formation (15-30 min) add_malonate->enolate_form add_alkyl_halide 6. Add Alkyl Halide (Dropwise, T < 10°C) enolate_form->add_alkyl_halide monitor 7. Monitor Temperature & Reaction Progress add_alkyl_halide->monitor monitor->add_alkyl_halide Adjust Addition Rate quench 8. Quench in sat. aq. NH4Cl monitor->quench extract 9. Extraction & Wash quench->extract purify 10. Dry & Purify (Vacuum Distillation) extract->purify

Caption: Workflow for managing the exothermic alkylation of dimethyl malonate.

Diagram 2: Troubleshooting Logic for Overheating

Troubleshooting_Logic start Problem: Reaction Overheating q1 Is the alkyl halide addition rate too fast? start->q1 a1_yes Action: Immediately stop addition & cool the flask. Resume at a much slower rate. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is the cooling bath effective (e.g., sufficient ice)? a1_no->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Action: Replenish cooling bath immediately. q2->a2_no No q3 Is the stirring vigorous and consistent? a2_yes->q3 a3_yes Consider other factors: - Reagent concentration too high? - Scale of reaction appropriate for cooling capacity? q3->a3_yes Yes a3_no Action: Increase stirring speed. Ensure stir bar is not stuck. q3->a3_no No

Caption: Troubleshooting flowchart for an overheating reaction.

References

Technical Support Center: TLC Visualization for Dimethyl Butylmalonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring dimethyl butylmalonate reactions using Thin-Layer Chromatography (TLC). As a saturated diester, this compound and its derivatives lack a strong chromophore, rendering them invisible under standard UV light (254 nm).[1][2] This guide provides researchers, scientists, and drug development professionals with detailed, field-proven techniques and troubleshooting advice to overcome this common analytical challenge. The protocols and insights herein are designed to ensure reliable, reproducible visualization of your reaction components.

Frequently Asked Questions (FAQs)

Q1: Why can't I see my this compound spot on the TLC plate using a UV lamp?

A1: this compound is a saturated aliphatic ester.[3] Compounds are typically visible under short-wave UV light (254 nm) only if they possess a chromophore, which is a part of a molecule that absorbs UV or visible light.[1] This usually involves conjugated systems (alternating double and single bonds) or aromatic rings.[2] Since this compound lacks such a system, it does not absorb 254 nm UV light and will not appear as a dark spot on a fluorescent TLC plate.[1][4]

Q2: What is the most reliable general-purpose stain for visualizing both the malonic ester starting material and its alkylated products?

A2: For general-purpose visualization of compounds like this compound that are susceptible to oxidation, a potassium permanganate (KMnO₄) stain is highly effective and widely used.[1][5] It reacts with any oxidizable functional group. Most organic compounds, including esters, will appear as yellow-brown spots on a purple background.[1][6] This stain is particularly useful for reaction monitoring as it visualizes a broad range of organic molecules.

Q3: I used a p-anisaldehyde stain, but my ester spot is very faint. Why is this happening?

A3: The p-anisaldehyde stain is most effective for visualizing strong and weak nucleophiles, such as alcohols and amines, as well as many aldehydes and ketones.[5][7][8] While it can sometimes visualize esters, the reaction is often less intense, leading to faint spots.[1][7] The visibility can be improved by ensuring the stain is fresh and by adequate heating of the TLC plate after dipping.[9][10] However, for non-nucleophilic, saturated esters, stains like potassium permanganate or ceric ammonium molybdate (CAM) are generally more robust choices.[1]

Q4: Can I use an iodine chamber for visualization?

A4: An iodine chamber is a viable, non-destructive method. Iodine vapor has an affinity for many organic compounds, particularly unsaturated and aromatic ones, causing them to appear as brown spots on a light-brown background.[2][8][11] While it can work for saturated esters, the spots are often transient and may fade quickly once the plate is removed from the chamber.[6][8] It is crucial to circle the spots with a pencil immediately after visualization.[6] For permanent documentation, a chemical stain is preferable.

Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions and step-by-step protocols for common issues encountered during the TLC analysis of this compound reactions.

Issue 1: No Spots Visible After Staining

If no spots appear after applying a stain and heating, consider the following causes and solutions.

  • Cause: Insufficient concentration of the sample spotted on the TLC plate.

  • Solution: Your sample may be too dilute.[12] Prepare a more concentrated solution of your reaction mixture for spotting. If monitoring a reaction, ensure enough time has passed for a detectable amount of product to form.

  • Cause: The chosen stain is inappropriate for the functional groups present.

  • Solution: While esters are generally oxidizable, their reactivity varies. If a permanganate stain fails, a more potent oxidizing stain like Ceric Ammonium Molybdate (CAM) may be required. CAM is a very sensitive, universal stain that visualizes most organic compounds as dark blue spots upon strong heating.[1][8]

  • Cause: The compound is volatile and evaporated from the plate during solvent removal or heating.

  • Solution: Minimize heating time and intensity. When drying the plate before staining, use a gentle stream of air rather than a high-heat setting on a heat gun.[1] When developing the stain, heat gently until spots just begin to appear.

Issue 2: Faint or Diffused Spots

Clear, compact spots are essential for accurate Rf calculation and interpretation.

  • Cause: The TLC plate was not dried sufficiently before staining.

  • Solution: Residual eluent on the plate can interfere with the staining reaction and cause streaking.[1] Ensure the plate is completely dry by gently warming it with a heat gun or placing it under high vacuum for a few minutes before dipping it into the stain.[13]

  • Cause: The stain solution has degraded.

  • Solution: Many staining solutions, especially p-anisaldehyde, have a limited shelf life and are sensitive to light and oxidation.[7][9] If the solution has changed color significantly (e.g., p-anisaldehyde turning dark red), it should be discarded and prepared fresh.[9] Store stains in foil-wrapped containers and refrigerate when not in use to extend their viability.[9][10]

  • Cause: Overloading the TLC plate with too much sample.

  • Solution: Spotting a large amount of a concentrated sample can lead to broad, streaky spots.[12] Apply the sample in small, repeated applications, allowing the solvent to evaporate between each application to keep the initial spot size small (2-3 mm diameter).

Issue 3: Difficulty Distinguishing Between Starting Material and Product (Similar Rf Values)

When the starting material (this compound) and the alkylated product have very similar polarities, they will exhibit close Rf values, making it difficult to monitor reaction progress.

  • Cause: The solvent system (eluent) does not provide adequate separation.

  • Solution 1: Optimize the Solvent System. The key is to find a solvent mixture that maximizes the difference in affinity between your compounds for the stationary phase. Experiment with different solvent ratios. A good starting point for malonic esters is a mixture of a nonpolar solvent like hexanes and a moderately polar solvent like ethyl acetate.

    • If spots are too high on the plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent.[14]

    • If spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[14]

    • An ideal Rf value is typically between 0.3 and 0.7.[14][15]

  • Solution 2: Change Solvent Selectivity. If adjusting polarity isn't enough, switch one of the solvents to another from a different solvent selectivity group. For example, instead of Hexane/Ethyl Acetate, try Hexane/Dichloromethane or Hexane/Tetrahydrofuran (THF).[16]

  • Cause: The spots are well-separated but the stain gives the same color for all components.

  • Solution: Use a Color-Differentiating Stain. A p-anisaldehyde stain can be advantageous here, as it often produces different colors for different compounds, which can aid in identification even if Rf values are close.[11][13] It is crucial to keep a detailed record of the colors produced by your starting materials and products for reliable interpretation.

Experimental Protocols & Data

Protocol 1: Potassium Permanganate (KMnO₄) Staining

This is a robust, universal stain for oxidizable compounds and is highly recommended for routine monitoring of malonic ester reactions.[1]

Methodology:

  • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of distilled water.[5][17] Store in a sealed, wide-mouth glass jar.

  • Procedure:

    • After developing the TLC, dry the plate completely with a gentle stream of air.

    • Using tweezers, dip the plate quickly and smoothly into the KMnO₄ solution.

    • Remove the plate and wipe the excess stain from the back with a paper towel.

    • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow to brown spots against a purple or pink background.[1][6] Overheating will cause the entire plate to turn brown.

Protocol 2: p-Anisaldehyde Staining

This stain is useful for its potential to produce a range of colors for different functional groups, aiding in spot identification.[11]

Methodology:

  • Preparation: In a flask cooled in an ice bath, cautiously add 5 mL of concentrated sulfuric acid to 135 mL of absolute ethanol. To this cooled solution, add 1.5 mL of glacial acetic acid, followed by 3.7 mL of p-anisaldehyde.[17] Store the solution in a foil-wrapped jar in the refrigerator.[9][11]

  • Procedure:

    • Develop and thoroughly dry the TLC plate.

    • Dip the plate into the p-anisaldehyde solution and remove it, blotting the excess.

    • Carefully heat the plate with a heat gun. A light pink background will develop, with spots appearing in various colors (e.g., blue, green, red).[1] Note the colors for your specific compounds.

Data Summary: Recommended Staining Reagents
Stain ReagentPreparation RecipeTarget Functionality & Expected ResultsReference
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O.Universal for oxidizable groups. Esters, alcohols, alkenes appear as yellow/brown spots on a purple background. Excellent for general reaction monitoring.[5][17]
p-Anisaldehyde 5mL H₂SO₄, 1.5mL Acetic Acid, 3.7mL p-Anisaldehyde in 135mL Ethanol.Good for nucleophiles. Can produce a variety of colors for different compounds, aiding identification. May be faint for esters.[17]
Ceric Ammonium Molybdate (CAM) 12g Ammonium Molybdate, 0.5g Ceric Ammonium Sulfate in 235mL H₂O, then add 15mL conc. H₂SO₄.Highly sensitive, universal stain. Most organic compounds appear as dark blue spots on a light blue/green background after strong heating.[6][17]

Workflow & Logic Diagrams

To further clarify the experimental and troubleshooting processes, the following diagrams illustrate the recommended workflows.

Standard TLC Visualization Workflow

This diagram outlines the complete process from spotting the plate to final visualization.

TLC_Workflow cluster_prep Plate Preparation cluster_viz Visualization spot 1. Spot Plate (Reaction Mixture, SM, Co-spot) develop 2. Develop Plate (Choose appropriate eluent) spot->develop dry 3. Dry Plate Thoroughly (Remove all eluent) develop->dry dip 4. Dip in Stain (e.g., KMnO₄) dry->dip blot 5. Blot Excess Stain dip->blot heat 6. Gentle Heating (Use heat gun) blot->heat analyze 7. Analyze Spots (Circle spots, calculate Rf) heat->analyze

Caption: Standard workflow for TLC plate visualization.

Troubleshooting Logic for Co-eluting Spots

This decision tree provides a logical path for resolving spots with similar Rf values.

Troubleshooting_Workflow start Problem Spots have similar Rf values q1 Action Adjust Eluent Polarity (Change Hex/EtOAc ratio) start:f1->q1:f0 res1 Outcome |  Are spots separated? q1:f1->res1:f0 q2 Action Change Solvent Selectivity (e.g., use DCM or THF instead of EtOAc) res1:f1->q2:f0 No end_ok Problem Resolved res1:f1->end_ok Yes res2 Outcome |  Are spots separated? q2:f1->res2:f0 q3 Action Use a Color-Differentiating Stain (e.g., p-Anisaldehyde) res2:f1->q3:f0 No res2:f1->end_ok Yes end_final Spots Differentiated by Color q3:f1->end_final

Caption: Troubleshooting decision tree for co-eluting spots.

References

Technical Support Center: Troubleshooting Hydrolysis of Dimethyl Butylmalonate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for a common and often frustrating issue in organic synthesis: the unintended hydrolysis of dimethyl butylmalonate to its corresponding monoester or diacid during the workup procedure. As Senior Application Scientists, we understand that maximizing yield and purity is paramount. This guide moves beyond a simple checklist to explain the underlying chemical principles, empowering you to make informed decisions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: I'm losing a significant portion of my this compound product during the aqueous workup. What's happening?

A1: The most likely culprit is ester hydrolysis. This is the chemical breakdown of your diester into butylmalonic acid monomethyl ester and, subsequently, butylmalonic acid.[1] This reaction is the reverse of esterification and can be catalyzed by either acid or base, both of which are often present during a standard workup.[1][2][3][4] The aqueous environment of the workup provides the necessary water for this reaction to occur.[5]

The core issue is that the very reagents used to neutralize the reaction and remove byproducts (e.g., aqueous acid or base washes) create the ideal conditions for this unwanted side reaction, leading to reduced yields of your desired diester.[1]

Q2: What are the tell-tale signs of hydrolysis in my crude product?

A2: The primary indicator of hydrolysis is a lower-than-expected yield of the purified this compound. You may also observe the following:

  • Thin-Layer Chromatography (TLC): The appearance of new, more polar spots (lower Rf values) corresponding to the mono- or di-acid byproducts.

  • NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, you may see a broad singlet characteristic of a carboxylic acid proton (typically >10 ppm) and/or new methoxy and methylene signals corresponding to the monoester.[1]

  • IR Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) in the IR spectrum of the crude material is a strong indication of a carboxylic acid group.[1]

  • Extraction Issues: The formation of emulsions or "soaps" during basic washes can occur, as the deprotonated butylmalonic acid acts as a surfactant.

Q3: Which steps in my workup are the most likely to cause hydrolysis?

A3: Any step involving contact with an aqueous acidic or basic solution poses a risk. However, the highest risk is associated with basic washes (saponification).[1][6]

  • Base Wash (e.g., NaOH, KOH): While necessary to remove acidic catalysts or unreacted starting materials, strong bases like sodium hydroxide aggressively promote irreversible hydrolysis, also known as saponification.[2][4][6][7] The hydroxide ion directly attacks the ester's carbonyl group.[6]

  • Acid Wash (e.g., HCl, H₂SO₄): Acid-catalyzed hydrolysis is an equilibrium process.[2][4] While generally less aggressive than base-catalyzed hydrolysis, prolonged exposure or elevated temperatures can still lead to significant product loss.[1]

The duration of contact with these aqueous phases is a critical factor; longer exposure times lead to more extensive hydrolysis.[1]

Troubleshooting Guide: A Mechanistic Approach

Understanding the "why" behind hydrolysis is key to preventing it. Both acid- and base-catalyzed hydrolysis proceed through a nucleophilic acyl substitution pathway.

Mechanism of Ester Hydrolysis
  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process. The hydroxide ion (a strong nucleophile) attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the methoxide as a leaving group. The newly formed carboxylic acid is immediately deprotonated by the base in the solution, driving the reaction to completion.[2][6][8]

  • Acid-Catalyzed Hydrolysis: This is a reversible process. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. A weak nucleophile, like water, can then attack the carbonyl carbon. After a series of proton transfers, methanol is eliminated, regenerating the acid catalyst.[2][9]

dot graph ER { layout=neato; graph [bb="0,0,760,200"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} ddot Caption: Comparison of base- and acid-catalyzed hydrolysis pathways.

Optimized Workup Protocols to Minimize Hydrolysis

Based on the mechanisms described above, the following protocols are designed to mitigate the risk of hydrolysis.

Protocol 1: Optimized Mild-Base Aqueous Workup

This protocol is recommended when an aqueous basic wash is unavoidable. The key is to use a weaker base and control the temperature.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath. This slows the rate of all reactions, including hydrolysis.[1]

  • Quenching (if applicable): If quenching is necessary, add the reaction mixture to a separatory funnel containing ice-cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing - The Critical Step:

    • Wash the organic layer with ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution .[1][10] Use NaHCO₃ instead of strong bases like NaOH or KOH. Its milder basicity is sufficient to neutralize acids without aggressively promoting saponification.

    • Perform this wash quickly. Do not allow the layers to sit in contact for extended periods.[1]

    • Vent the separatory funnel frequently, as CO₂ will be generated.[1]

  • Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to remove residual water from the organic phase.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Ensure the drying agent is free-flowing, indicating that all water has been absorbed.[1]

  • Solvent Removal: Remove the solvent under reduced pressure.

Protocol 2: Non-Aqueous Workup (When Applicable)

If the byproducts and catalysts can be removed without an aqueous wash, this is the safest approach to prevent hydrolysis.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.

  • Precipitation/Filtration: If the byproducts (e.g., salts) are insoluble in a non-polar solvent, dissolve the crude mixture in a solvent like diethyl ether or hexanes. The byproducts will precipitate and can be removed by filtration.

  • Silica Gel Plug: Pass the filtrate through a short plug of silica gel, eluting with a non-polar solvent system (e.g., ethyl acetate/hexanes). This can remove polar impurities without the use of water.

  • Solvent Removal: Concentrate the purified filtrate under reduced pressure to yield the product.

Troubleshooting Decision Tree

Use this flowchart to diagnose and address the source of hydrolysis in your workup.

G

Quantitative Data Summary

Understanding the acidity of the species involved can help in choosing the appropriate workup conditions.

CompoundpKaSignificance
This compound (α-H)~13The α-protons are acidic, but the ester itself is stable to mild base.[7]
Butylmalonic AcidpKₐ₁: ~2.96This is a relatively strong dicarboxylic acid. It will be deprotonated by NaHCO₃ (pKa of H₂CO₃ is 6.35).[11][12][13][14]
Water15.7Acts as both a nucleophile and a proton source/sink in hydrolysis reactions.
Carbonic Acid (H₂CO₃)6.35The conjugate acid of bicarbonate. Bicarbonate is basic enough to neutralize strong acids but not strong enough to rapidly hydrolyze the ester.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Dimethyl Butylmalonate vs. Diethyl Butylmalonate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the malonic ester synthesis pathway remains a cornerstone for the construction of complex molecular architectures, particularly in the creation of barbiturates and other substituted carboxylic acid derivatives.[1][2] The choice of the starting malonic ester is a critical parameter that can influence reaction kinetics, yields, and purification strategies. This guide provides an in-depth comparison of two commonly utilized reagents: dimethyl butylmalonate and diethyl butylmalonate, offering insights into their relative reactivity supported by mechanistic principles and experimental considerations.

Foundational Principles of Malonic Ester Reactivity

The reactivity of malonic esters is centered around the acidity of the α-hydrogen located on the methylene carbon flanked by two carbonyl groups. This positioning significantly increases the acidity (pKa ≈ 13 in DMSO), facilitating deprotonation by a suitable base to form a resonance-stabilized enolate.[3] This enolate is a potent nucleophile that can participate in SN2 reactions with alkyl halides to form a new carbon-carbon bond.[4][5]

The overall synthetic utility of malonic esters is typically realized in a three-step sequence:

  • Enolate Formation: Deprotonation of the α-carbon.

  • Alkylation: Nucleophilic attack of the enolate on an alkyl halide.[6]

  • Hydrolysis and Decarboxylation: Conversion of the ester groups to carboxylic acids, followed by the loss of carbon dioxide upon heating to yield a substituted carboxylic acid.[7][8]

G cluster_0 Malonic Ester Synthesis Workflow Start Substituted Malonic Ester Base Base (e.g., NaOEt) Start->Base Deprotonation Enolate Resonance-Stabilized Enolate Base->Enolate AlkylHalide Alkyl Halide (R-X) Enolate->AlkylHalide SN2 Attack AlkylatedEster Alkylated Malonic Ester AlkylHalide->AlkylatedEster Hydrolysis Acid/Base Hydrolysis (e.g., H3O+, heat) AlkylatedEster->Hydrolysis DicarboxylicAcid Substituted Malonic Acid Hydrolysis->DicarboxylicAcid Decarboxylation Decarboxylation (heat) DicarboxylicAcid->Decarboxylation FinalProduct Substituted Carboxylic Acid Decarboxylation->FinalProduct

Caption: General workflow of malonic ester synthesis.

Comparative Analysis of Reactivity: Dimethyl vs. Diethyl Esters

While both dimethyl and diethyl butylmalonate undergo the same fundamental reactions, subtle differences in their reactivity arise from the nature of the ester group—methyl versus ethyl. These differences are primarily attributed to steric and electronic effects.

Steric Hindrance

The ethyl group is larger than the methyl group, which introduces greater steric hindrance around the carbonyl centers. This steric bulk can influence the rate of several key steps in the malonic ester synthesis.

  • Enolate Formation: The approach of the base to the α-hydrogen is generally not significantly hindered by the ester groups. However, the slightly larger size of the ethoxide base (often used with diethyl esters to prevent transesterification) compared to methoxide could play a minor role.[9]

  • Alkylation: The nucleophilic attack of the enolate on an alkyl halide is where steric effects can become more pronounced. While the reaction occurs at the α-carbon, the bulky ester groups can influence the orientation of the attacking alkyl halide, potentially slowing the reaction rate, especially with bulkier alkyl halides.

  • Hydrolysis (Saponification): The hydrolysis of the ester groups is a nucleophilic acyl substitution reaction. The larger ethyl groups in diethyl butylmalonate present a greater steric barrier to the approach of the nucleophile (e.g., hydroxide ion) to the carbonyl carbon compared to the methyl groups in this compound. Consequently, the rate of saponification is expected to be slower for the diethyl ester.[10]

Electronic Effects

The electronic effects of the methyl versus ethyl groups are generally considered to be minimal as both are electron-donating through induction. However, the slightly greater inductive effect of the ethyl group might marginally increase the electron density on the carbonyl oxygen, making the carbonyl carbon slightly less electrophilic. This could also contribute to a slower rate of nucleophilic attack during hydrolysis.

Experimental and Practical Considerations

While direct kinetic data comparing the two butylmalonates is scarce in the literature, we can infer performance differences from established principles and related experimental observations.[11]

FeatureThis compoundDiethyl ButylmalonateRationale
Rate of Alkylation Likely slightly fasterLikely slightly slowerLess steric hindrance from the methyl groups may allow for a faster SN2 reaction.[11]
Rate of Hydrolysis FasterSlowerThe smaller methyl group presents less steric hindrance to nucleophilic attack on the carbonyl carbon.
Choice of Base Sodium methoxide (NaOMe)Sodium ethoxide (NaOEt)Using a base with the same alkyl group as the ester prevents transesterification.[9]
Purification Lower boiling point of methanol byproductHigher boiling point of ethanol byproductThe choice of ester can influence the ease of removing the alcohol byproduct during workup.
Dialkylation The potential for dialkylation is a general issue in malonic ester synthesis and is primarily controlled by stoichiometry rather than the nature of the ester.[9]The potential for dialkylation is a general issue in malonic ester synthesis and is primarily controlled by stoichiometry rather than the nature of the ester.[9]The acidity of the remaining α-hydrogen after the first alkylation is the dominant factor.

Experimental Protocols

The following are generalized protocols for the alkylation of malonic esters. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol for Mono-alkylation of a Malonic Ester

This protocol describes a general procedure for the mono-alkylation of either dimethyl or diethyl malonate to form the corresponding butylmalonate.

Materials:

  • Dimethyl or Diethyl malonate (1.0 eq)

  • Sodium methoxide or Sodium ethoxide (1.05 eq)

  • Anhydrous Methanol or Ethanol

  • 1-Bromobutane (1.0 eq)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.05 eq) in the corresponding anhydrous alcohol (methanol for dimethyl malonate, ethanol for diethyl malonate) to prepare the sodium alkoxide solution.

  • Enolate Formation: Add the malonic ester (1.0 eq) dropwise to the alkoxide solution at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add 1-bromobutane (1.0 eq) dropwise to the enolate solution. The reaction may be gently heated to reflux to ensure completion, with progress monitored by TLC.[12]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure. Add a saturated aqueous solution of ammonium chloride to the residue and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[12]

G cluster_1 Experimental Workflow for Mono-alkylation Alkoxide Prepare Sodium Alkoxide in Anhydrous Alcohol Enolate Add Malonic Ester (Formation of Enolate) Alkoxide->Enolate Alkylation Add Alkyl Halide (e.g., 1-Bromobutane) Enolate->Alkylation Reaction Heat to Reflux (Monitor by TLC) Alkylation->Reaction Workup Quench and Extract Reaction->Workup Purification Dry and Purify (Distillation/Chromatography) Workup->Purification

Caption: A typical experimental workflow for malonic ester alkylation.

Application in Barbiturate Synthesis

Both dimethyl and diethyl butylmalonate are valuable precursors in the synthesis of barbiturates, such as pentobarbital.[13] The substituted malonic ester is condensed with urea in the presence of a strong base to form the barbiturate ring system.[1][2] The choice between the methyl and ethyl ester can influence the condensation reaction rate and the subsequent work-up procedure.

G reagents Substituted Malonic Ester (Dimethyl or Diethyl Butylmalonate) Urea base Strong Base (e.g., NaOEt) reagents->base Condensation product Barbiturate Derivative (e.g., Pentobarbital) base->product

Caption: Condensation reaction for barbiturate synthesis.

Conclusion

The choice between this compound and diethyl butylmalonate is often dictated by practical considerations such as cost, availability, and the specific requirements of the synthetic route. While their chemical reactivity is very similar, a nuanced understanding of the subtle differences can be advantageous.

  • This compound may offer slightly faster reaction rates in both alkylation and subsequent hydrolysis steps due to reduced steric hindrance. The use of methanol as a solvent and the generation of methanol as a byproduct may be advantageous in certain purification schemes.

  • Diethyl butylmalonate is a very common and often more readily available reagent. While potentially exhibiting slightly slower reaction kinetics, it is a robust and well-established precursor in many synthetic applications, including the synthesis of various barbiturates.[14][15]

Ultimately, the optimal choice will depend on the specific goals of the synthesis, including desired reaction times, purification strategies, and economic factors. For rapid screening and methods development, the potentially faster kinetics of the dimethyl ester might be beneficial. For established, scaled-up processes, the cost and availability of the diethyl ester may be the deciding factor.

References

Steric Effects in the Alkylation of Dimethyl vs. Diethyl Malonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the malonic ester synthesis is a foundational tool for the construction of complex carboxylic acids. This guide provides an in-depth technical comparison of two of the most common reagents in this synthesis: dimethyl malonate and diethyl malonate. We will explore how the subtle difference in their ester alkyl groups—methyl versus ethyl—imparts significant steric effects that influence reaction rates, yields, and the propensity for side reactions. This analysis is grounded in mechanistic principles and supported by experimental data to empower you to make informed decisions in your synthetic strategies.

The Malonic Ester Synthesis: A Cornerstone of C-C Bond Formation

The malonic ester synthesis is a versatile method for preparing α-substituted and α,α-disubstituted acetic acids.[1] The core strength of this methodology lies in the remarkable acidity of the α-protons of malonic esters (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[1][2] This acidity facilitates their easy deprotonation by a moderately strong base, such as sodium ethoxide, to generate a resonance-stabilized enolate.[2][3] This enolate then serves as a potent nucleophile, attacking an alkyl halide in a classic SN2 reaction to forge a new carbon-carbon bond.[1][3][4] A significant advantage of this synthesis is the potential for a second alkylation on the monoalkylated product before the final steps of hydrolysis and decarboxylation.[1][5]

The overall transformation effectively converts an alkyl halide into a carboxylic acid with a two-carbon chain extension (RX → RCH₂COOH).[6]

The Impact of Steric Hindrance: Dimethyl vs. Diethyl Malonate

The choice between dimethyl and diethyl malonate can significantly influence the outcome of an alkylation reaction, primarily due to steric effects.[7] Steric hindrance refers to the obstruction of a reaction at a particular site due to the size of neighboring atoms or groups.[8] In the context of the malonic ester synthesis, the ethyl groups of diethyl malonate are bulkier than the methyl groups of dimethyl malonate. This seemingly minor difference has cascading effects on the reaction.

Reaction Kinetics: A Tale of Two Esters

The alkylation of the malonate enolate is an SN2 reaction.[3][6] A key feature of the SN2 mechanism is the backside attack of the nucleophile on the electrophilic carbon of the alkyl halide.[6] The rate of this reaction is highly sensitive to steric hindrance around the reaction center.[9][10][11]

While the steric bulk is on the nucleophile (the malonate enolate) rather than the electrophile, it can still influence the transition state energy. Generally, the less sterically hindered dimethyl malonate is expected to react faster in some cases.[7] The smaller methyl groups present a smaller profile, potentially allowing for a more facile approach of the enolate to the alkyl halide.

Dialkylation: A Competing Pathway

A common drawback of the malonic ester synthesis is the potential for dialkylation, where the monoalkylated product undergoes a second deprotonation and alkylation.[5] This can lead to a mixture of products, complicating purification and reducing the yield of the desired monoalkylated product.[5]

Here, the steric bulk of the ester groups plays a crucial role. The bulkier ethyl groups of diethyl malonate can sterically hinder the approach of a second electrophile after the first alkylation, thus reducing the likelihood of dialkylation.[12] Conversely, the less sterically hindered nature of dimethyl malonate may lead to a slightly higher propensity for dialkylation under similar reaction conditions.[12] For syntheses where mono-alkylation is the desired outcome, employing an even bulkier ester like di-tert-butyl malonate can be advantageous in suppressing undesired dialkylation.[7]

Experimental Data: A Quantitative Comparison

The following table summarizes typical performance differences between dimethyl and diethyl malonate in a representative alkylation reaction. Note that yields are highly dependent on specific reaction conditions, including the nature of the alkylating agent, base, solvent, and temperature.

ReagentAlkylating AgentProductTypical Yield (Mono-alkylation)Propensity for DialkylationKey Considerations
Diethyl Malonate Benzyl BromideDiethyl Benzylmalonate85-95%LowBulky ethyl groups can sterically hinder the approach of the second electrophile.[12]
Dimethyl Malonate Benzyl BromideDimethyl Benzylmalonate80-90%ModerateLess steric hindrance from methyl esters may lead to a slightly higher rate of dialkylation.[12]

Experimental Protocols

The following are generalized, step-by-step methodologies for the mono-alkylation of dimethyl and diethyl malonate.

Protocol for Mono-alkylation of Diethyl Malonate
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol.

  • Enolate Formation : To the flask, slowly add an equimolar amount of diethyl malonate. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.[12]

  • Alkylation : Add a slight excess of the desired primary alkyl halide to the reaction mixture.

  • Reaction Monitoring : Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup : Once the reaction is complete, cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Purification : Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Protocol for Mono-alkylation of Dimethyl Malonate

The protocol is analogous to that of diethyl malonate, with the substitution of dimethyl malonate for diethyl malonate and, ideally, sodium methoxide in methanol as the base to avoid transesterification.[5]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium methoxide in absolute methanol.

  • Enolate Formation : To the flask, slowly add an equimolar amount of dimethyl malonate. Stir the mixture at room temperature for 30 minutes.

  • Alkylation : Add a slight excess of the desired primary alkyl halide to the reaction mixture.

  • Reaction Monitoring : Heat the mixture to reflux and monitor the progress of the reaction by TLC.

  • Workup : Cool the mixture, remove the methanol under reduced pressure, and partition the residue between water and an organic solvent.

  • Purification : Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Visualizing the Mechanism and Workflow

To further clarify the processes discussed, the following diagrams illustrate the reaction mechanism and a generalized experimental workflow.

MalonicEsterSynthesis Malonate Dialkyl Malonate Enolate Enolate (Nucleophile) Malonate->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Monoalkylated Monoalkylated Malonate Enolate->Monoalkylated SN2 Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Monoalkylated DicarboxylicAcid Dicarboxylic Acid Monoalkylated->DicarboxylicAcid Hydrolysis Hydrolysis Acid Hydrolysis (H3O+) Hydrolysis->DicarboxylicAcid CarboxylicAcid Substituted Carboxylic Acid DicarboxylicAcid->CarboxylicAcid Decarboxylation CO2 CO2 DicarboxylicAcid->CO2 Heat Heat (Δ) Heat->CarboxylicAcid

Caption: Reaction mechanism of the malonic ester synthesis.

ExperimentalWorkflow Start Start EnolateFormation Enolate Formation (Malonate + Base) Start->EnolateFormation Alkylation Alkylation (Add Alkyl Halide) EnolateFormation->Alkylation Reflux Reflux & Monitor (TLC) Alkylation->Reflux Workup Aqueous Workup Reflux->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Generalized experimental workflow for malonate alkylation.

Conclusion: Selecting the Right Reagent for Your Synthesis

The choice between dimethyl and diethyl malonate is a nuanced one, guided by the specific goals of the synthesis.

  • Dimethyl malonate , being less sterically hindered, may offer faster reaction rates in some instances. However, this comes with a potentially higher risk of undesired dialkylation.

  • Diethyl malonate , with its bulkier ethyl groups, provides a greater steric shield, which can be advantageous in suppressing dialkylation and improving the selectivity for the monoalkylated product.

Ultimately, the optimal choice will depend on a careful consideration of the desired product, the reactivity of the alkylating agent, and the reaction conditions. For syntheses where minimizing dialkylation is paramount, diethyl malonate is often the preferred reagent. Conversely, when reaction time is a critical factor and the separation of mono- and dialkylated products is straightforward, dimethyl malonate may be a suitable alternative.

This guide has provided a comprehensive overview of the steric effects at play in the alkylation of dimethyl versus diethyl malonate. By understanding these principles and leveraging the provided experimental insights, researchers can better navigate the subtleties of the malonic ester synthesis and achieve their synthetic objectives with greater efficiency and control.

References

GC-MS analysis for purity assessment of synthesized dimethyl butylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Purity Assessment of Synthesized Dimethyl Butylmalonate: A Comparative Analysis Focused on GC-MS

For professionals in synthetic chemistry and drug development, the purity of a chemical building block is not merely a number on a certificate of analysis; it is the foundation upon which the success of subsequent, often complex, reaction steps is built. This compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is no exception.[1] The presence of unreacted starting materials or undesired byproducts can lead to lower yields, complex purification challenges, and the introduction of impurities into the final active pharmaceutical ingredient (API).

This guide provides a comprehensive examination of purity assessment for synthesized this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, compare GC-MS to viable alternatives such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and provide a detailed, field-tested protocol for immediate application in the laboratory.

The Critical Role of Purity in Synthesis

The most common route to this compound involves the alkylation of dimethyl malonate with a butyl halide.[2][3] This synthesis pathway, while effective, can introduce a predictable profile of process-related impurities:

  • Unreacted Starting Material: Dimethyl malonate.

  • Over-Alkylated Byproduct: Dimethyl dibutylmalonate.[2][4]

  • Residual Reagents: Unreacted butyl halide and residual solvents.

Each of these impurities can interfere with downstream applications. For instance, residual dimethyl malonate can lead to the formation of undesired side products in subsequent reactions, complicating the synthesis of the target molecule. Therefore, a robust analytical method is required not only to quantify the main product but also to identify and, if necessary, quantify these critical impurities.

Choosing the Right Analytical Tool: A Comparative Overview

Selecting the appropriate analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for structural elucidation, quantitative accuracy, or high throughput. GC-MS, HPLC, and qNMR are the primary tools for this purpose, each with distinct advantages and limitations.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV/DAD) Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, followed by mass-based detection and identification.[5]Separation based on polarity and interaction with stationary phase, followed by UV absorbance detection.[6]Intrinsic quantitative response based on the number of atomic nuclei, measured against a certified internal standard.[7]
Analyte Suitability Excellent for volatile and thermally stable compounds like this compound.Broad applicability, including non-volatile and thermally labile compounds.Applicable to any soluble compound with unique NMR signals.
Impurity Identification Excellent. Mass spectra provide structural information and allow for library matching for definitive identification.[5]Limited. Identification is based on retention time comparison with known standards. Diode-Array Detection (DAD) provides some spectral information but is not as specific as MS.Excellent. Provides detailed structural information for novel impurities.[8]
Quantification Relative quantification (Area %) is straightforward. Absolute quantification requires specific reference standards for each impurity.Requires specific reference standards for each impurity to generate calibration curves.Absolute quantification of the primary compound is possible without a specific reference standard for it, using a certified internal standard.[9]
Sensitivity High (ng to pg levels).[10]Moderate to high (µg to ng levels).Lower sensitivity (typically requires mg-level sample).[7]
Sample Preparation Simple dilution in a volatile organic solvent.Dilution in mobile phase; may require filtration.Precise weighing of sample and internal standard into an NMR tube.[9]
Throughput High. Typical run times are short (15-30 minutes).[11]Moderate. Run times can be longer depending on the separation complexity.Lower. Requires careful sample preparation and longer acquisition times for high precision.

For the specific task of purity assessment of this compound, GC-MS emerges as the "gold standard" for several reasons.[5] The analyte is volatile and thermally stable, making it perfectly suited for GC separation. More importantly, the mass spectrometer provides unambiguous identification of process-related impurities, which is a critical capability that HPLC-UV lacks. While qNMR offers unparalleled structural information and absolute quantification, its lower throughput and higher sample concentration requirements often make it a secondary or confirmatory tool rather than a primary screening method.

Experimental Workflow: Purity Assessment by GC-MS

This section details a robust, self-validating protocol for the purity assessment of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Logical Workflow Diagram

The overall process, from sample receipt to final report, can be visualized as follows:

GCMS_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Synth Synthesized Crude This compound SamplePrep Prepare 1 mg/mL solution in Ethyl Acetate Synth->SamplePrep Accurate Weighing GCMS GC-MS System Injection SamplePrep->GCMS 1 µL Injection Acquisition Data Acquisition: - Total Ion Chromatogram (TIC) - Mass Spectra GCMS->Acquisition Processing Data Processing: 1. Integrate Peaks in TIC 2. Identify Peaks via MS Library 3. Calculate Area % Acquisition->Processing Report Final Purity Report Processing->Report

Caption: Workflow for GC-MS Purity Analysis of this compound.

Step-by-Step Experimental Protocol

1. Objective: To determine the purity of a synthesized this compound sample by calculating the relative peak area percentage and to identify potential process-related impurities.

2. Materials & Instrumentation:

  • Instrumentation: A standard Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS).[12]

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, DB-5ms, or equivalent).

    • Rationale: This stationary phase separates compounds primarily by their boiling points, which is ideal for resolving the homologous series of malonate esters from starting materials and byproducts.[13]

  • Solvent: HPLC-grade or GC-grade Ethyl Acetate.

  • Sample: Synthesized this compound.

  • Vials: 2 mL autosampler vials with septa caps.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a clean 10 mL volumetric flask.

  • Dissolve and dilute to the mark with ethyl acetate to create a 1 mg/mL stock solution.[14]

  • Transfer an aliquot of the solution into a 2 mL autosampler vial for analysis.

    • Rationale: A 1 mg/mL concentration is typically sufficient to produce a strong signal for the main component while allowing for the detection of minor impurities without saturating the detector. Ethyl acetate is a suitable volatile solvent that elutes early and does not interfere with the analytes of interest.

4. GC-MS Operating Conditions:

Parameter Value Rationale
Carrier Gas Helium (99.999% purity)Inert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A standard flow rate for this column dimension, ensuring optimal separation.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Injection Volume 1.0 µLStandard volume to avoid column overloading.
Split Ratio 50:1Prevents column overloading from the high-concentration main peak, ensuring sharp peaks and allowing minor components to be resolved.
Oven Program Initial Temp: 60 °C, hold for 2 minAllows for elution of the solvent front before the analytes.
Ramp: 15 °C/min to 280 °CA moderate ramp rate effectively separates potential impurities with different boiling points.
Final Temp: 280 °C, hold for 5 minEnsures that any high-boiling compounds (like the dialkylated product) are eluted from the column.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy creates reproducible fragmentation patterns that can be compared to commercial mass spectral libraries (e.g., NIST, Wiley) for confident peak identification.[15]
Scan Range 40 - 450 m/zCovers the molecular ions and characteristic fragments of the target analyte and expected impurities. This compound has a molecular weight of 188.22 g/mol .[16]

5. Data Analysis and Interpretation:

  • Peak Identification:

    • Examine the Total Ion Chromatogram (TIC). The largest peak should correspond to this compound.

    • Obtain the mass spectrum for each significant peak in the chromatogram.

    • Compare the acquired mass spectrum against a reference library (e.g., NIST) for identification.[17]

    • Expected Impurities:

      • Dimethyl Malonate: Will elute earlier than the product. MW: 132.11 g/mol .[18]

      • Dimethyl Dibutylmalonate: Will elute significantly later. MW: 244.33 g/mol .[4]

  • Purity Calculation:

    • Integrate the peak area for all detected components in the TIC.

    • Calculate the purity of this compound using the area percent method:

      Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

    • Trustworthiness Note: This method assumes that all compounds have a similar response factor in the MS detector. While this is a reasonable assumption for structurally similar compounds in EI-MS for purity screening, true quantification would require the use of certified standards and the generation of calibration curves, as outlined in validation guidelines like ICH Q2(R1).[12]

Method Validation and System Suitability

To ensure the trustworthiness of the results, the analytical method should be validated.[19] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving good chromatographic resolution between the main peak and all impurities.

  • Limit of Detection (LOD) / Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. Essential for controlling trace impurities.

  • Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a given range.[20]

  • Precision: The closeness of agreement between a series of measurements, expressed as the relative standard deviation (RSD).

Before running a sample sequence, a system suitability test should be performed by injecting a standard solution to verify that the chromatographic system is performing adequately in terms of peak retention time, resolution, and signal intensity.

Conclusion

For researchers and drug development professionals, GC-MS offers an unparalleled combination of separation efficiency, sensitivity, and definitive identification power for the purity assessment of synthesized this compound.[5] Its ability to identify process-related impurities from their mass spectra provides critical insights that other common techniques like HPLC-UV cannot easily deliver. By following a well-designed and validated protocol, scientists can ensure the quality of this vital chemical intermediate, thereby safeguarding the integrity and success of their synthetic endeavors.

References

A Senior Scientist's Guide to Quantitative NMR (qNMR) for Reaction Yield Determination: The Case of Dimethyl Butylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical and chemical research, the precise determination of reaction yield is a critical metric for process optimization and scale-up. While traditional chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-established, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, efficient, and often more direct primary measurement technique.[1][2] This guide provides an in-depth, experience-driven comparison of these methods, centered on the practical example of determining the reaction yield of dimethyl butylmalonate, a common intermediate in organic synthesis.[3][4] We will dissect a validated qNMR protocol, explain the causality behind critical experimental choices, and present a clear quantitative comparison to its chromatographic counterparts, empowering researchers to make informed decisions for their analytical needs.

The Principle of Primary Measurement: Why qNMR Stands Apart

Unlike chromatographic techniques that rely on calibration curves generated from a reference standard of the analyte itself, qNMR is a primary ratio method.[5] This distinction is fundamental. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6][7] This physical principle allows for the direct quantification of an analyte against a certified internal standard of a different chemical structure.[8] This capability is a significant advantage, particularly in early-stage drug development where a certified standard of the newly synthesized molecule may not yet exist.[2] The method's accuracy is traceable to the International System of Units (SI) through the metrological weighing of the sample and the certified internal standard, establishing a robust and defensible quantitative result.[9][10]

Experimental Design: qNMR for this compound Yield Determination

To illustrate the practical application of qNMR, we will detail the process for determining the yield of this compound from a crude reaction mixture. The synthesis typically involves the alkylation of dimethyl malonate.[3][11]

Workflow Overview

The entire qNMR process, from sample preparation to the final yield calculation, follows a systematic and self-validating workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh crude reaction mixture (Analyte) dissolve Dissolve Analyte & IS in deuterated solvent (e.g., CDCl3) in a vial weigh_sample->dissolve weigh_std Accurately weigh Internal Standard (IS) (e.g., Maleic Acid) weigh_std->dissolve transfer Transfer solution to high-quality NMR tube dissolve->transfer instrument_setup Instrument Setup: Tuning, Matching, Shimming transfer->instrument_setup set_params Set Quantitative Parameters (D1 > 5*T1max, 90° pulse) instrument_setup->set_params acquire Acquire 1H NMR Spectrum set_params->acquire process_fid Process FID: Zero-fill, Apodization acquire->process_fid phase_baseline Manual Phase and Baseline Correction process_fid->phase_baseline integrate Integrate non-overlapping Analyte and IS peaks phase_baseline->integrate calculate Calculate Purity/Yield using the qNMR Equation integrate->calculate Method_Selection start Start: Need to Quantify Reaction Product node_analyte_std Is a certified standard of the analyte available? start->node_analyte_std node_destructive Is sample recovery required? node_analyte_std->node_destructive No node_volatility Is the analyte volatile and thermally stable? node_analyte_std->node_volatility Yes node_destructive->node_volatility No out_qnmr Use qNMR node_destructive->out_qnmr Yes node_chromophore Does the analyte have a strong UV chromophore? node_volatility->node_chromophore No out_gc Use GC-FID node_volatility->out_gc Yes out_hplc_uv Use HPLC-UV node_chromophore->out_hplc_uv Yes out_hplc_other Consider HPLC with alternative detection (e.g., ELSD, RID) node_chromophore->out_hplc_other No

References

A Comparative Guide to the Selection of Bases for the Synthesis of Dialkyl Butylmalonates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the malonic ester synthesis remains a cornerstone for the formation of carbon-carbon bonds, enabling the construction of a diverse array of molecular architectures. Central to this synthetic strategy is the alkylation of a malonic ester, a reaction whose efficiency and outcome are critically dependent on the choice of base. This guide provides a comprehensive comparative analysis of three commonly employed bases—Sodium Ethoxide, Potassium Carbonate, and Sodium Hydride—for the synthesis of dialkyl butylmalonates, intermediates of significant interest in the pharmaceutical and fine chemical industries. Through an examination of their reactivity, practical handling considerations, and impact on reaction performance, this document aims to equip researchers with the knowledge to make informed decisions for the optimization of their synthetic routes.

The Crucial Role of the Base in Malonic Ester Synthesis

The malonic ester synthesis fundamentally relies on the deprotonation of the α-carbon of a dialkyl malonate. This carbon is flanked by two electron-withdrawing carbonyl groups, rendering the α-protons sufficiently acidic (pKa ≈ 13 in DMSO) to be removed by a suitable base.[1] The resulting enolate is a potent nucleophile that readily undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, such as butyl bromide, to form the desired dialkyl butylmalonate.

The choice of base influences several key aspects of the reaction, including the rate of enolate formation, the potential for side reactions, and the overall yield and purity of the product. Therefore, a careful consideration of the properties of each base is paramount for a successful synthesis.

In-Depth Analysis of Common Bases

Sodium Ethoxide (NaOEt): The Classic Choice

Sodium ethoxide is a widely used and effective base for the malonic ester synthesis, particularly when employing diethyl malonate as the starting material.[2][3] The use of an alkoxide base that matches the ester's alcohol component is a critical consideration to prevent transesterification, a side reaction that can lead to a mixture of ester products.[4]

Advantages:

  • High Efficacy: Sodium ethoxide is a strong enough base to quantitatively deprotonate diethyl malonate, leading to high yields of the alkylated product, typically in the range of 80-90% for the synthesis of diethyl butylmalonate.[5][6]

  • Cost-Effective: It is a relatively inexpensive and readily available reagent.[7]

  • Well-Established Protocols: The use of sodium ethoxide in malonic ester synthesis is extensively documented, providing a wealth of established procedures.[5]

Disadvantages:

  • Moisture Sensitivity: Sodium ethoxide is highly sensitive to moisture and will readily hydrolyze to sodium hydroxide and ethanol, which can negatively impact the reaction yield. Therefore, the use of anhydrous ethanol for its preparation is crucial.[5]

  • Safety Precautions: As a strong base, sodium ethoxide is corrosive and requires careful handling. Protective gloves, clothing, and eye protection are essential.[6][8] It is also flammable and should be handled in a well-ventilated area away from ignition sources.[8][9]

Potassium Carbonate (K₂CO₃): The Milder, Greener Alternative

Potassium carbonate is a weaker base compared to sodium ethoxide and is often employed in conjunction with a phase-transfer catalyst (PTC) to enhance its efficacy in organic solvents.[10][11] This approach offers a milder and often more environmentally friendly alternative to traditional strong bases.

Advantages:

  • Milder Reaction Conditions: Its lower basicity can be advantageous when working with sensitive substrates that might be prone to degradation under strongly basic conditions.[12]

  • Improved Safety Profile: Potassium carbonate is less hazardous to handle than sodium ethoxide or sodium hydride.[12]

  • Potentially Higher Yields: In some cases, particularly in cycloalkylation reactions of diethyl malonate, the use of potassium carbonate with a phase-transfer catalyst has been shown to provide higher yields and shorter reaction times compared to sodium ethoxide.[10]

Disadvantages:

  • Requirement for a Phase-Transfer Catalyst: To achieve high efficiency in many organic solvents, the addition of a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, is often necessary, which adds to the cost and complexity of the reaction.[10][13]

  • Slower Reaction Rates: In the absence of a PTC, reaction times can be significantly longer compared to those with stronger bases.[7]

Sodium Hydride (NaH): The Powerful, Non-Nucleophilic Option

Sodium hydride is a very strong, non-nucleophilic base that is highly effective for the deprotonation of a wide range of carbon acids, including malonic esters.[10] It is typically used as a dispersion in mineral oil to improve its safety and handling characteristics.[4]

Advantages:

  • High Reactivity: As a powerful base, sodium hydride rapidly and irreversibly deprotonates the malonic ester, driving the reaction towards the formation of the enolate.[9]

  • Non-Nucleophilic Nature: Unlike alkoxide bases, the hydride ion is not nucleophilic, which eliminates the possibility of competing nucleophilic attack on the ester carbonyl groups.[7]

  • Versatility: It is effective in a variety of aprotic solvents, such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).[2][13]

Disadvantages:

  • Significant Safety Hazards: Sodium hydride is highly flammable and reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel using appropriate safety precautions.[4] The mineral oil dispersion mitigates some of these risks, but the resulting washings still contain traces of NaH and can ignite in air.

  • Cost: Sodium hydride is generally more expensive than sodium ethoxide or potassium carbonate.[7]

  • Byproduct Formation in Certain Solvents: When using DMF as a solvent, sodium hydride can act as both a base and a reducing agent, leading to the formation of byproducts.

Comparative Performance Data

The following table summarizes the key performance indicators for the synthesis of diethyl butylmalonate using the three bases discussed. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature. The data for sodium ethoxide is based on established experimental procedures, while the data for potassium carbonate is extrapolated from a closely related reaction, and the performance of sodium hydride is qualitatively assessed based on its known reactivity in similar transformations.

BaseTypical Reaction ConditionsTypical YieldAdvantagesDisadvantages
Sodium Ethoxide Diethyl malonate, n-butyl bromide, absolute ethanol, reflux80-90%[5][6]High efficacy, cost-effective, well-establishedMoisture sensitive, corrosive, flammable
Potassium Carbonate Diethyl malonate, n-butyl bromide, toluene, PTC, refluxPotentially >90% (in related cycloalkylation)[10]Milder conditions, safer to handleRequires PTC for high efficiency, potentially slower
Sodium Hydride Diethyl malonate, n-butyl bromide, THF or DMF, inert atmosphereHigh (qualitative)[9][10]High reactivity, non-nucleophilicSignificant safety hazards, higher cost, potential side reactions with DMF

Experimental Protocols

Synthesis of Diethyl Butylmalonate using Sodium Ethoxide

This protocol provides a detailed, step-by-step methodology for the synthesis of diethyl butylmalonate using sodium ethoxide, a widely adopted and reliable method.[5]

Materials:

  • Diethyl malonate

  • n-Butyl bromide

  • Sodium metal

  • Absolute ethanol

  • Water

  • Round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Mechanical stirrer

  • Heating mantle or water bath

Procedure:

  • Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, separatory funnel, and mechanical stirrer, place 2.5 L of absolute ethanol. Carefully and gradually add 115 g of clean, finely cut sodium metal to the ethanol. The reaction is exothermic and may require cooling with a water bath to control the rate of reaction.

  • Addition of Diethyl Malonate: Once all the sodium has reacted and the solution has cooled to approximately 50°C, slowly add 825 g of diethyl malonate through the separatory funnel with continuous stirring.

  • Alkylation: To the resulting clear solution, gradually add 685 g of n-butyl bromide. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. Cooling may be necessary if the reaction becomes too vigorous.

  • Reaction Completion and Work-up: After the addition of n-butyl bromide is complete (approximately 2 hours), continue to reflux the mixture for an additional 2 hours, or until the solution is neutral to moist litmus paper.

  • Solvent Removal: Distill off the majority of the ethanol under reduced pressure.

  • Extraction: To the residue, add approximately 2 L of water and shake thoroughly. Transfer the mixture to a separatory funnel and separate the upper layer containing the diethyl butylmalonate.

  • Purification: Distill the crude product under reduced pressure. Collect the fraction boiling at 130–135°C at 20 mmHg. The expected yield is 860–970 g (80–90%).

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the general mechanism of the malonic ester synthesis for the preparation of diethyl butylmalonate.

MalonicEsterSynthesis Malonate Diethyl Malonate Enolate Diethyl Malonate Enolate Malonate->Enolate Deprotonation Product Diethyl Butylmalonate Enolate->Product SN2 Attack Byproduct H-Base+ Enolate->Byproduct ButylBromide n-Butyl Bromide ButylBromide->Product LeavingGroup Br- Product->LeavingGroup Base Base (e.g., NaOEt) Base->Malonate

Caption: General mechanism of malonic ester synthesis.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification of diethyl butylmalonate using sodium ethoxide.

ExperimentalWorkflow Start Start PrepNaOEt Prepare Sodium Ethoxide in Absolute Ethanol Start->PrepNaOEt AddMalonate Add Diethyl Malonate PrepNaOEt->AddMalonate AddBuBr Add n-Butyl Bromide AddMalonate->AddBuBr Reflux Reflux Reaction Mixture AddBuBr->Reflux DistillEtOH Distill off Ethanol Reflux->DistillEtOH Workup Aqueous Work-up & Extraction DistillEtOH->Workup Purify Vacuum Distillation Workup->Purify End Pure Diethyl Butylmalonate Purify->End

Caption: Experimental workflow for diethyl butylmalonate synthesis.

Conclusion

The selection of a base for the synthesis of dialkyl butylmalonates is a critical decision that directly impacts the efficiency, safety, and cost-effectiveness of the process. Sodium ethoxide represents a robust and well-documented choice, consistently providing high yields. Potassium carbonate, particularly with a phase-transfer catalyst, offers a milder and safer alternative that can, in some instances, lead to improved performance. Sodium hydride is a powerful, non-nucleophilic base that ensures rapid and complete enolate formation but demands stringent safety protocols.

Ultimately, the optimal base will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrates, the available safety infrastructure, and economic considerations. By understanding the distinct advantages and disadvantages of each of these common bases, researchers can strategically design and optimize their synthetic routes to access valuable dialkyl butylmalonate intermediates.

References

Performance comparison of dimethyl butylmalonate in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

<-4> A Senior Application Scientist's Guide to Solvent System Performance in the Alkylation of Dimethyl Butylmalonate

Introduction: The Decisive Role of the Solvent

This compound is a pivotal building block in modern organic synthesis, serving as a key intermediate in the production of a wide array of pharmaceuticals and fine chemicals.[1][2] Its value lies in the reactivity of the α-carbon, made acidic by two flanking ester groups, which allows for precise carbon-carbon bond formation.[3] The most common and powerful application of this reactivity is the malonic ester synthesis, a robust method for preparing substituted carboxylic acids.[4][5]

The success of any synthesis involving this compound, particularly its alkylation, is not solely dependent on the reactants and base. The choice of solvent is a critical parameter that dictates reaction kinetics, yield, and even the product purity profile. A solvent is not merely an inert medium; it actively participates in the reaction by solvating reactants, intermediates, and transition states.[6][7] This guide provides a comparative analysis of the performance of this compound in a model alkylation reaction across four distinct and commonly used solvent systems: Dimethylformamide (DMF), Acetonitrile (MeCN), Ethanol (EtOH), and Toluene. Through objective experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions for solvent selection in their own synthetic endeavors.

The Model Reaction: C-Alkylation with 1-Bromobutane

To provide a standardized basis for comparison, we selected the C-alkylation of dimethyl malonate with 1-bromobutane using sodium hydride (NaH) as the base.[8] This reaction proceeds via a classic two-step sequence:

  • Deprotonation: The base abstracts an acidic α-proton from dimethyl malonate to form a resonance-stabilized enolate.[9]

  • Nucleophilic Attack: The resulting enolate acts as a potent carbon nucleophile, attacking the electrophilic 1-bromobutane in a bimolecular nucleophilic substitution (SN2) reaction to form this compound.[9][10]

The overall transformation is depicted below:

Reaction Scheme: H₃COOC-CH₂-COOCH₃ + NaH + CH₃(CH₂)₃Br → H₃COOC-CH( (CH₂)₃CH₃ )-COOCH₃ + NaBr + H₂

The efficiency of the SN2 step is profoundly influenced by the solvent's ability to solvate the sodium cation of the enolate and the transition state.[11]

Solvent System Characteristics

The solvents chosen for this comparison represent a cross-section of properties typically encountered in a synthesis laboratory.[12][13][14][15]

SolventTypeDielectric Constant (ε at 20°C)Boiling Point (°C)Key Feature
Toluene Nonpolar2.4111Inexpensive, forms azeotrope with water.
Ethanol (EtOH) Polar Protic24.678.5Capable of hydrogen bonding.[16]
Acetonitrile (MeCN) Polar Aprotic37.581.6High polarity, relatively low boiling point.[17]
Dimethylformamide (DMF) Polar Aprotic36.7153High polarity, high boiling point, excellent solvating power for cations.[18][19]

Experimental Workflow and Protocols

To ensure a fair comparison, all reactions were conducted under identical stoichiometric conditions and temperature, with the solvent being the only variable.

Diagram of the Experimental Workflow

The following diagram outlines the standardized procedure followed for each solvent system.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_analysis Analysis A Charge flask with NaH and selected solvent B Cool to 0°C (Ice Bath) A->B C Add Dimethyl Malonate dropwise B->C D Stir for 15 min (Enolate Formation) C->D E Add 1-Bromobutane dropwise D->E F Warm to RT and stir for 2 hours E->F G Quench with aq. NH4Cl F->G H Extract with Et2O (x3) G->H I Wash combined organics with brine H->I J Dry over Na2SO4, filter, and concentrate I->J K Purify via Flash Chromatography J->K L Analyze purity (GC) and confirm structure (NMR) K->L

Caption: Standardized workflow for the comparative alkylation experiments.

General Experimental Protocol
  • Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar was charged with sodium hydride (60% dispersion in mineral oil, 1.0 eq) and purged with argon. Anhydrous solvent (specified in the results table) was added, and the suspension was cooled to 0°C in an ice/water bath.

  • Enolate Formation: Dimethyl malonate (1.1 eq) was added dropwise to the stirred suspension. The mixture was stirred at 0°C for 15 minutes after the addition was complete.

  • Alkylation: 1-Bromobutane (1.0 eq) was added dropwise to the reaction mixture at 0°C.

  • Reaction: The ice bath was removed, and the reaction was allowed to warm to room temperature and stirred for 2 hours. Reaction progress was monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction was carefully quenched by pouring it into a saturated aqueous solution of ammonium chloride. The aqueous layer was extracted three times with diethyl ether.

  • Isolation: The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure.

  • Purification & Analysis: The crude product was purified by flash column chromatography on silica gel. The yield was determined, and the purity was assessed by Gas Chromatography (GC).

Results: A Comparative Performance Analysis

The performance of this compound formation varied significantly across the different solvent systems. The results are summarized below.

Solvent SystemReaction Time (h)Isolated Yield (%)Purity (GC, %)Key Observations
Toluene 28%>90%Very slow conversion. Most starting material remained unreacted. The ionic reagents (NaH and enolate) have poor solubility.
Ethanol (EtOH) 255%>98%Moderate conversion. The reaction proceeds smoothly. Potential for minor transesterification if run for extended periods or at higher temperatures.
Acetonitrile (MeCN) 289%>99%Rapid conversion. Clean reaction profile with minimal side products.
Dimethylformamide (DMF) 294%>99%Very rapid and complete conversion. The reaction is slightly exothermic upon addition of the alkyl halide.

Discussion: Mechanistic Interpretation of Solvent Effects

The observed differences in yield can be directly attributed to how each solvent interacts with the ionic species and the SN2 transition state.

Diagram of Solvent Effects on the SN2 Transition State

G cluster_protic Polar Protic (e.g., EtOH) cluster_aprotic Polar Aprotic (e.g., DMF) enolate Enolate Nucleophile (Anion) transition_state SN2 Transition State [Nu---C---Br]⁻ enolate->transition_state Unhindered Attack (Faster Rate) protic_enolate_interaction Strong H-Bonding (Solvent Cage) enolate->protic_enolate_interaction na_ion Na+ Cation aprotic_na_interaction Strong Cation Solvation na_ion->aprotic_na_interaction protic_solvent EtOH molecules protic_solvent->enolate Solvates & Stabilizes protic_enolate_interaction->transition_state Hinders Attack (Slower Rate) aprotic_solvent DMF molecules aprotic_solvent->na_ion Solvates Cation Well aprotic_na_interaction->enolate Leaves 'Naked' Anion

References

A Comparative Guide to the Synthesis of Butylmalonic Acid Esters: Methyl vs. Ethyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Dialkyl Malonates in Synthetic Chemistry

In the landscape of organic synthesis, the malonic ester synthesis remains a cornerstone for the formation of carbon-carbon bonds, providing a robust pathway to substituted carboxylic acids.[1][2][3] The versatility of this method stems from the remarkable acidity of the α-hydrogens of dialkyl malonates (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups.[1][4] This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate, a potent nucleophile.[3][5] Subsequent alkylation of this enolate with an alkyl halide via an SN2 reaction, followed by hydrolysis and decarboxylation, yields a carboxylic acid with an extended carbon chain.[1][6]

The choice of the ester group—typically methyl or ethyl—can have significant practical implications for the reaction's efficiency, yield, and purification. This guide provides a side-by-side comparison of the synthesis of dimethyl butylmalonate and diethyl butylmalonate, offering detailed experimental protocols, yield comparisons, and an expert analysis of the underlying chemical principles that guide the choice between these two common starting materials.

Part 1: Synthesis of Diethyl Butylmalonate

The synthesis of diethyl butylmalonate is a classic and well-documented procedure, prized for its reliability and high yields. The protocol detailed here is adapted from the highly reputable Organic Syntheses, which serves as a benchmark for robust chemical preparations.[7]

Reaction Scheme: Diethyl Butylmalonate

cluster_0 Synthesis of Diethyl Butylmalonate DEM Diethyl Malonate Enolate Sodio-malonic Ester (Enolate Intermediate) DEM->Enolate 1. Deprotonation NaOEt Sodium Ethoxide (NaOEt) in Absolute Ethanol BuBr n-Butyl Bromide Product Diethyl Butylmalonate Enolate->Product 2. SN2 Alkylation NaBr NaBr

Caption: General workflow for the synthesis of diethyl butylmalonate via enolate alkylation.

Expertise & Causality: The "Why" Behind the Protocol

The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions.

  • Base and Solvent Selection: The use of sodium ethoxide as the base in absolute ethanol is a deliberate choice. A cardinal rule of malonic ester synthesis is to use an alkoxide base that matches the alkyl group of the ester.[1][6] Using sodium ethoxide with diethyl malonate prevents transesterification, a competing reaction where the ethoxide could act as a nucleophile, attacking the carbonyl carbon of the ester. Since the nucleophile and the leaving group are identical (ethoxide), any such event is non-productive and regenerates the starting material, preserving the product's integrity.[1]

  • Anhydrous Conditions: The use of "absolute" (anhydrous) ethanol is paramount.[7] Any water present would react with the sodium metal to form sodium hydroxide and would also protonate the desired enolate, quenching the nucleophile and halting the alkylation reaction. Organic Syntheses notes that using 98.4% ethanol can drop the yield to as low as 66%, a stark contrast to the 80-90% yield achievable with anhydrous solvent.[7]

  • Alkylating Agent: n-Butyl bromide is a suitable primary alkyl halide for the SN2 reaction. It provides a good balance of reactivity without being prohibitively expensive. The reaction is exothermic, and the rate of addition is used to control the reaction temperature.[7]

Experimental Protocol: Diethyl Butylmalonate

Materials:

  • Sodium metal (5 atoms, 115 g)

  • Absolute Ethyl Alcohol (2.5 L)

  • Diethyl malonate (5.15 moles, 825 g)

  • n-Butyl bromide (5.0 moles, 685 g)

  • Water, Diethyl ether (for workup)

Procedure:

  • Preparation of Sodium Ethoxide: A 5-L three-necked flask is fitted with a reflux condenser and a dropping funnel. 2.5 L of absolute ethyl alcohol is added to the flask. Clean sodium metal (115 g) is added portion-wise through the condenser at a rate that maintains a controllable reaction. The mixture may be cooled with a water bath if the reaction becomes too vigorous.

  • Enolate Formation: Once all the sodium has dissolved, the resulting sodium ethoxide solution is cooled to approximately 50°C. Diethyl malonate (825 g) is then added slowly from the dropping funnel.

  • Alkylation: To the clear enolate solution, n-butyl bromide (685 g) is added gradually. The reaction is exothermic and may require external cooling to moderate. This addition typically takes about two hours.

  • Reaction Completion and Workup: The mixture is refluxed until it is neutral to moist litmus paper (approx. 2 hours). The apparatus is then arranged for distillation, and as much ethanol as possible is removed, typically over a steam bath (approx. 2 L recovered).

  • Extraction: The residue is cooled and treated with about 2 L of water. The mixture is shaken thoroughly, and the upper layer, containing the crude diethyl butylmalonate, is separated.

  • Purification: The crude ester is purified by vacuum distillation. The main fraction is collected at 130–135°C/20 mmHg.[7] The expected yield is 860–970 g.

Part 2: Synthesis of this compound

The synthesis of the methyl ester analogue follows the same core principles but requires adjustments to the base and solvent system. While direct adaptations of the ethoxide protocol exist, a common alternative involves using a stronger, non-alkoxide base in an aprotic solvent, which circumvents the need for matching the base to the ester and can offer different reaction dynamics.

Reaction Scheme: this compound

cluster_1 Synthesis of this compound DMM Dimethyl Malonate Enolate Sodio-malonic Ester (Enolate Intermediate) DMM->Enolate 1. Deprotonation NaH Sodium Hydride (NaH) in Anhydrous DMF BuI 1-Iodobutane Product This compound Enolate->Product 2. SN2 Alkylation H2 H2 (gas) NaI NaI

Caption: Workflow for this compound synthesis using sodium hydride in DMF.

Expertise & Causality: The "Why" Behind the Protocol
  • Base and Solvent Selection: This protocol utilizes sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).[4][8] NaH is an exceptionally strong, non-nucleophilic base that deprotonates the malonic ester irreversibly, driving the enolate formation to completion. The only byproduct is hydrogen gas (H₂), which escapes the reaction, in contrast to the equilibrium established with sodium alkoxides.[9] Using an aprotic solvent like DMF prevents it from interfering with the base and effectively solvates the sodium cation of the enolate.

  • Alkylating Agent: While butyl bromide could be used, 1-iodobutane is often chosen in these systems.[8] Iodine is a better leaving group than bromine, leading to a faster SN2 reaction rate, which can be advantageous. However, iodoalkanes are generally more expensive than their bromo- or chloro- counterparts.[10]

  • Workup: The workup involves quenching the reaction with a mild acid source, such as saturated aqueous ammonium chloride, to neutralize any unreacted NaH before extraction with an organic solvent.[8]

Experimental Protocol: this compound

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dimethyl malonate (1.1 equiv)

  • 1-Iodobutane (1.0 equiv)

  • Saturated aqueous NH₄Cl, Diethyl ether, Water, Brine (for workup)

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (1.0 equiv). The flask is purged with an inert atmosphere (e.g., Argon). Anhydrous DMF is added, and the resulting suspension is cooled to 0°C in an ice bath.

  • Enolate Formation: Dimethyl malonate (1.1 equiv) is added dropwise to the stirred NaH suspension. The mixture is stirred for 15-30 minutes at 0°C to allow for complete deprotonation (cessation of H₂ evolution).

  • Alkylation: 1-Iodobutane (1.0 equiv) is added dropwise to the enolate solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Workup and Quenching: The flask is cooled back to 0°C, and the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: The resulting mixture is poured into water and extracted three times with diethyl ether. The combined organic layers are washed with water and then brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography or vacuum distillation to afford the final product.[8] A reported yield for this type of procedure is approximately 75%.[8]

Part 3: Side-by-Side Performance Comparison

The choice between methyl and ethyl esters in malonic synthesis is often dictated by factors beyond the core chemistry, including yield, cost, and ease of handling and purification.

ParameterThis compound Diethyl Butylmalonate Analysis & Justification
Starting Ester Dimethyl malonateDiethyl malonateBoth are commercially available. Diethyl malonate is often slightly less expensive and more commonly used in academic settings.
Typical Base Sodium Hydride (NaH)[8] or Sodium MethoxideSodium Ethoxide (NaOEt)[7]NaH provides irreversible deprotonation but is pyrophoric and requires an inert atmosphere. NaOEt is generated in situ from sodium metal in ethanol, a classic but also hazardous procedure. The key constraint for alkoxides is matching the ester to prevent transesterification.[1]
Solvent Anhydrous DMF[8]Absolute Ethanol[7]DMF is an excellent polar aprotic solvent but has a high boiling point, making it harder to remove. Ethanol is protic and must be rigorously dried.
Reported Yield ~75%[8]80–90%[7]The classic Organic Syntheses procedure for the ethyl ester reports a consistently higher yield, likely due to the optimized, large-scale nature of the protocol.
Boiling Point ~110°C @ 8 mmHg[10]130–135°C @ 20 mmHg[7]The boiling points are relatively similar under vacuum, suggesting no significant advantage for one over the other during purification by distillation.
Primary Side Reactions Di-alkylation, reaction with solvent impuritiesDi-alkylation, incomplete reaction if conditions are not anhydrousDi-alkylation is a potential issue in both syntheses if stoichiometry is not carefully controlled.[6] The ethyl ester synthesis is particularly sensitive to moisture.[7]

Conclusion and Recommendations

Both methyl and ethyl esters are effective precursors for the synthesis of butylmalonate. The synthesis of diethyl butylmalonate via the sodium ethoxide method is a highly optimized, robust, and high-yielding procedure, making it an excellent choice, particularly for larger-scale preparations where cost and yield are primary drivers.[7] Its main demands are the use of large quantities of highly flammable sodium metal and the strict requirement for anhydrous ethanol to achieve the reported high yields.

The synthesis of This compound using sodium hydride in DMF offers the advantage of irreversible enolate formation, which can be beneficial for less reactive alkylating agents. However, it requires the handling of pyrophoric NaH and a high-boiling-point solvent. The reported yields, while good, are generally slightly lower than the benchmark ethyl ester synthesis.[8]

For researchers and drug development professionals, the final decision may rest on a balance of factors:

  • For Highest Yield and Scalability: The diethyl malonate procedure is arguably superior, provided the necessary safety precautions for handling sodium and the ability to ensure anhydrous conditions are in place.

  • For Procedural Simplicity/Control: The dimethyl malonate synthesis with NaH can offer more predictable, irreversible deprotonation, potentially simplifying reaction monitoring, though it introduces its own set of handling challenges.

Ultimately, both pathways are effective, and the "better" choice is context-dependent, hinging on the available equipment, scale, safety protocols, and specific goals of the synthetic campaign.

References

A Senior Application Scientist's Guide to the Analysis of Common Impurities in Commercial Dimethyl Butylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a critical determinant of reaction efficiency, byproduct formation, and the safety and efficacy of the final active pharmaceutical ingredient (API). Dimethyl butylmalonate, a key building block in the synthesis of various organic molecules, is no exception. Commercially available grades of this reagent can contain various impurities that may adversely affect downstream processes.

This guide provides an in-depth analysis of the common impurities found in commercial this compound, offering a comparative framework and detailed experimental protocols for their identification and quantification. As Senior Application Scientists, our goal is to equip you with both the theoretical understanding and the practical tools to assess the quality of this critical reagent, ensuring the integrity and reproducibility of your research and development endeavors.

The Genesis of Impurities: A Synthetic Perspective

The most prevalent method for synthesizing this compound is the alkylation of dimethyl malonate with a butyl halide (e.g., 1-bromobutane or 1-chlorobutane) in the presence of a base. The inherent reactivity of the carbanion intermediate in this malonic ester synthesis gives rise to a predictable profile of process-related impurities.

DOT Script for Synthesis Pathway

DMM Dimethyl Malonate Enolate Malonate Enolate DMM->Enolate DMBM This compound (Product) Enolate->DMBM SN2 Alkylation SideProduct Elimination Byproducts (e.g., Butene) Enolate->SideProduct E2 Elimination (Side Reaction with hindered bases) ButylHalide Butyl Halide (e.g., 1-Bromobutane) ButylHalide->DMBM DDBM Dimethyl Dibutylmalonate (Dialkylation Impurity) ButylHalide->DDBM ButylHalide->SideProduct Base Base (e.g., NaOMe) Base->DMM Deprotonation Base->DMBM DMBM->DDBM Further Deprotonation & Alkylation (Side Reaction)

Caption: Synthetic pathway of this compound and formation of key impurities.

The primary impurities arising from this synthesis are:

  • Unreacted Dimethyl Malonate: Incomplete reaction can lead to the carryover of the starting material. This can be particularly problematic as it can compete in subsequent reactions, leading to the formation of undesired byproducts.

  • Dimethyl Dibutylmalonate (Dialkylated Product): The product, this compound, still possesses an acidic proton on the α-carbon. This can be deprotonated by the base present in the reaction mixture, leading to a second alkylation event and the formation of the dialkylated impurity. A Chinese patent suggests that using a less reactive alkylating agent like n-chlorobutane and carefully controlling the stoichiometry can minimize this side reaction[1].

  • Unreacted Butyl Halide: Excess or unreacted alkylating agent may remain in the final product. As a reactive electrophile, its presence can interfere with downstream synthetic steps.

  • Residual Solvents: Solvents used during the synthesis (e.g., N,N-dimethylformamide (DMF), methanol) or workup (e.g., ethers, ethyl acetate) can be present in the final product if not effectively removed during purification[1][2]. The ICH Q3C guidelines provide a framework for acceptable limits of residual solvents in pharmaceuticals[3].

A Comparative Framework for Commercial Grades

Commercial suppliers typically offer different grades of chemical reagents, such as technical grade and pharmaceutical (or high-purity) grade. While a "technical grade" may be suitable for general industrial use, it often has a lower purity profile compared to a "pharmaceutical grade," which is manufactured under more stringent controls to minimize impurities[4][5][6]. For drug development, the use of high-purity reagents is paramount.

The table below illustrates a hypothetical comparison of typical specifications for two different grades of this compound. In practice, researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data[7][8].

ParameterTechnical GradeHigh-Purity / Pharmaceutical GradeSignificance in Drug Development
Assay (by GC, % Area) ≥ 98.0%≥ 99.5%Higher purity minimizes the introduction of unknown variables and potential side reactions.
Dimethyl Malonate ≤ 1.0%≤ 0.1%Reduces the risk of forming undesired byproducts in subsequent synthetic steps.
Dimethyl Dibutylmalonate ≤ 1.0%≤ 0.2%Prevents the formation of downstream impurities derived from the dialkylated starting material.
Residual Solvents Not specifiedConforms to ICH Q3C limitsEnsures the safety of the final drug product and avoids interference with catalytic processes.
Water Content (Karl Fischer) ≤ 0.5%≤ 0.05%Prevents quenching of organometallic reagents and other moisture-sensitive reactions.

Analytical Methodologies for Impurity Profiling

A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in this compound. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for analyzing volatile and semi-volatile impurities. Its high separation efficiency and the definitive identification capabilities of mass spectrometry make it ideal for detecting and quantifying the key process-related impurities.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Commercial DMBM Sample Dilution Dilute in suitable solvent (e.g., Ethyl Acetate) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injection Inject into GC Vial->Injection Separation Separation on Capillary Column Injection->Separation Detection MS Detection (EI) Separation->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram PeakID Identify Peaks by Mass Spectra & Retention Time Chromatogram->PeakID Quant Quantify by Peak Area % PeakID->Quant

Caption: A typical workflow for impurity analysis of this compound by GC-MS.

Objective: To separate, identify, and semi-quantify this compound and its key impurities.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample at approximately 10 mg/mL in ethyl acetate.
  • Further dilute this stock solution to a final concentration of 1 mg/mL in ethyl acetate.
  • Transfer the final solution to a 2 mL GC vial.

2. GC-MS Conditions:

  • Instrument: Agilent GC-MS system (or equivalent).
  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL with a 50:1 split ratio.
  • Oven Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp 1: 10 °C/min to 200 °C.
  • Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.
  • MS Transfer Line: 280 °C.
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-450.

3. Data Analysis:

  • Identify the peaks corresponding to dimethyl malonate, this compound, and dimethyl dibutylmalonate based on their retention times and mass spectra. Expected elution order: dimethyl malonate < this compound < dimethyl dibutylmalonate.
  • Perform library searches (e.g., NIST) to aid in the identification of unknown peaks.
  • Quantify the impurities by calculating the area percentage of each peak relative to the total peak area. For more accurate quantification, a calibration curve using certified reference standards of the impurities should be prepared.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another valuable technique, particularly for quantifying known impurities and for analyzing less volatile or thermally labile compounds. A reverse-phase method can effectively separate the components based on their polarity.

Objective: To quantify the purity of this compound and separate it from key impurities.

1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh and dissolve approximately 50 mg of the this compound sample in 50 mL of the mobile phase to obtain a concentration of 1 mg/mL.
  • Standard Solutions: If available, prepare individual stock solutions of dimethyl malonate and dimethyl dibutylmalonate in the mobile phase. Create a mixed standard solution and a series of dilutions for linearity and quantification.

2. HPLC Conditions:

  • Instrument: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).
  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 10 µL.

3. Validation and Quantification:

  • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ)[8][9][10][11][12].
  • Calculate the percentage of each impurity in the sample using the external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of unknown impurities and for providing an orthogonal confirmation of identity. Quantitative NMR (qNMR) can also be used for highly accurate purity determination without the need for reference standards of the impurities.

  • This compound: The ¹H NMR spectrum will show characteristic signals for the butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups), a triplet for the methine proton, and a singlet for the two equivalent methyl ester groups.

  • Dimethyl Malonate Impurity: This will be identifiable by a singlet for the two equivalent methyl ester groups and a singlet for the central methylene protons[13][14][15].

  • Dimethyl Dibutylmalonate Impurity: The ¹H NMR spectrum will lack the methine proton signal seen in the mono-alkylated product. It will show signals for two butyl groups and a singlet for the two methyl ester groups.

CompoundKey ¹H NMR Signals (in CDCl₃, approximate δ ppm)
This compound 3.74 (s, 6H, OCH₃), 3.35 (t, 1H, CH), 1.95 (m, 2H, CH₂), 1.35 (m, 4H, CH₂CH₂), 0.92 (t, 3H, CH₃)
Dimethyl Malonate 3.75 (s, 6H, OCH₃), 3.40 (s, 2H, CH₂)
Dimethyl Dibutylmalonate 3.72 (s, 6H, OCH₃), 1.85 (m, 4H, CH₂), 1.25 (m, 8H, CH₂CH₂), 0.89 (t, 6H, CH₃)

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Conclusion and Recommendations

The quality of this compound can vary significantly between suppliers and even between different lots from the same supplier. For researchers in drug development, relying solely on the supplier's CoA is insufficient. It is imperative to perform in-house analytical testing to verify the purity and impurity profile of this critical reagent.

Key Recommendations:

  • Always request a lot-specific Certificate of Analysis when purchasing this compound and scrutinize the reported purity and impurity levels.

  • Implement a robust in-house quality control protocol utilizing GC-MS for initial screening and identification of volatile impurities.

  • Develop and validate an HPLC method for routine purity assessment and quantification of known impurities.

  • Utilize NMR spectroscopy for unambiguous structural confirmation and as an orthogonal method for purity determination.

  • Compare different commercial sources using these validated analytical methods to identify the supplier that consistently provides the highest quality material for your specific application.

By adopting a rigorous analytical approach to the qualification of this compound, researchers can mitigate risks associated with impurities, enhance the reliability and reproducibility of their synthetic processes, and ultimately contribute to the development of safer and more effective pharmaceuticals.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dimethyl Butylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower our partners in research and development with not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. Dimethyl butylmalonate, a key intermediate in organic synthesis, requires meticulous handling from the bench to its final disposal. This guide moves beyond mere compliance, embedding principles of chemical causality and operational excellence to ensure every step of the disposal process is a self-validating system of safety and environmental stewardship.

The disposal of any chemical waste is governed by a foundational principle: "cradle-to-grave" responsibility.[1] This concept, mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), holds the generator of the waste responsible for its safe management until its ultimate destruction.[1][2] This guide provides the procedural framework to meet that responsibility with scientific integrity.

Hazard Characterization and Waste Profile

Proper disposal begins with a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 39520-22-4) is not always detailed, we can infer its hazard profile from closely related malonic esters like dimethyl malonate and diethyl butylmalonate.[3] These compounds are generally classified as combustible liquids that can cause skin, eye, and respiratory irritation.[4][5][6] Therefore, this compound must be managed as a regulated, hazardous chemical waste.[2][7]

The key to safe disposal is preventing unintended reactions. This compound is incompatible with strong oxidizing agents, reducing agents, acids, and bases.[8][9][10] Contact between these materials can lead to vigorous, exothermic, or gas-producing reactions, posing a significant safety risk in a waste container.

Table 1: Comparative Hazard Profile of Malonic Esters

PropertyDimethyl MalonateDiethyl ButylmalonateThis compound (Anticipated)Data Source(s)
CAS Number 108-59-8133-08-439520-22-4[3][4][5]
Physical State Colorless LiquidClear LiquidColorless Liquid[4][8]
Hazards Combustible liquid, Causes serious eye irritation.Harmful if swallowed, Causes skin & eye irritation, May cause respiratory irritation.Treat as hazardous : Combustible liquid, potential skin, eye, and respiratory irritant.[4][5][6]
Incompatibilities Acids, bases, oxidizing agents, reducing agents.Acids, bases, reducing agents.Strong acids, bases, oxidizing agents, and reducing agents.[8][9][10]
Disposal Route Licensed chemical incinerator.Licensed chemical destruction plant; controlled incineration.Licensed Hazardous Waste Incineration [4][11]

Mandatory Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a robust PPE strategy is the first line of defense. The rationale extends beyond simple barrier protection; it is about selecting materials scientifically validated to resist the specific chemical hazards.

  • Eye Protection : Wear chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][12] This is critical to protect against splashes, which can cause serious eye irritation.[6]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[13] Always inspect gloves for integrity before use and employ proper removal techniques (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.

  • Body Protection : A standard laboratory coat should be worn to protect the skin.[12] For tasks with a higher splash potential, a chemically resistant apron is recommended.

  • Respiratory Protection : Under normal conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection is not typically required.[10][12] However, in the case of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Step-by-Step Disposal and Spill Management Protocols

The following protocols provide a systematic approach to waste collection and spill response, designed to ensure safety and regulatory compliance at every stage.

Protocol 1: Routine Waste Collection and Segregation

This protocol covers the day-to-day accumulation of this compound waste (e.g., surplus reagent, contaminated solutions).

  • Container Selection :

    • Action : Designate a specific hazardous waste container for this compound and compatible organic waste. Use only containers made of compatible materials, such as high-density polyethylene (HDPE).[7]

    • Causality : Using a compatible container prevents chemical degradation of the container, which could cause leaks. Segregation prevents dangerous reactions with incompatible waste streams.[14]

  • Waste Labeling :

    • Action : Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Combustible," "Irritant").[7] Note the accumulation start date on the label.

    • Causality : Proper labeling is an EPA requirement that ensures all handlers are aware of the container's contents and associated dangers, facilitating safe storage and disposal.[15]

  • Accumulation in a Satellite Accumulation Area (SAA) :

    • Action : Keep the waste container sealed at all times, except when adding waste.[1] Store the container in a designated SAA within the laboratory, at or near the point of generation. Ensure the SAA is equipped with secondary containment (e.g., a larger bin) to capture any potential leaks.

    • Causality : Keeping containers closed prevents the release of vapors and reduces the risk of spills.[1] Secondary containment is a critical safeguard against environmental contamination in the event of a primary container failure.[16]

  • Final Disposal :

    • Action : Once the container is full or reaches your institution's storage time limit, contact your Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for pickup.

    • Causality : Disposal must be handled by a licensed and regulated facility to ensure the waste is transported and destroyed in compliance with EPA and Department of Transportation (DOT) regulations.[2][17] The preferred method is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction of the organic compound and neutralization of any harmful combustion byproducts.[4]

Protocol 2: Emergency Spill Response

In the event of a spill, a prepared and immediate response is critical to mitigate hazards.

  • Evacuate and Alert :

    • Action : Immediately alert personnel in the area. If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[18]

    • Causality : This ensures the safety of personnel from inhalation hazards or direct contact.

  • Control and Contain :

    • Action : If safe to do so, remove all ignition sources.[6] Contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[19][20] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Causality : Removing ignition sources is crucial as this compound is a combustible liquid.[6] Containment prevents the spill from spreading, simplifying the cleanup process. Inert absorbents soak up the liquid without reacting with it.[21]

  • Absorb and Collect :

    • Action : Working from the outside in, apply absorbent material over the contained spill. Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, sealable container.[21]

    • Causality : Working from the outside edges inward prevents spreading the contamination. Non-sparking tools are an essential precaution when dealing with combustible liquids.

  • Decontaminate and Package :

    • Action : Clean the spill area with soap and water.[22] Place all contaminated materials, including used PPE, into a heavy-duty plastic bag or a separate hazardous waste container.

    • Causality : Thorough decontamination ensures no hazardous residue remains on the surface.

  • Label and Dispose :

    • Action : Label the container holding the spill cleanup materials as "Hazardous Waste" with the chemical name and "Spill Debris." Arrange for disposal through your institution's EHS department.[18]

    • Causality : All materials contaminated with the hazardous chemical are now considered hazardous waste and must be disposed of following the same regulatory pathway.[21]

Disposal Workflow Visualization

The following diagram illustrates the complete, compliant lifecycle for this compound waste, from generation to final destruction.

G cluster_lab Laboratory Operations cluster_spill Emergency Spill Response cluster_disposal Formal Disposal Process gen Waste Generation (this compound) ppe Don Correct PPE (Goggles, Gloves, Lab Coat) gen->ppe Safety Prerequisite spill Spill Occurs gen->spill Potential Event container Select & Label Hazardous Waste Container (HDPE, Sealed Lid) ppe->container accumulate Store in Satellite Accumulation Area (SAA) with Secondary Containment container->accumulate ehs Contact EHS / Licensed Hazardous Waste Contractor accumulate->ehs Container Full or Time Limit Reached contain Contain Spill (Use Inert Absorbent) spill->contain collect Collect Residue (Use Non-Sparking Tools) contain->collect spill_package Package & Label Spill Waste collect->spill_package spill_package->ehs Post-Cleanup transport Manifested Transport (RCRA Compliance) ehs->transport incinerate Final Disposal: High-Temperature Incineration transport->incinerate

Caption: Disposal workflow for this compound waste.

By adhering to these scientifically grounded and systematically structured procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to laboratory safety, regulatory adherence, and environmental protection.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl Butylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Dimethyl butylmalonate. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each personal protective equipment (PPE) recommendation. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes by preventing contamination and exposure.

This compound and its chemical relatives, such as Dimethyl Malonate, are valuable reagents in organic synthesis. However, their utility is accompanied by potential hazards that demand our respect and careful management. These compounds are generally classified as combustible liquids that can cause serious eye irritation and potential skin and respiratory irritation[1]. Therefore, a robust PPE protocol is not merely a suggestion—it is a cornerstone of responsible science.

The Hierarchy of Controls: Your First Line of Defense

Before we even consider personal protective equipment, we must prioritize engineering and administrative controls. PPE is the final barrier between you and a potential hazard. The most effective safety programs layer controls, with PPE serving as the crucial last line of defense.

  • Engineering Controls : The primary method for mitigating exposure is to handle this compound within a certified chemical fume hood.[2] A fume hood provides adequate ventilation to keep airborne concentrations low, protecting you from inhaling potentially irritating vapors.[2] An accessible safety shower and eye wash station are also mandatory in any area where this chemical is handled.[3]

  • Administrative Controls : Adhere strictly to standard operating procedures (SOPs) for handling this compound. This includes washing hands thoroughly after handling and before leaving the lab, and ensuring all personnel are trained on the specific hazards of this compound.[4]

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in any quantity.

Eye and Face Protection: A Non-Negotiable Barrier

Given that this compound is a known serious eye irritant, robust eye protection is critical.[1] Direct contact with even a small splash of this chemical can cause significant discomfort and potential damage.

  • Mandatory Equipment : Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are a minimum requirement but offer less protection from splashes.[2][4]

  • Causality : The eyes are highly permeable, and chemical injuries can have lasting consequences. Goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 provide a physical barrier against splashes from all angles, which is essential when pouring or transferring the liquid.[2][5]

Hand Protection: Selecting the Right Glove

Choosing the correct gloves is a critical decision. The goal is to select a material that resists permeation and degradation by this compound. While specific permeation data for this compound is not widely published, we can make an expert recommendation based on its chemical class (esters) and data for similar compounds. Nitrile gloves are a common choice in laboratories but may not offer sufficient protection for prolonged contact with certain organic solvents.[6]

  • Recommended Gloves : For incidental contact (e.g., splashes), a standard nitrile glove (minimum 5-mil thickness) is acceptable, but gloves must be changed immediately upon contact.[7] For extended handling or immersion, heavier-duty gloves are required.

  • Expert Analysis : Esters can be aggressive towards certain glove materials. Butyl rubber gloves generally offer excellent protection against esters, ketones, and aldehydes.[6] Neoprene is another viable option, offering good chemical resistance.[6] It is crucial to inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.

Glove MaterialBreakthrough Time (General for Esters)Recommendation for this compound
Nitrile Fair (Short-term splash protection)Suitable for incidental contact only; change immediately after splash.[7]
Neoprene GoodRecommended for handling moderate quantities or for extended tasks.
Butyl Rubber ExcellentThe preferred choice for large quantities or risk of significant contact.[6]

Note: The breakthrough times are generalized for the ester chemical class. It is strongly advised that on-site testing of gloves under your specific operational conditions is performed to ensure safe usage.[8]

Skin and Body Protection

To prevent accidental skin contact, appropriate body protection is essential.

  • Required Attire : A flame-resistant laboratory coat should be worn and kept fully buttoned.[2] Full-length pants and closed-toe shoes are also mandatory in the laboratory.

  • Rationale : A lab coat provides a removable barrier that can be quickly taken off in the event of a significant spill, preventing the chemical from reaching your personal clothing and skin.[2]

Respiratory Protection

Under normal laboratory conditions with proper engineering controls, respiratory protection is typically not required.[5][9]

  • When is it Necessary? : A NIOSH-approved respirator with an organic vapor cartridge may be required if you are handling large volumes of this compound, working in an area with inadequate ventilation, or responding to a spill.[2][4] Always consult your institution's environmental health and safety (EHS) department for guidance on respirator selection and fit-testing.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of your PPE is contingent on its correct use. Cross-contamination during the removal of PPE is a common and avoidable error.

Step-by-Step PPE Protocol
  • Inspection : Before starting any work, visually inspect all PPE for damage. Check gloves for punctures or tears.

  • Donning Sequence :

    • Put on your lab coat and fasten all buttons.

    • Put on your safety goggles.

    • Wash and dry your hands thoroughly.

    • Put on your gloves, ensuring they overlap the cuffs of your lab coat.

  • Doffing (Removal) Sequence :

    • Gloves : This is the most critical step to prevent contamination. Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

    • Lab Coat : Remove your lab coat by rolling it down your arms, ensuring the contaminated exterior is folded inward.

    • Goggles : Remove your goggles by handling the strap, not the front.

    • Hand Hygiene : Immediately wash your hands with soap and water for at least 20 seconds.

  • Disposal :

    • Dispose of used gloves in the designated chemical waste container.[4] Do not discard them in the regular trash.

    • Contaminated lab coats should be professionally laundered and not taken home.

    • All surplus this compound and contaminated disposable materials must be disposed of as hazardous waste through a licensed disposal company, in accordance with local, state, and federal regulations.[10] Do not pour down the drain.[10]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow start Start: Task Assessment engineering_controls Are Engineering Controls (Fume Hood) in Place and Functioning Properly? start->engineering_controls small_scale Is the task small-scale (e.g., <100 mL) with low splash potential? engineering_controls->small_scale Yes stop STOP WORK Consult EHS engineering_controls->stop No large_scale Is the task large-scale, prolonged, or have a high splash potential? small_scale->large_scale No core_ppe Core PPE: - Safety Goggles - Lab Coat - Nitrile Gloves (for splash protection) small_scale->core_ppe Yes enhanced_ppe Enhanced PPE: - Safety Goggles - Lab Coat - Butyl Rubber or Neoprene Gloves large_scale->enhanced_ppe Yes respirator_check Is there a risk of aerosol generation or poor ventilation? core_ppe->respirator_check enhanced_ppe->respirator_check add_respirator Add NIOSH-Approved Respirator (Organic Vapor Cartridge) respirator_check->add_respirator Yes proceed Proceed with Work respirator_check->proceed No add_respirator->proceed

Caption: PPE selection workflow for this compound.

By adhering to these guidelines, you are not only ensuring your personal safety but also upholding the standards of scientific excellence. This disciplined approach to handling chemicals like this compound is fundamental to building a culture of safety and producing reliable, high-quality research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl butylmalonate
Reactant of Route 2
Reactant of Route 2
Dimethyl butylmalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.